molecular formula C8H9ClN2O B1295738 N-(4-amino-2-chlorophenyl)acetamide CAS No. 57556-49-7

N-(4-amino-2-chlorophenyl)acetamide

Cat. No.: B1295738
CAS No.: 57556-49-7
M. Wt: 184.62 g/mol
InChI Key: LWAYASXDHDEGAO-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)acetamide
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InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
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InChI Key

LWAYASXDHDEGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID60293375
Record name N-(4-amino-2-chlorophenyl)acetamide
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Molecular Weight

184.62 g/mol
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CAS No.

57556-49-7
Record name N-(4-Amino-2-chlorophenyl)acetamide
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Record name N-(4-Amino-2-chlorophenyl)acetamide
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Record name 57556-49-7
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Record name N-(4-amino-2-chlorophenyl)acetamide
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Record name Acetamide, N-(4-amino-2-chlorophenyl)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-amino-2-chlorophenyl)acetamide from 2-chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of the synthesis of N-(4-amino-2-chlorophenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] The synthesis is a two-step process commencing with the selective reduction of 2-chloro-4-nitroaniline to form 2-chloro-1,4-diaminobenzene, followed by a regioselective acetylation to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and critical process considerations.

Strategic Overview of the Synthesis

The transformation of 2-chloro-4-nitroaniline into this compound is a strategic process that hinges on the differential reactivity of the functional groups present in the starting material and the intermediate. The core challenge lies in the selective reduction of the nitro group in the presence of a chloro substituent and the subsequent selective acetylation of one of the two amino groups in the resulting diamine.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Start 2-chloro-4-nitroaniline Intermediate 2-chloro-1,4-diaminobenzene Start->Intermediate Reduction Product This compound Intermediate->Product Selective Acetylation

Caption: Overall synthetic route from 2-chloro-4-nitroaniline to the target compound.

Part 1: Selective Reduction of 2-chloro-4-nitroaniline

The initial and critical step is the reduction of the nitro group of 2-chloro-4-nitroaniline to an amino group, yielding 2-chloro-1,4-diaminobenzene.[3][4] Several methodologies can achieve this transformation, each with distinct advantages and disadvantages regarding selectivity, reaction conditions, and environmental impact.[5][6]

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is paramount to the success of this step. The ideal reagent should selectively reduce the nitro group without affecting the chloro substituent or causing unwanted side reactions.

  • Catalytic Hydrogenation: This is often the preferred method in industrial settings due to its high efficiency and clean work-up.[7] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.[8][9] However, a significant drawback is the potential for dehalogenation, where the chloro group is reductively removed.[8] Careful control of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to minimize this side reaction.[10]

  • Metal/Acid Systems: A classic and robust method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium.[8][9][11][12] The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with the acid providing the necessary protons.[13]

    • Iron (Fe) in Acetic or Hydrochloric Acid: This is a cost-effective and widely used method.[9][11] The reaction is generally selective for the nitro group.[8]

    • Tin(II) Chloride (SnCl₂): This reagent offers a mild and selective reduction of aromatic nitro groups.[8][14] It is particularly useful when other reducible functional groups are present.[8]

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details the reduction of 2-chloro-4-nitroaniline using tin(II) chloride, a reliable and selective method.

Table 1: Reagents and Materials for Reduction

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-chloro-4-nitroaniline172.57[15]10.0 g0.058Starting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6339.4 g0.1753 equivalents.
Concentrated Hydrochloric Acid (HCl)36.46~50 mL-Solvent and proton source.
Sodium Hydroxide (NaOH) solution (50% w/v)40.00As needed-For neutralization.
Ethyl Acetate88.11~200 mL-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-4-nitroaniline (10.0 g, 0.058 mol) in concentrated hydrochloric acid (50 mL).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (39.4 g, 0.175 mol) portion-wise. The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary to maintain a temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. A thick, white precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-chloro-1,4-diaminobenzene.

Part 2: Selective Acetylation of 2-chloro-1,4-diaminobenzene

The second step involves the selective acetylation of the amino group at the 4-position of 2-chloro-1,4-diaminobenzene. The challenge here is to prevent di-acetylation, where both amino groups react.

Controlling Regioselectivity

The amino group at the 4-position is more nucleophilic and less sterically hindered than the amino group at the 1-position, which is ortho to the bulky chloro group. This inherent difference in reactivity can be exploited to achieve selective mono-acetylation.

Several strategies can be employed to enhance selectivity:

  • Stoichiometric Control: Using a slight deficiency or an equimolar amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) can favor mono-acetylation.[16]

  • Reaction Conditions: Conducting the reaction at low temperatures can help to control the reactivity and improve selectivity.

  • Use of a Protecting Group: While more complex, one of the amino groups could be temporarily protected, allowing for the acetylation of the other, followed by deprotection. However, for this specific synthesis, exploiting the inherent reactivity differences is often sufficient.[16]

Experimental Protocol: Selective Acetylation

This protocol describes the selective acetylation of 2-chloro-1,4-diaminobenzene using acetic anhydride.

Table 2: Reagents and Materials for Acetylation

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-chloro-1,4-diaminobenzene142.598.2 g0.057Crude product from Part 1.
Acetic Anhydride102.095.8 mL (6.3 g)0.062Acetylating agent (1.08 eq).
Glacial Acetic Acid60.0550 mL-Solvent.
Water18.02~200 mL-For precipitation.
Ethanol46.07As needed-For recrystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 2-chloro-1,4-diaminobenzene (8.2 g, 0.057 mol) in glacial acetic acid (50 mL) in a 250 mL Erlenmeyer flask.

  • Acetylation: To the stirred solution, add acetic anhydride (5.8 mL, 0.062 mol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 mL of cold water with stirring. A precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow cluster_reduction Part 1: Reduction cluster_acetylation Part 2: Acetylation A Mix 2-chloro-4-nitroaniline and concentrated HCl B Add SnCl2·2H2O portion-wise A->B C Reflux for 2-3 hours B->C D Cool and neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Dry and concentrate E->F G Dissolve diamine in acetic acid F->G Crude Intermediate H Add acetic anhydride G->H I Stir for 1 hour at RT H->I J Precipitate in cold water I->J K Filter and wash J->K L Recrystallize from ethanol K->L M Characterization L->M Pure Product

Caption: Detailed experimental workflow for the two-step synthesis.

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.[17] A combination of spectroscopic and analytical techniques should be employed.[17]

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[17] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amine and amide protons, and the methyl protons of the acetyl group.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.[17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[17]

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value as an indicator of purity.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals for aromatic protons (complex pattern), amide N-H (singlet), amine N-H₂ (broad singlet), and acetyl CH₃ (singlet around 2.1 ppm).
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1660 (C=O stretching, amide I), ~1550 (N-H bending, amide II), aromatic C-H and C=C bands.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of this compound (184.62 g/mol ).
Melting Point A sharp melting point range consistent with a pure compound.

Part 4: Safety and Handling

Proper safety precautions are crucial when handling the chemicals involved in this synthesis.

  • 2-chloro-4-nitroaniline: This compound is toxic and an irritant.[19][20][21][22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[20] Avoid inhalation of dust and contact with skin and eyes.[20]

  • Tin(II) Chloride and Hydrochloric Acid: These are corrosive and should be handled with care.

  • Acetic Anhydride and Glacial Acetic Acid: These are corrosive and have pungent odors. They should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[19][20]

Conclusion

The synthesis of this compound from 2-chloro-4-nitroaniline is a well-established and reliable process. By carefully selecting the appropriate reagents and controlling the reaction conditions, a high yield of the desired product can be obtained. The choice between catalytic hydrogenation and metal/acid reduction for the first step will depend on the available equipment, cost considerations, and the desired level of selectivity. The subsequent selective acetylation is a straightforward transformation that takes advantage of the inherent reactivity of the intermediate. Thorough characterization of the final product is essential to ensure its suitability for further applications in drug discovery and development.

References

  • Missioui, M., Jelsch, C., Guesmi, A., Mchichi, A., Soudani, S., & Zid, M. F. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1089–1092. [Link]

  • Singh, O. P., & Kumar, D. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • International Union of Crystallography. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. IUCr Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction -- Common Conditions. [Link]

  • Google Patents. (n.d.). Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • Qi, X., & Li, G. (2018). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 20(17), 3943-3948. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Link]

  • Bhushan, B., Keharia, H., & Patel, F. D. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 9(7), e100015. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3s), s437-s448. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • Chemsrc. (n.d.). 2-Chloro-1,4-diaminobenzene. [Link]

  • ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • El-Mageed, A. A. A., & El-Nahas, A. M. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(10), 14365–14374. [Link]

  • CPAchem. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. [Link]

  • Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Singh, S., Singh, M., & Singh, J. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4612–4615. [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3475. [Link]

  • Ušćumlić, G. S., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 18(10), 12345-12363. [Link]

  • Green Chemistry. (2015). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 17(5), 2954-2958. [Link]

  • Beyki, M. H., & Shemirani, F. (2015). Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and preparing of magnetic polyphenylthiourea nanocomposite for efficient adsorption of lead ions. RSC Advances, 5(29), 22441-22449. [Link]

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Sources

A Senior Application Scientist's Guide to the Synthesis of N-(4-amino-2-chlorophenyl)acetamide: From Starting Materials to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-amino-2-chlorophenyl)acetamide is a valuable chemical intermediate, notably utilized in the synthesis of specialized azo dyes and as a precursor for various pharmacologically active compounds.[1][2] Its molecular structure, featuring a chlorinated phenyl ring with both an amino and an acetamido group, presents a unique synthetic challenge that requires careful strategic planning, particularly concerning regioselectivity. This guide provides an in-depth analysis of the most logical and efficient synthetic pathways, focusing on the critical selection of starting materials and the causal relationships behind key experimental choices. We will dissect the synthesis from a retrosynthetic perspective, detail step-by-step protocols for the most viable route, and provide data-driven insights to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis: A Logic-Based Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the compound into simpler, more readily available precursors. The most apparent disconnections are the amide and amino functionalities.

  • Amide Disconnection: The acetyl group can be disconnected via hydrolysis, leading to the precursor 3-chloro-p-phenylenediamine (also known as 2-chloro-1,4-benzenediamine). This identifies selective acetylation as a key forward-synthesis step.

  • Amino Disconnection: The free amino group at the 4-position can be traced back to a nitro group, a common and effective precursor. This points to 2-chloro-4-nitroaniline as a pivotal intermediate, making its reduction a critical transformation.

This analysis reveals a primary, robust synthetic strategy: a two-step process starting from 2-chloro-4-nitroaniline.

G TM This compound P1 3-Chloro-p-phenylenediamine TM->P1 Amide Disconnection P2 2-Chloro-4-nitroaniline P1->P2 Amino Disconnection (from Nitro Group) P3 p-Nitroaniline P2->P3 Chlorination Disconnection P4 3,4-Dichloronitrobenzene P2->P4 Amination Disconnection G cluster_0 Synthetic Workflow Start 2-Chloro-4-nitroaniline Inter 3-Chloro-p-phenylenediamine Start->Inter Step 1: Reduction (e.g., Fe/HCl) End This compound Inter->End Step 2: Selective Acetylation (e.g., Acetic Anhydride) G cluster_1 Chlorination of p-Nitroaniline Start p-Nitroaniline End 2-Chloro-4-nitroaniline Start->End Cl₂, HCl (aq) -10 to 0 °C

Sources

Spectroscopic characterization of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-amino-2-chlorophenyl)acetamide

Abstract

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and dyes. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation to ensure a self-validating analytical workflow.

Introduction: The Analytical Imperative

The precise structural elucidation of chemical entities is the bedrock of modern chemical and pharmaceutical science. For a molecule like this compound (C₈H₉ClN₂O, Molar Mass: 184.62 g/mol )[1], which possesses multiple functional groups—a primary amine, a secondary amide, a halogenated aromatic ring—a multi-technique spectroscopic approach is not just recommended, but essential for unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle. This guide will deconstruct the application of four key spectroscopic methods, transforming them from routine procedures into a powerful, integrated system for molecular verification.

Molecular Structure: Chemical structure of this compound Figure 1: Chemical Structure of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment and connectivity of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its residual proton signal does not interfere with the aromatic region, and it effectively solubilizes the polar amine and amide protons, allowing for their observation.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is sufficient. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.

The trisubstituted benzene ring presents a complex but interpretable splitting pattern. The electronic nature of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetamido (-NHCOCH₃) groups—dictates the chemical shifts of the aromatic protons.[3][4]

  • Aromatic Region (δ 6.5 - 7.5 ppm):

    • The strong activating, ortho-para directing -NH₂ group will shield the protons ortho and para to it, shifting them upfield.[4][5]

    • The deactivating -Cl and -NHCOCH₃ groups will deshield adjacent protons, shifting them downfield.

    • H-5: This proton is ortho to the strongly donating -NH₂ group and will appear furthest upfield, likely as a doublet of doublets due to coupling with H-3 and H-6.

    • H-3: This proton is ortho to the withdrawing -Cl group and meta to the -NH₂ group, resulting in a downfield shift. It will appear as a doublet.

    • H-6: This proton is ortho to the -NH₂ group and meta to the -Cl group, appearing at an intermediate shift, likely as a doublet.

  • Amide and Amine Protons (Variable Shifts):

    • -NH-C=O (Amide H): A broad singlet, typically downfield (δ ~9.5-10.0 ppm in DMSO), due to its acidic nature and resonance delocalization.

    • -NH₂ (Amine H): A broad singlet (δ ~5.0-5.5 ppm in DMSO). The chemical shift can vary with concentration and temperature due to hydrogen bonding.

  • Aliphatic Region (δ ~2.0 ppm):

    • -CH₃ (Acetyl H): A sharp, distinct singlet integrating to 3 protons, typically observed around δ 2.0-2.1 ppm.[6]

Caption: Key proton environments in this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.6 Singlet (broad) 1H Amide N-H Deshielded, acidic proton.
~7.4 Doublet 1H H-3 Ortho to electron-withdrawing Cl.
~6.8 Doublet 1H H-6 Ortho to electron-donating NH₂.
~6.6 Doublet of Doublets 1H H-5 Ortho and para to electron-donating groups.
~5.2 Singlet (broad) 2H Amine -NH₂ Exchangeable protons on primary amine.

| ~2.05 | Singlet | 3H | Acetyl -CH₃ | Shielded aliphatic protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton's size and symmetry.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Eight distinct signals are expected, corresponding to the eight unique carbon atoms. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[7]

  • Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal (δ ~168-170 ppm) due to the strong deshielding effect of the double-bonded oxygen.[8]

  • Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will have distinct shifts.[3]

    • C-4 (ipso to -NH₂): Strongly shielded by the amino group, but its shift is influenced by being the attachment point.

    • C-1 (ipso to -NHCOCH₃): Deshielded by the amide group.

    • C-2 (ipso to -Cl): Deshielded by the electronegative chlorine atom.

    • The remaining carbons (C-3, C-5, C-6) will have shifts determined by their relative positions to the three substituents.[9]

  • Aliphatic Carbon: The methyl carbon of the acetyl group will be the most upfield signal (δ ~24 ppm).[6]

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in DMSO-d6 Acquire Acquire Proton-Decoupled Spectrum (100 MHz) Prep->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference to Solvent (39.52 ppm) Process->Reference Assign Assign 8 Unique Carbon Signals Reference->Assign

Caption: Standard workflow for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~169 C=O Amide carbonyl, highly deshielded.
~145 C-4 Attached to -NH₂, electron-donating.
~138 C-1 Attached to -NHCOCH₃, deshielded.
~129 C-2 Attached to -Cl, deshielded.
~125 C-3 Aromatic CH.
~118 C-6 Aromatic CH.
~115 C-5 Aromatic CH, shielded by para -NH₂.

| ~24 | -CH₃ | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Sample Preparation: Prepare a solid sample. This can be done by finely grinding ~1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional group vibrations.[10][11]

The FTIR spectrum will be rich with information, confirming the presence of the amine, amide, and aromatic components.

  • N-H Stretching Region (3500-3200 cm⁻¹):

    • Primary Amine (-NH₂): Two distinct, medium-intensity bands are expected, corresponding to the asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) N-H stretches.[12][13]

    • Secondary Amide (-NH): A single, medium-intensity band is expected around 3300-3250 cm⁻¹.[14]

  • C-H Stretching Region (3100-2850 cm⁻¹):

    • Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.[15]

    • Aliphatic C-H stretches from the methyl group will appear as bands just below 3000 cm⁻¹.

  • Carbonyl & N-H Bending Region (1700-1500 cm⁻¹):

    • C=O Stretch (Amide I): A very strong, sharp absorption band around 1660 cm⁻¹ is the most prominent feature of the spectrum, confirming the amide group.[14]

    • N-H Bending (Amide II & Amine Scissoring): A strong band for the secondary amide N-H bend will appear around 1550 cm⁻¹. The primary amine N-H scissoring vibration will appear in the 1650-1580 cm⁻¹ range, often overlapping with the Amide I band.[12]

  • Fingerprint Region (<1500 cm⁻¹):

    • C-N Stretch: A strong band for the aromatic C-N stretch is expected around 1335-1250 cm⁻¹.[12]

    • C-Cl Stretch: A medium to strong band in the 850-550 cm⁻¹ range will indicate the presence of the chloro-substituent.[15]

Table 3: Predicted Major FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3450, ~3350 Medium N-H Stretch (asymm. & symm.) Primary Amine (-NH₂)
~3280 Medium N-H Stretch Secondary Amide (-NH)
>3000 Weak-Medium C-H Stretch Aromatic C-H
<3000 Weak-Medium C-H Stretch Aliphatic C-H (-CH₃)
~1660 Strong, Sharp C=O Stretch (Amide I) Amide
~1610 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)
~1550 Strong N-H Bend (Amide II) Secondary Amide (-NH)
~1300 Medium-Strong C-N Stretch Aromatic Amine/Amide

| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[16]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184. However, the most critical diagnostic feature is the isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[17] This results in two molecular ion peaks:

    • M⁺ at m/z 184: Corresponding to the molecule containing ³⁵Cl.

    • M+2 at m/z 186: Corresponding to the molecule containing ³⁷Cl.

    • The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule.[17][18]

  • Key Fragmentation Pathways: Fragmentation provides a roadmap to the molecule's structure.[19][20]

    • Loss of Ketene: A common fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion at m/z 142 (and a corresponding isotope peak at m/z 144).

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, leading to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.

MS_Fragmentation M Molecular Ion m/z 184/186 Frag1 [M - CH₂CO]⁺ m/z 142/144 M->Frag1 - CH₂=C=O Frag2 [CH₃CO]⁺ m/z 43 M->Frag2 C-N Cleavage

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z Relative Intensity Assignment
186 ~33% of m/z 184 [M+2]⁺ (³⁷Cl isotope peak)
184 Base Peak (or high) [M]⁺ (³⁵Cl molecular ion)
144 ~33% of m/z 142 [M - CH₂CO]⁺ (³⁷Cl isotope peak)
142 Significant [M - CH₂CO]⁺ (Loss of ketene)

| 43 | Significant | [CH₃CO]⁺ (Acetyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm, using a matched cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

The spectrum is dominated by the substituted aniline chromophore. The presence of the amino and acetamido groups, which are auxochromes, modifies the absorption bands of the benzene ring.[21]

  • π → π Transitions:* Two primary absorption bands are expected, similar to aniline.[22][23]

    • A strong absorption band around 240-250 nm.

    • A second, slightly weaker band around 280-290 nm.

  • n → π Transitions:* A much weaker absorption band, corresponding to the transition of a non-bonding electron from the nitrogen or oxygen to a π* orbital, may be observed at longer wavelengths (>300 nm), but it is often obscured by the stronger π → π* bands.[22]

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

λ_max (nm) Type of Transition Chromophore
~245 π → π* Substituted Benzene Ring

| ~285 | π → π* | Substituted Benzene Ring |

Conclusion: A Synergistic Approach to Structural Verification

The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic analyses. ¹H and ¹³C NMR spectroscopy collaboratively define the complete carbon-hydrogen framework and atom connectivity. FTIR spectroscopy provides definitive confirmation of all key functional groups. Mass spectrometry validates the molecular weight and reveals the characteristic isotopic signature of the chlorine substituent, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. Together, these methods form a self-validating system, providing the high-confidence structural data required for advanced research, development, and quality assurance applications.

References

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Physical and chemical properties of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-amino-2-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data including nomenclature, physicochemical characteristics, reactivity profiles, and established analytical protocols. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as an essential resource for the effective and safe utilization of this compound in a laboratory and industrial context.

Introduction and Nomenclature

This compound is a substituted acetamide derivative with significant utility as a building block in organic synthesis, particularly for pharmaceuticals and dyes. Its structure, featuring an acetamido group, a primary amine, and a chlorine atom on a benzene ring, provides multiple reactive sites, making it a versatile precursor.

  • IUPAC Name: this compound[1]

  • CAS Number: 57556-49-7[1][2]

  • Synonyms: 4'-Amino-2'-chloroacetanilide, 4-Acetylamino-3-chloroaniline, 3-chloro-4-acetylaminoaniline[2]

The strategic placement of the chloro and amino groups influences the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and application. The data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 111 °C to 133 °C (range reported by suppliers)[1][2]
Boiling Point 294.9 °C at 760 mmHg[2]
Density 1.35 g/cm³[2]
Water Solubility Limited / Not Available[3]
Solubility (Organic) Soluble in ethanol and acetone[3]
XLogP3 2.53[2]

The variation in the reported melting point (111 °C vs. 131-133 °C) may be attributable to differences in the purity of the samples analyzed.[1][2] Impurities typically depress and broaden the melting point range. The XLogP3 value of 2.53 suggests moderate lipophilicity.[2]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the secondary amide, the primary aromatic amine, and the aryl chloride.

  • Amide Group: The amide is relatively stable but can undergo hydrolysis to the corresponding aniline and acetic acid under strong acidic or basic conditions.

  • Aromatic Amine: The primary amine is a nucleophilic site and can participate in reactions such as diazotization, acylation, and alkylation. Its basicity is reduced by the electron-withdrawing effects of the adjacent chlorine atom and the para-acetamido group.

  • Aryl Chloride: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced in nucleophilic aromatic substitution reactions under forcing conditions.

A common synthetic application involves leveraging the differing reactivity of the two nitrogen atoms. For instance, the primary amine can be selectively reacted while the less nucleophilic amide nitrogen remains protected. This differential reactivity is crucial for its role as an intermediate in multi-step syntheses.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_product Intermediate Product cluster_final Final Application start This compound reaction Selective Reaction (e.g., Diazotization of Primary Amine) start->reaction Step 1 product Versatile Intermediate (e.g., Diazonium Salt) reaction->product Step 2 final_product Target Molecule (e.g., Azo Dye, Pharmaceutical) product->final_product Step 3 (Coupling Reaction)

Caption: Synthetic utility of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standardized protocols for measuring key parameters.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities. The capillary method is a widely accepted and cost-effective technique.[4]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4][5]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 2.5-3.5 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Measurement:

    • For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.

    • For an accurate measurement, use a fresh sample.[4] Heat rapidly to about 20°C below the expected melting point.[6]

    • Decrease the heating rate to approximately 1-2°C per minute.[5]

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Calibration: The apparatus should be regularly calibrated using certified reference standards to ensure temperature accuracy.[5][7]

Solubility Determination (Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation development. The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[8]

Protocol:

  • System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask. The solute and solvent must be pure.[8]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] This can be done using an overhead shaker or a temperature-controlled incubator.[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.[9][10]

  • Analysis: Accurately determine the concentration of the solute in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

  • General Handling: Handle in a well-ventilated area.[11] Avoid breathing dust, vapor, mist, or gas.[12] Avoid contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[11]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[12]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

    • Ingestion: Wash out the mouth with water and seek medical aid.[12]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Storage: Store in a cool, dry place in a tightly closed container.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the chemical enter the environment.[12]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide has provided a detailed examination of its identity, physical characteristics, reactivity, and essential laboratory protocols. By adhering to the standardized procedures for property determination and following the prescribed safety guidelines, researchers and drug development professionals can confidently and safely utilize this compound to its full potential in their synthetic endeavors.

References

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A Technical Guide to Potential Impurities in the Synthesis of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of potential impurities that may arise during the synthesis of N-(4-amino-2-chlorophenyl)acetamide, a key intermediate in the pharmaceutical industry. The document outlines the primary synthetic pathway, identifies potential process-related and degradation impurities, and elucidates their mechanisms of formation. Furthermore, it details robust analytical methodologies for the detection and characterization of these impurities and proposes effective control strategies to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of any impurity present in an active pharmaceutical ingredient (API) above a certain threshold.[3][4] This guide delves into the potential impurity landscape of this compound synthesis, providing a framework for their identification, control, and mitigation.

The Synthetic Pathway: Acetylation of 4-Amino-2-chlorophenol

A common and direct route to this compound involves the N-acetylation of 4-amino-2-chlorophenol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the acid byproduct.[5]

The primary transformation is the nucleophilic attack of the amino group of 4-amino-2-chlorophenol on the carbonyl carbon of the acetylating agent.[6][7] While this reaction is generally efficient, the bifunctional nature of the starting material and the reactivity of the reagents can lead to the formation of several process-related impurities.

Classification and Mechanistic Analysis of Potential Impurities

Impurities are classified based on their origin as per ICH Q3A guidelines: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3][8][9] This guide focuses on organic impurities, which are most likely to arise from the synthetic process.

Starting Material-Related Impurities
  • Unreacted 4-Amino-2-chlorophenol (Impurity A): Incomplete reaction is a common source of this impurity. Its presence can be minimized by optimizing reaction conditions such as reaction time, temperature, and stoichiometry of reagents.

  • Isomeric Impurities: The starting material, 4-amino-2-chlorophenol, may itself contain isomeric impurities from its synthesis, such as 2-amino-4-chlorophenol . These isomers can undergo acetylation to form their corresponding acetamide derivatives, which may be difficult to separate from the desired product.

Process-Related Impurities (By-products)

The inherent reactivity of the starting material and reagents can lead to several side reactions.

  • O-Acetylated Impurity (Impurity B): The phenolic hydroxyl group in 4-amino-2-chlorophenol is also nucleophilic and can react with the acetylating agent to form N-(4-amino-2-chlorophenyl) acetate . This reaction is competitive with the desired N-acetylation. The selectivity towards N-acetylation can often be controlled by adjusting the pH and reaction temperature.

  • Di-acetylated Impurity (Impurity C): Excessive use of the acetylating agent or harsh reaction conditions can lead to the acetylation of both the amino and hydroxyl groups, resulting in the formation of N-(4-acetamido-2-chlorophenyl) acetate .

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can be accelerated by air and light.[10] The starting material, 4-amino-2-chlorophenol, can oxidize to form colored impurities, which may carry through to the final product.

The following diagram illustrates the primary synthesis pathway and the formation of key process-related impurities.

Synthesis_and_Impurity_Formation cluster_reactants SM 4-Amino-2-chlorophenol (Starting Material) Product This compound (API) SM->Product Main Reaction (N-Acetylation) ImpurityA Impurity A Unreacted Starting Material SM->ImpurityA Incomplete Reaction ImpurityB Impurity B O-Acetylated Product SM->ImpurityB Side Reaction (O-Acetylation) Acet Acetic Anhydride (Reagent) Acet->Product Main Reaction (N-Acetylation) ImpurityC Impurity C Di-acetylated Product Product->ImpurityC Further Acetylation

Caption: Synthesis of this compound and key impurity pathways.

Degradation Products
  • Hydrolysis Product (Impurity A): The acetamide functional group can be susceptible to hydrolysis under acidic or basic conditions, especially during work-up or storage, leading to the reformation of 4-amino-2-chlorophenol .[11] This underscores the importance of controlling pH and moisture levels in the final product.

Analytical Methodologies for Impurity Profiling

A robust analytical program is essential for identifying and quantifying potential impurities.[2][12] A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for impurity profiling due to its high resolution and sensitivity.[2] A stability-indicating HPLC method must be developed and validated to separate the main component from all potential impurities and degradation products.

Table 1: Potential Impurities and their Characteristics

Impurity IDStructureChemical NameOrigin
API C₈H₉ClN₂OThis compoundDesired Product
A C₆H₆ClNO4-Amino-2-chlorophenolStarting Material / Degradant
B C₈H₈ClNO₂N-(4-amino-2-chlorophenyl) acetateBy-product
C C₁₀H₁₀ClNO₃N-(4-acetamido-2-chlorophenyl) acetateBy-product
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the structural elucidation of unknown impurities, hyphenated techniques like LC-MS and GC-MS are invaluable.[2] Once an impurity is isolated, NMR spectroscopy provides definitive structural information.

The following diagram outlines a typical workflow for impurity identification and characterization.

Impurity_ID_Workflow start API Sample with Potential Impurities hplc HPLC Analysis (Impurity Detection & Quantification) start->hplc decision1 Impurity > Identification Threshold (ICH Q3A)? hplc->decision1 lcms LC-MS / GC-MS (Molecular Weight & Fragmentation) decision1->lcms Yes stop No Action Required decision1->stop No isolate Preparative HPLC (Impurity Isolation) lcms->isolate nmr NMR Spectroscopy (Structural Elucidation) isolate->nmr identify Impurity Structure Identified nmr->identify

Caption: Workflow for the identification and characterization of impurities.

Strategies for Impurity Control

Controlling impurities is a multifaceted process that begins with a deep understanding of the synthetic route.[1][13]

  • Raw Material Control: Sourcing high-purity starting materials, including 4-amino-2-chlorophenol with low levels of isomeric impurities, is the first line of defense.

  • Process Optimization:

    • Stoichiometry: Careful control of the acetylating agent to API molar ratio can minimize the formation of the di-acetylated impurity (Impurity C).

    • Temperature: Lowering the reaction temperature may favor N-acetylation over O-acetylation (Impurity B).

    • pH Control: Maintaining an appropriate pH during the reaction and work-up can suppress side reactions and prevent hydrolysis.

  • Purification: Developing a robust crystallization process is crucial for removing process-related impurities. The solubility differences between the desired product and its impurities should be exploited to achieve high purity.

  • Stability Studies: Performing stability studies under various conditions (temperature, humidity, light) is necessary to identify and control degradation products.[12]

Conclusion

A thorough understanding of the synthesis of this compound and the potential for impurity formation is critical for ensuring the quality and safety of pharmaceuticals. By implementing robust process controls, developing sensitive analytical methods, and adhering to regulatory guidelines, drug development professionals can effectively manage the impurity profile of this important intermediate. This proactive approach to impurity control is not just a regulatory necessity but a fundamental aspect of sound scientific practice in the pharmaceutical industry.[1][12]

Appendix: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

References

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An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)acetamide (CAS: 57556-49-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-amino-2-chlorophenyl)acetamide, a substituted acetanilide, represents a pivotal molecular scaffold in contemporary medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a versatile building block in drug discovery. Drawing upon established chemical principles and recent research, this document aims to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The content herein is structured to provide not just data, but also expert insights into the practical application of this important chemical entity.

Introduction: The Significance of Substituted Acetamides in Drug Discovery

The acetamide functional group is a cornerstone in the design of bioactive molecules, offering a stable, planar structure capable of participating in crucial hydrogen bonding interactions with biological targets. When incorporated into an aromatic system, as in this compound, the resulting scaffold presents a unique combination of electronic and steric properties that can be fine-tuned for optimal target engagement and pharmacokinetic profiles. The presence of a chlorine atom and an amino group on the phenyl ring further enhances the potential for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures.

Recent studies have highlighted the potential of this compound derivatives in the development of novel therapeutic agents, underscoring the importance of a thorough understanding of this compound's chemical behavior and synthetic utility. This guide will delve into the critical technical aspects of this compound, providing a foundation for its application in cutting-edge research.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 57556-49-7[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound[1]
Melting Point 111 °C[1]
Boiling Point 424.83 °C (Predicted)[1]
Appearance Solid (form and color not consistently reported)-
Solubility Data not widely available, likely soluble in organic solvents like DMSO and methanol.-

Spectroscopic Data (Predicted and Inferred from Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm), with their coupling patterns influenced by the chloro and amino substituents. The amine protons (NH₂) would likely appear as a broad singlet, and the amide proton (NH) as another singlet, both of which may be exchangeable with D₂O. The acetyl methyl protons (CH₃) would be a sharp singlet, typically upfield around δ 2.0-2.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the acetamide group is expected to be the most downfield signal (around δ 168-170 ppm). The aromatic carbons will appear in the δ 110-150 ppm range, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro group. The methyl carbon will be the most upfield signal (around δ 24 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide (Amide I band) is expected. N-H stretching vibrations for the primary amine and the secondary amide will appear in the region of 3200-3500 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550-1620 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for acetanilides include the cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the substituted aniline.

Synthesis and Purification: A Practical Approach

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products 4-amino-2-chloroaniline 4-amino-2-chloroaniline Target_Molecule This compound 4-amino-2-chloroaniline->Target_Molecule Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Target_Molecule Acetic_Acid Acetic Acid Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Compound tlc TLC (Purity Check) synthesis->tlc mp Melting Point (Purity & Identity) tlc->mp nmr NMR (¹H, ¹³C) (Structural Elucidation) mp->nmr ir FTIR (Functional Groups) nmr->ir ms Mass Spectrometry (Molecular Weight & Formula) ir->ms

Sources

An In-Depth Technical Guide to the Solubility of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-amino-2-chlorophenyl)acetamide, a substituted acetanilide, is a compound of interest in various chemical synthesis and pharmaceutical research landscapes. As with any biologically active compound or synthetic intermediate, its solubility characteristics are a cornerstone of its practical application. Solubility dictates the medium in which reactions can be performed, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, its predicted solubility in a range of solvents, and a rigorous, field-proven protocol for its experimental determination.

Physicochemical Properties: The Foundation of Solubility

To understand the solubility behavior of this compound, one must first consider its fundamental molecular properties. The molecule's structure, featuring a polar amino group, a hydrogen-bond-donating and -accepting amide linkage, a hydrophobic chlorophenyl ring, and an acetyl group, creates a complex interplay of forces that govern its interaction with solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundChemcasts[2]
CAS Number 57556-49-7Chemcasts[2]
Molecular Formula C₈H₉ClN₂OChemcasts[2]
Molecular Weight 184.62 g/mol Chemcasts[2]
Melting Point 111 °CChemcasts[2]
Predicted LogP 2.12 (for the similar N-(4-chlorophenyl)acetamide)PubChem[3]
Physical State SolidChemcasts[2]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[4][5] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.[6][7]

  • Polar Solvents: These solvents have large dipole moments and/or can form hydrogen bonds. They are further categorized as:

    • Polar Protic Solvents (e.g., water, ethanol): These contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] They are effective at solvating ions and polar molecules with hydrogen bonding capabilities.

    • Polar Aprotic Solvents (e.g., DMSO, acetone): These possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. They are excellent for dissolving polar molecules.[1]

  • Nonpolar Solvents (e.g., hexane, toluene): These have low dielectric constants and minimal dipole moments. They interact primarily through weak van der Waals forces and are best for dissolving nonpolar, hydrophobic solutes.[6]

This compound possesses both polar (amino, amide) and nonpolar (chlorophenyl ring) functionalities.[1] Therefore, its solubility is expected to be highest in solvents that can effectively interact with both parts of the molecule, particularly polar aprotic solvents that can solvate the aromatic ring while accepting hydrogen bonds from the amino and amide groups.

Predicted Solubility Profile

While exhaustive experimental data for this compound is not publicly available, a qualitative solubility profile can be predicted based on its structure and the behavior of analogous compounds.[1]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, PBS (pH 7.4)Poorly SolubleThe large, hydrophobic chlorophenyl ring significantly reduces affinity for water, despite the presence of hydrogen-bonding groups.[1]
Methanol, EthanolSparingly SolubleThe alkyl chains of alcohols offer some interaction with the aromatic ring, while the hydroxyl group can form hydrogen bonds with the solute's amino and amide functions.[1]
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents effectively solvate the entire molecule. Their polarity interacts with the dipole of the amide, they act as hydrogen bond acceptors for the N-H protons, and they can solvate the aromatic ring.[1]
Nonpolar Toluene, HexaneVery Poorly SolubleThe strong polar interactions required to break the crystal lattice of the solid are not compensated by the weak van der Waals forces offered by nonpolar solvents. The polar amino and amide groups hinder dissolution.[1]

Causality in Solubility: Molecular Interactions

The solubility trends predicted in Table 2 are a direct result of the specific intermolecular forces at play. A visual representation helps clarify these interactions.

G cluster_solute This compound cluster_solvents Solvent Types Solute Molecule (Polar & Nonpolar Parts) Protic Polar Protic (e.g., Water, Ethanol) Solute->Protic H-Bonding (Partial) Hydrophobic Mismatch -> Sparingly Soluble Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole -> Soluble Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals Polar Mismatch -> Poorly Soluble

Caption: Molecular interactions governing solubility.

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to quantitative data, a reliable experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility, as it is robust, well-understood, and recommended by regulatory bodies like the ICH.[8][9][10][11] This protocol ensures the measurement of thermodynamic solubility, a true equilibrium state.

I. Materials & Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or glass flasks with screw caps (e.g., 20 mL)

  • Analytical balance (readable to 0.01 mg)

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Syringes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

II. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A common starting point is to add ~10 mg of solid to 5 mL of each test solvent. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[12]

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100-150 rpm).[12]

    • Allow the samples to equilibrate for a minimum of 24 to 48 hours.[8][12] This duration is critical to ensure the system reaches thermodynamic equilibrium. For poorly soluble compounds, longer times may be necessary.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1 hour) to allow coarse particles to settle.

    • To separate the saturated liquid phase from the excess solid, two methods are common:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This pellets the undissolved solid.

      • Filtration: Directly draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is crucial to remove all particulate matter, ensuring that the subsequent analysis measures only the dissolved solute. The filter material must be validated to ensure it does not adsorb the analyte.

  • Sample Preparation for Analysis:

    • Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically expressed in units of mg/mL or µg/mL.

III. Experimental Workflow Diagram

G start Start prep 1. Prepare Slurry (Add excess solid to solvent) start->prep equilibrate 2. Equilibrate (Shake at constant T for 24-48h) prep->equilibrate separate 3. Phase Separation (Centrifuge or Filter 0.22 µm) equilibrate->separate dilute 4. Dilute Supernatant (Bring into calibration range) separate->dilute analyze 5. HPLC Analysis (Quantify against standards) dilute->analyze calculate 6. Calculate Solubility (Concentration x Dilution Factor) analyze->calculate end End calculate->end

Caption: Shake-Flask solubility determination workflow.

Conclusion

The solubility of this compound is a critical parameter dictated by its dual hydrophobic and hydrophilic character. It is predicted to be most soluble in polar aprotic solvents like DMSO and poorly soluble in water and nonpolar solvents. This guide provides the theoretical foundation for understanding this behavior and a detailed, authoritative protocol for its precise experimental measurement. Accurate and reproducible solubility data, as generated by the described shake-flask method, is indispensable for the successful development and application of this compound in research and industry.

References

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  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 815-823.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.

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Thermochemical Properties of N-(4-amino-2-chlorophenyl)acetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the thermochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to ensuring its safety, stability, and efficacy. This technical guide provides an in-depth exploration of the thermochemical data for N-(4-amino-2-chlorophenyl)acetamide, a substituted acetanilide with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, this document aims to be a core resource, elucidating the experimental and computational methodologies for determining key thermochemical parameters and presenting available data for this compound. The stability of a drug substance is a critical quality attribute, and thermochemical data provides invaluable insights into how a compound will behave under various thermal stresses during manufacturing, storage, and administration.[1]

The Imperative of Sample Purity in Thermochemical Analysis

Proposed Synthesis and Purification of this compound

A plausible synthetic route begins with the acetylation of 2-chloro-4-nitroaniline, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitro Group Reduction 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline Reaction1 Acetylation 2-chloro-4-nitroaniline->Reaction1 Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction1 N-(2-chloro-4-nitrophenyl)acetamide N-(2-chloro-4-nitrophenyl)acetamide Reaction1->N-(2-chloro-4-nitrophenyl)acetamide Reaction2 Reduction N-(2-chloro-4-nitrophenyl)acetamide->Reaction2 Reducing_agent Reducing Agent (e.g., SnCl2/HCl) Reducing_agent->Reaction2 N-(4-amino-2-chlorophenyl)acetamide_final This compound Reaction2->N-(4-amino-2-chlorophenyl)acetamide_final

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis and Purification

  • Acetylation of 2-chloro-4-nitroaniline:

    • Dissolve 2-chloro-4-nitroaniline in a suitable solvent, such as glacial acetic acid.

    • Slowly add acetic anhydride to the solution, maintaining the temperature with an ice bath to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-(2-chloro-4-nitrophenyl)acetamide.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Reduction of N-(2-chloro-4-nitrophenyl)acetamide:

    • Suspend the crude N-(2-chloro-4-nitrophenyl)acetamide in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) or iron powder, in portions while monitoring the temperature.

    • Heat the mixture to reflux until the reaction is complete, as indicated by TLC.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude this compound.

    • Collect the product via vacuum filtration.

  • Purification by Recrystallization:

    • The crude product should be purified by recrystallization to remove any unreacted starting materials, byproducts, or other impurities.[2][3]

    • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water mixtures are often effective for acetanilides.[4]

    • Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[5]

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[2]

    • Allow the hot, clear solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[3]

    • The purity of the final product should be assessed by measuring its melting point and comparing it to literature values, as well as by spectroscopic techniques (NMR, IR, MS). A sharp melting point range is indicative of high purity.[5]

Experimental Determination of Thermochemical Properties

Several thermoanalytical techniques are indispensable for characterizing the thermochemical properties of pharmaceutical solids.[6] These methods provide critical data on phase transitions, thermal stability, and heat capacity.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in pharmaceutical analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][7] This allows for the determination of crucial thermochemical parameters.[5]

Causality Behind Experimental Choices in DSC:

  • Heating Rate: A controlled, linear heating rate is applied to ensure uniform temperature changes throughout the sample. Slower heating rates generally provide better resolution of thermal events but require longer experiment times.

  • Inert Atmosphere: An inert gas, typically nitrogen, is purged through the sample chamber to prevent oxidative degradation of the sample at elevated temperatures.

  • Sample Pan: Hermetically sealed aluminum pans are often used to prevent the loss of volatile substances and to ensure good thermal contact between the sample and the sensor.

Applications of DSC in Drug Development:

  • Melting Point and Enthalpy of Fusion: DSC can accurately determine the melting point of a crystalline solid, which is a key indicator of purity.[6] The integrated peak area of the melting endotherm provides the enthalpy of fusion, a measure of the energy required to break the crystal lattice.

  • Polymorphism Screening: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with distinct physicochemical properties.[3] DSC is a powerful tool for identifying and characterizing these different polymorphic forms.

  • Purity Assessment: The presence of impurities can lead to a broadening and depression of the melting peak, which can be used to estimate the purity of the sample.[5]

  • Glass Transition Temperature: For amorphous materials, DSC can determine the glass transition temperature (Tg), which is critical for assessing the stability of amorphous solid dispersions.[5]

DSC_Workflow Sample_Prep Sample Preparation (Accurate weighing in pan) Instrument_Setup Instrument Setup (Set temperature program, gas flow) Sample_Prep->Instrument_Setup Place in DSC cell Data_Acquisition Data Acquisition (Heat sample and reference) Instrument_Setup->Data_Acquisition Start run Data_Analysis Data Analysis (Identify transitions, integrate peaks) Data_Acquisition->Data_Analysis Generate heat flow curve Results Results (Melting point, enthalpy of fusion, Tg) Data_Analysis->Results

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is particularly useful for assessing the thermal stability and composition of pharmaceutical compounds.[10]

Causality Behind Experimental Choices in TGA:

  • Controlled Heating Program: A precise heating rate allows for the identification of specific temperatures at which mass loss occurs.

  • Atmosphere Control: The choice of purge gas (e.g., inert nitrogen or reactive air) allows for the study of different degradation pathways, such as thermal decomposition or oxidation.[11]

Applications of TGA in Drug Development:

  • Thermal Stability: TGA determines the temperature at which a compound begins to decompose, providing a measure of its thermal stability.[1]

  • Moisture and Solvent Content: The mass loss at lower temperatures (typically below 150 °C) can be quantified to determine the amount of residual water or solvents in the sample.[10]

  • Compositional Analysis: For multi-component systems, TGA can be used to determine the proportion of each component if they decompose at different temperatures.[11]

TGA_Workflow Sample_Loading Sample Loading (Small, known mass on microbalance) Experiment_Setup Experiment Setup (Define temperature ramp, atmosphere) Sample_Loading->Experiment_Setup Heating_Cycle Heating Cycle (Controlled heating in furnace) Experiment_Setup->Heating_Cycle Mass_Monitoring Mass Monitoring (Continuous recording of mass change) Heating_Cycle->Mass_Monitoring TGA_Curve TGA Curve Generation (Plot mass % vs. temperature) Mass_Monitoring->TGA_Curve Interpretation Interpretation (Decomposition temperature, residual mass) TGA_Curve->Interpretation

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Computational Prediction of Thermochemical Properties

In addition to experimental methods, computational chemistry provides a powerful avenue for predicting the thermochemical properties of molecules. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate gas-phase enthalpies of formation and other thermodynamic parameters.[4] These computational approaches are particularly valuable in the early stages of drug discovery for screening large numbers of candidate molecules and for complementing experimental data.

Thermochemical Data for this compound

The following table summarizes available thermophysical property data for this compound. It is important to note that this data is likely derived from predictive models based on the compound's structure, as is common in large chemical databases.

Table 1: Thermophysical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC₈H₉ClN₂O-[12]
Molecular Weight184.623 g/mol [12]
Melting Temperature111°C[12]
Normal Boiling Temperature (predicted)424.83°C[12]
Critical Temperature (predicted)655.159°C[12]
Critical Pressure (predicted)35.728bar[12]
Specific Heat Capacity (at 25 °C, 1.01325 bar)1.03005kJ/kg·K[12]
Molar Heat Capacity (at 25 °C, 1.01325 bar)190.171kJ/kmol·K[12]

Conclusion

The thermochemical data of this compound are critical for its potential development as a pharmaceutical agent. This guide has outlined the importance of sample purity and provided a proposed synthesis and purification protocol. The roles of key experimental techniques, DSC and TGA, in determining essential thermochemical parameters have been detailed, emphasizing the rationale behind experimental choices. Furthermore, the available predicted thermophysical data for the title compound have been presented. For drug development professionals, a thorough understanding and application of these principles and techniques are essential for ensuring the development of safe, stable, and effective medicines.

References

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline Structure in Drug Design

N-(4-amino-2-chlorophenyl)acetamide is a substituted acetamide that holds potential as a scaffold or intermediate in the synthesis of pharmacologically active molecules. In the realm of drug development, understanding the three-dimensional arrangement of atoms in the solid state is paramount.[1] The crystal structure dictates several critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are decisive factors in a compound's journey from a laboratory curiosity to a therapeutic agent.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with improved efficacy and safety profiles.

This guide will delineate a systematic approach to the crystal structure determination of this compound, from the foundational step of synthesis and crystallization to the sophisticated analysis of the resulting structural data.

Synthesis and Characterization

A prerequisite for any crystallographic study is the synthesis of a pure, well-characterized compound. This compound can be synthesized through the acetylation of 4-amino-2-chlorophenylamine. A general laboratory-scale synthesis protocol is outlined below.

Synthetic Protocol

Materials:

  • 4-amino-2-chlorophenylamine

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Sodium bicarbonate (for neutralization)

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-amino-2-chlorophenylamine in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the aromatic and acetyl protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H, C=O (amide I), and C-N functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of a high degree of purity.

Crystallization: The Gateway to Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in a crystallographic study. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and can be guided by the solubility of the compound.

Experimental Protocol for Crystallization

A common and effective method for growing single crystals is slow evaporation from a saturated solution.

Procedure:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days for the formation of well-defined single crystals.

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Synthesized Compound saturate Prepare Saturated Solution start->saturate Dissolve in Solvent filter Filter Hot Solution saturate->filter Remove Impurities evaporate Slow Evaporation filter->evaporate Transfer to Vial monitor Monitor Crystal Formation evaporate->monitor harvest Harvest Single Crystals monitor->harvest Select Quality Crystals end Crystals for XRD harvest->end

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the crystal structure.

Data Collection Protocol
  • A carefully selected single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • The collected images are then processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis mount Mount Crystal cool Cool Crystal (100 K) mount->cool diffract Collect Diffraction Data cool->diffract process Process Raw Data diffract->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Structural Model solve->refine analyze Analyze Molecular Geometry refine->analyze packing Analyze Crystal Packing analyze->packing validate Validate and Deposit Data packing->validate

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic positions and their thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Geometry

The analysis of the molecular geometry includes the precise determination of bond lengths, bond angles, and torsion angles. These parameters provide insights into the electronic and steric effects within the molecule. For this compound, key parameters to analyze would include the planarity of the phenyl ring and the acetamide group, and any deviations from standard bond lengths and angles.

Table 1: Illustrative Crystallographic Data and Refinement Parameters for a Hypothetical Crystal of this compound

ParameterValue
Chemical formulaC₈H₉ClN₂O
Formula weight184.63
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925.8
Z4
Density (calculated) (g/cm³)1.325
Absorption coefficient (mm⁻¹)0.35
F(000)384
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5600
Independent reflections2100 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of intermolecular interactions. In the case of this compound, the presence of the amino and amide groups suggests that hydrogen bonding will play a significant role in the crystal packing. A detailed analysis would involve identifying and characterizing all significant intermolecular interactions, including:

  • N-H···O Hydrogen Bonds: The amide and amino groups can act as hydrogen bond donors, while the carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor.

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions.

  • Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions.

Intermolecular_Interactions Molecule This compound HBond N-H...O Hydrogen Bonds Molecule->HBond Amide & Amino Groups PiStack π-π Stacking Molecule->PiStack Phenyl Ring HalogenBond C-Cl...X Halogen Bonds Molecule->HalogenBond Chlorine Atom Packing Crystal Packing HBond->Packing PiStack->Packing HalogenBond->Packing

Conclusion: From Structure to Application

The determination of the crystal structure of this compound provides fundamental knowledge that is crucial for its potential applications in drug development and materials science. A comprehensive understanding of its solid-state architecture allows for the prediction and control of its physical properties, which is a cornerstone of modern pharmaceutical science. This guide has outlined the essential steps and analytical considerations for such an investigation, providing a blueprint for researchers in the field.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Mazzorana, M. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Karle, I. L. (2002). The role of crystallography in drug design. Chirality, 14(2-3), 221-226.
  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals.
  • Kaduk, J. A. (2017). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 17(10), 5471-5485.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes Utilizing N-(4-amino-2-chlorophenyl)acetamide as a Diazo Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-(4-amino-2-chlorophenyl)acetamide in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries.[1] Their defining feature is the azo chromophore (-N=N-), which connects two or more aromatic systems. The remarkable diversity in color, fastness, and application properties of these dyes stems from the ability to systematically modify the chemical structure of the aromatic precursors.[2][3]

This guide focuses on the application of this compound (CAS No: 57556-49-7) as a pivotal intermediate in this synthetic field. As a substituted aromatic amine, its structure is pre-functionalized to impart specific characteristics to the final dye molecule. The presence of a chlorine atom and an acetamido group on the phenyl ring is not arbitrary; these substituents play a crucial role in modulating the electronic properties of the diazonium ion intermediate, which in turn influences the hue, lightfastness, and binding affinity of the resulting azo dye.[4] The primary amine group is the reactive site for diazotization, the foundational step in creating the highly electrophilic diazonium salt necessary for azo coupling.[5]

These application notes provide a comprehensive framework for researchers and chemical development professionals, detailing the core chemistry, a robust experimental protocol, safety considerations, and analytical characterization methods for the successful synthesis of azo dyes from this valuable intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental to safe handling and successful experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 57556-49-7 [6]
Molecular Formula C₈H₉ClN₂O [6]
Molecular Weight 184.62 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 131-133 °C
Boiling Point 294.9 °C at 760 mmHg

| Density | 1.35 g/cm³ | |

Safety & Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazards: The compound is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

The Core Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of an azo dye from a primary aromatic amine is a classic two-stage process. This method is highly reliable and forms the bedrock of industrial azo dye production.[1]

Stage 1: Diazotization

In this initial step, the primary amino group of this compound is converted into a diazonium salt. This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can explosively decompose at higher temperatures.[1] The low temperature ensures the diazonium ion remains in solution, ready for the subsequent coupling reaction. The acidic environment is crucial for the formation of the nitrosonium ion (NO⁺), the active electrophile that reacts with the amine.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[9] This reaction is an electrophilic aromatic substitution.[10] The electron-rich nature of the coupling component is essential for the reaction to proceed. Common coupling components include phenols (activated under basic conditions) and aromatic amines (activated under neutral to slightly acidic conditions).[11][12] The azo group (-N=N-) formed during this step links the two aromatic rings, creating the extended conjugated system responsible for the dye's color.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative red azo dye from this compound and 2-Naphthol.

Materials & Reagents

Table 2: Reagents for Azo Dye Synthesis

Reagent CAS Number Molecular Wt. ( g/mol ) Moles (mmol) Quantity
This compound 57556-49-7 184.62 10 1.85 g
Hydrochloric Acid (conc., 37%) 7647-01-0 36.46 ~30 2.5 mL
Sodium Nitrite (NaNO₂) 7632-00-0 69.00 10.5 0.72 g
2-Naphthol 135-19-3 144.17 10 1.44 g
Sodium Hydroxide (NaOH) 1310-73-2 40.00 ~25 1.0 g
Distilled Water 7732-18-5 18.02 - As needed

| Ice | N/A | N/A | - | As needed |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, add 1.85 g (10 mmol) of this compound to 15 mL of distilled water.

  • Stir the suspension and slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may partially dissolve.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. Maintain this temperature throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes using a Pasteur pipette. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for another 15 minutes to ensure the reaction goes to completion. The resulting clear to pale yellow solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol and 1.0 g of sodium hydroxide in 30 mL of distilled water.

  • Cool this alkaline solution in an ice bath to below 5 °C.

  • With vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution over 20 minutes.

  • A deeply colored precipitate (typically red or orange) will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

Part C: Isolation and Purification of the Azo Dye

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts and base.

  • Continue to pull air through the filter cake to partially dry the product.

  • Transfer the solid dye to a watch glass and dry it in an oven at 60-70 °C until a constant weight is achieved.

  • (Optional) The purity of the dye can be further improved by recrystallization from an appropriate solvent, such as ethanol or glacial acetic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting materials to the final azo dye product.

AzoDyeSynthesis cluster_diazotization Part A: Diazotization (0-5 °C) cluster_coupling Part B: Azo Coupling (< 5 °C) cluster_purification Part C: Isolation & Purification Amine This compound Diazonium Diazonium Salt Solution Amine->Diazonium 1. Dissolve in Acid & Cool HCl Conc. HCl NaNO2 Sodium Nitrite (aq) NaNO2->Diazonium 2. Add Dropwise AzoDye Crude Azo Dye Precipitate Diazonium->AzoDye Slow Addition Coupler 2-Naphthol Coupler_Sol Alkaline Coupler Solution Coupler->Coupler_Sol 1. Dissolve in Base & Cool NaOH NaOH (aq) Coupler_Sol->AzoDye 2. Combine Solutions Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with H₂O Filtration->Washing Drying Oven Drying (60-70°C) Washing->Drying FinalDye Purified Azo Dye Drying->FinalDye

Caption: Workflow for the synthesis of an azo dye.

Analytical Characterization

Post-synthesis, the identity and purity of the azo dye must be confirmed. Standard analytical techniques are employed for this validation.

  • Thin-Layer Chromatography (TLC): Used to check the purity of the product and monitor the progress of the reaction.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax) of the dye in a suitable solvent (e.g., DMSO, ethanol), which corresponds to its color in the visible spectrum.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the formation of the azo bond. Key spectral features include the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a weak to medium intensity N=N stretching vibration (around 1400-1500 cm⁻¹).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous confirmation of the final product's chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[16]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
  • IntechOpen. (2024, July 4). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds: An Extensive Review.
  • Royal Society of Chemistry. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
  • Journal of Chemical Reviews. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • International Journal of Innovative Science and Research Technology. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
  • National Institutes of Health (PMC). (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
  • ChemicalBook. (2025, July 19). N1-(4-AMINO-2-CHLOROPHENYL)ACETAMIDE - Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • Unknown Source. (n.d.). The Synthesis of Azo Dyes.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Unknown Source. (2024, December 6). Synthesis, Characterization and Analytical Study of New Azo Dye.
  • Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.
  • Crochem. (n.d.). This compound CAS:57556-49-7 manufacturer & supplier.
  • PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide.
  • Journal of University of Shanghai for Science and Technology. (2020, December). Synthesis, Characterization of Azo Dyes and their Biological Studies.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives.
  • ResearchGate. (2025, August 6). One step synthesis of azo compounds from nitroaromatics and anilines.
  • Al-Nahrain Journal of Science. (2024, March 15). An Overview of Preparation for Different Azo Compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Analytical Study of New Azo Dye.
  • Unknown Source. (n.d.). The Role of 4-Aminoacetanilide in Azo Dye Synthesis and More.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
  • Thermo Fisher Scientific. (2016, October 25). SAFETY DATA SHEET.
  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • Fisher Scientific. (2009, February 9). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • ResearchGate. (n.d.). Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • National Institutes of Health (PMC). (n.d.). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin.
  • Unknown Source. (2025, August 7).
  • MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives.
  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-.

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Introduction: The Strategic Importance of N-(4-amino-2-chlorophenyl)acetamide in Disperse Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of N-(4-amino-2-chlorophenyl)acetamide in the synthesis of disperse dyes, designed for chemistry researchers and professionals in dye manufacturing.

This compound, a key aromatic amine intermediate, holds a significant position in the manufacturing of azo disperse dyes. Its molecular architecture, featuring a primary amino group susceptible to diazotization, a chlorine atom, and an acetamide group, makes it a versatile precursor for creating a range of colors, particularly in the red to violet spectrum. Disperse dyes are non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and nylon.[1][2] The efficacy of these dyes hinges on their ability to be finely dispersed in an aqueous medium and to penetrate the fiber structure under high-temperature conditions.[3]

The presence of the chloro and acetamido substituents on the phenyl ring of this compound is not incidental; these groups play a crucial role in modulating the electronic properties of the resulting dye molecule. This influence affects the final color (bathochromic or hypsochromic shifts), as well as critical performance characteristics such as lightfastness, sublimation fastness, and wash fastness, which are paramount for commercial viability.[1]

This document serves as a comprehensive technical guide, detailing the fundamental chemistry and practical protocols for utilizing this compound as a diazo component in the synthesis of disperse dyes.

Part 1: The Core Chemistry — Diazotization and Azo Coupling

The synthesis of azo dyes is a classic two-stage process that has been a cornerstone of industrial organic chemistry for over a century.[4][5] It involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a reaction with an electron-rich coupling partner.[6][7]

The Diazotization Reaction

Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺Cl⁻). This transformation is achieved using nitrous acid (HNO₂), which is unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[8][9]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[7][9] The cold conditions suppress the decomposition of the diazonium salt into a phenol and nitrogen gas.

  • Strong Acidic Medium: The acid serves two purposes: it protonates the sodium nitrite to form nitrous acid, the diazotizing agent, and it maintains a pH that prevents the newly formed diazonium salt from prematurely coupling with unreacted amine, which would form undesirable triazene byproducts.

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// Edges Start -> Amine; Amine -> Cooling1; NaNO2 -> Addition; Cooling1 -> Addition [label="Maintain Temp."]; Addition -> Stirring [label="Ensure complete reaction"]; Stirring -> Diazonium; Diazonium -> End; } dot Caption: Workflow for the diazotization of this compound.

The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily attacks electron-rich aromatic compounds known as coupling components.[7] These components are typically phenols, naphthols, or aromatic amines (like anilines) that possess activating groups (e.g., -OH, -NR₂).[10] The choice of coupling component is the primary determinant of the final dye's color.

Causality Behind Experimental Choices:

  • pH Control: The pH of the coupling medium is critical. For coupling with phenols, a slightly alkaline medium (pH 8-10) is used to deprotonate the hydroxyl group into the more strongly activating phenoxide ion. For coupling with aromatic amines, a weakly acidic medium (pH 4-7) is optimal to ensure a sufficient concentration of the free amine (not its deactivated ammonium salt) is available to react.[7]

  • Vigorous Stirring: Ensures efficient mixing of the two phases (diazonium salt solution and coupling component solution), maximizing the reaction rate and leading to a more uniform product.

// Nodes Diazo [label="Diazonium Salt of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupler [label="Electron-Rich Coupling Component\n(e.g., N,N-disubstituted aniline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Electrophilic Aromatic Substitution\n(Azo Coupling)", shape=invtrapezium, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Crude Azo Disperse Dye", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Diazo -> Reaction [label="Electrophile"]; Coupler -> Reaction [label="Nucleophile"]; Reaction -> Product; } dot Caption: General schematic of the azo coupling reaction.

Part 2: Experimental Protocols

The following protocols provide a generalized framework. Researchers should consider these as starting points, as optimization may be required for specific coupling partners and desired outcomes.

Protocol 2.1: Synthesis of a Representative Disperse Red Dye

This protocol details the synthesis of a monoazo disperse dye by coupling diazotized this compound with N-ethyl-N-cyanoethylaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
This compound184.621.0
Concentrated Hydrochloric Acid (~37%)36.46~2.5
Sodium Nitrite (NaNO₂)69.001.05
N-ethyl-N-cyanoethylaniline174.231.0
Sodium Acetate82.03As needed (for pH)
Ice-Sufficient quantity
Distilled Water18.02Sufficient quantity
Methanol or Ethanol-For recrystallization

Step-by-Step Methodology:

A. Diazotization:

  • In a 500 mL beaker, prepare a suspension of this compound (1.0 eq) in distilled water.

  • Slowly add concentrated hydrochloric acid (2.5 eq) while stirring. The amine will dissolve to form its hydrochloride salt.

  • Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 20-30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution contains the diazonium salt and should be used immediately.

B. Azo Coupling:

  • In a separate 1 L beaker, dissolve the coupling component, N-ethyl-N-cyanoethylaniline (1.0 eq), in a mixture of water and a small amount of hydrochloric acid.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the cold coupling component solution.

  • A colored precipitate should form almost immediately.

  • During the addition, monitor the pH of the reaction mixture. Maintain a weakly acidic pH (around 4-5) by adding a saturated solution of sodium acetate as needed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

C. Isolation and Purification:

  • Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove residual salts and acids.

  • Dry the crude dye in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • For further purification, recrystallize the crude product from a suitable solvent such as methanol, ethanol, or an acetic acid/water mixture.

Protocol 2.2: Characterization of the Dye

The purified dye should be characterized to confirm its structure and purity.

Analysis TechniquePurposeExpected Observations
Melting Point Assess purity (a sharp melting point indicates high purity).A distinct and narrow melting range.
FT-IR Spectroscopy Confirm the presence of key functional groups.Peaks corresponding to -N=N- (azo group, typically weak), C-Cl, C=O (amide), N-H (amide), and aromatic C-H stretches.
¹H NMR Spectroscopy Elucidate the detailed chemical structure.Signals corresponding to the aromatic protons on both rings, as well as aliphatic protons from the acetyl, ethyl, and cyanoethyl groups, with appropriate chemical shifts and splitting patterns.
UV-Visible Spectroscopy Determine the maximum absorbance wavelength (λmax) in a suitable solvent (e.g., acetone, DMF), which relates to the color of the dye.[11]A strong absorption band in the visible region (e.g., 450-550 nm for a red dye).
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized compound.[12]A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target dye.

Part 3: Application in Textile Dyeing

Disperse dyes are applied to polyester from a fine aqueous dispersion. This requires milling the dye with dispersing agents to achieve a stable "dye liquor."[2][13]

Protocol 3.1: High-Temperature Exhaust Dyeing of Polyester Fabric

Materials and Equipment:

  • Synthesized and purified disperse dye

  • Polyester fabric swatch

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure beaker dyeing machine

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Step-by-Step Methodology:

  • Dye Dispersion: Prepare a stock dispersion of the dye by milling the dye powder with a dispersing agent and water.

  • Dye Bath Preparation: Prepare the dye bath in a beaker with a specific liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric). Add the required amount of dye dispersion (e.g., 1% on weight of fabric, owf).

  • pH Adjustment: Adjust the pH of the dye bath to 4.5–5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Seal the beaker and place it in the dyeing machine.

    • Raise the temperature from ambient to 130 °C at a rate of 2 °C/min.

    • Hold the temperature at 130 °C for 60 minutes to allow for dye penetration and fixation.[14]

    • Cool the bath down to 70 °C at a rate of 3 °C/min.

  • Rinsing: Remove the dyed fabric and rinse it thoroughly with cold water.

  • Reduction Clearing: To remove unfixed dye from the fiber surface and improve wash fastness, treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80 °C for 15-20 minutes.[10]

  • Final Wash and Dry: Rinse the fabric again with hot water, then cold water, and finally air dry.

// Nodes Start [label="Start: Prepare Dye Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispersion [label="Dye Dispersion + Water\n+ Acetic Acid (pH 4.5-5.5)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; FabricIn [label="Introduce Polyester Fabric", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heat to 130 °C\n(Ramp Rate: 2 °C/min)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dyeing [label="Hold at 130 °C\nfor 60 min", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cool to 70 °C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Rinse1 [label="Rinse with Water", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reduction Clearing\n(NaOH, Na₂S₂O₄ @ 70-80°C)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rinse2 [label="Hot and Cold Rinse", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Dry Dyed Fabric", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dispersion; Dispersion -> FabricIn; FabricIn -> Heating; Heating -> Dyeing; Dyeing -> Cooling; Cooling -> Rinse1; Rinse1 -> Reduction; Reduction -> Rinse2; Rinse2 -> End; } dot Caption: Workflow for high-temperature exhaust dyeing of polyester.

References

  • Vertex AI Search. The Role of 4-Aminoacetanilide in Azo Dye Synthesis and More.
  • Parab, et al. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. ResearchGate.
  • BenchChem. Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid.
  • European Patent Office. DISPERSE DYES - EP 2516728 B1.
  • Google Patents. CN106833023B - A kind of disperse dye composition and its preparation method and use.
  • MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities.
  • Google Patents. CN105017809A - Powerful dye dispersing agent and preparation method thereof.
  • Google Patents. US20170174889A1 - Biocompatible and biodegradable natural disperse dyes for dyeing polyester fabrics.
  • Discovery Scientific Society. Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components.
  • Slideshare. Manufacturing process of disperse dyes.
  • Organic Chemistry Portal. Diazotisation.
  • BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Wiley Online Library. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.
  • PMC - NIH. (2021). Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing.
  • ResearchGate. (2025). Synthesis of reactive disperse dyes containing halogenated acetamide group for dyeing cotton fabric in supercritical carbon dioxide.
  • ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions.
  • ResearchGate. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole.
  • IJPAS. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.

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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(4-amino-2-chlorophenyl)acetamide in Antimicrobial Drug Discovery

This compound is a versatile precursor molecule poised for a significant role in the development of novel antimicrobial agents. Its chemical architecture, featuring a reactive primary amine and an acetamide group on a chlorinated benzene ring, offers multiple avenues for synthetic elaboration. The presence of the chlorine atom and the amino group are particularly noteworthy, as these functionalities are known to contribute to the biological activity of many therapeutic agents.[1] This guide provides detailed protocols for leveraging this precursor in the synthesis of diverse classes of potential antimicrobial compounds, including Schiff bases, quinazolinones, and azo dyes. The methodologies presented herein are grounded in established chemical principles and are designed to be adaptable for research and development in the field of medicinal chemistry.

Chemical and Physical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance Solid (form may vary)General knowledge
Melting Point Not consistently reported, further analysis recommendedGeneral knowledge
Solubility Soluble in various organic solventsGeneral knowledge

Synthetic Pathways and Protocols

The primary amino group of this compound is the key functional group for the synthetic transformations detailed below. It can readily undergo condensation reactions to form Schiff bases, participate in cyclization reactions to generate heterocyclic systems like quinazolinones, or be converted into a diazonium salt for the synthesis of azo compounds.

Diagram of Synthetic Possibilities

Synthetic_Pathways precursor This compound schiff_base Schiff Bases precursor->schiff_base Condensation with Aldehydes/Ketones quinazolinone Quinazolinones precursor->quinazolinone Cyclization with Anthranilic Acid Derivatives azo_dye Azo Compounds precursor->azo_dye Diazotization & Azo Coupling

Caption: Synthetic routes from this compound.

Protocol 1: Synthesis of Schiff Bases

Principle: Schiff bases are synthesized through the nucleophilic addition of the primary amine of this compound to the carbonyl group of an aldehyde or ketone, followed by dehydration to form an imine or azomethine group (-C=N-). This reaction is often catalyzed by a small amount of acid. Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.

Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, benzaldehyde, cinnamaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To the solution, add an equimolar amount (0.01 mol) of the selected aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator. Characterize the synthesized Schiff base by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, and Mass Spectrometry).

Diagram of Schiff Base Synthesis Workflow

Schiff_Base_Workflow cluster_prep Reactant Preparation cluster_workup Product Isolation and Purification dissolve_precursor Dissolve this compound in Ethanol add_aldehyde Add Aldehyde dissolve_precursor->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry characterize Characterize (m.p., FT-IR, NMR, MS) dry->characterize

Caption: Workflow for the synthesis of Schiff bases.

Expected Antimicrobial Activity of Schiff Base Derivatives

Protocol 2: Synthesis of Quinazolinone Derivatives

Principle: Quinazolinones are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial properties. A common synthetic route involves the reaction of an anthranilic acid derivative with an amine, followed by cyclization. In this adapted protocol, this compound can be reacted with a suitable benzoxazinone, which is derived from anthranilic acid, to form the quinazolinone core.

Experimental Protocol

Materials:

  • This compound

  • 2-substituted-4H-3,1-benzoxazin-4-one (can be synthesized from the corresponding anthranilic acid)

  • Pyridine or another suitable high-boiling solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and the 2-substituted-4H-3,1-benzoxazin-4-one.

  • Solvent Addition: Add a sufficient amount of pyridine to dissolve the reactants.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice. The solid product will precipitate.

  • Purification: Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

  • Drying and Characterization: Dry the purified quinazolinone derivative and characterize it by its melting point and spectroscopic analysis.

Anticipated Antimicrobial Profile of Quinazolinone Derivatives

Quinazolinone derivatives have shown promising activity against a range of microbial pathogens. The synthesized compounds should be tested for their minimum inhibitory concentration (MIC) against relevant bacterial and fungal strains.

Protocol 3: Synthesis of Azo Compounds

Principle: Azo compounds, characterized by the -N=N- functional group, are another class of molecules with potential antimicrobial activity. Their synthesis involves two main steps: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound (a coupling agent).

Experimental Protocol

Part A: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice bath

Procedure:

  • Amine Solution: Suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Solution: Prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, maintaining the temperature between 0-5 °C. The reaction is complete when the solution gives a positive test for nitrous acid with starch-iodide paper. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

Materials:

  • Freshly prepared diazonium salt solution

  • Coupling agent (e.g., 2-naphthol, phenol, or another electron-rich aromatic compound)

  • Sodium Hydroxide solution (10%)

  • Ice bath

Procedure:

  • Coupling Agent Solution: Dissolve 0.01 mol of the coupling agent in 20 mL of 10% sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with continuous and vigorous stirring. A colored precipitate of the azo compound will form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. Collect the azo compound by vacuum filtration.

  • Purification and Characterization: Wash the product with plenty of water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid). Dry the purified product and characterize it.

Diagram of Azo Compound Synthesis

Azo_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) amine_sol This compound in HCl add_nitrite Add NaNO₂ solution dropwise amine_sol->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt mix Mix Diazonium Salt and Coupling Agent diazonium_salt->mix coupling_agent Coupling Agent in NaOH coupling_agent->mix azo_precipitate Azo Compound Precipitate mix->azo_precipitate purify Filter, Wash, and Recrystallize azo_precipitate->purify

Caption: Workflow for the synthesis of azo compounds.

Antimicrobial Evaluation

The newly synthesized compounds should be evaluated for their antimicrobial activity using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Exemplary Antimicrobial Activity of Structurally Related Compounds

The following table presents MIC values for acetamidoaurones, which share some structural similarities with the proposed derivatives and demonstrate the potential antimicrobial efficacy of such scaffolds.[2]

CompoundS. aureus (μM)B. subtilis (μM)E. coli (μM)P. aeruginosa (μM)C. albicans (μM)
Compound 10 3.120.78>100>100>100
Compound 20 6.253.12>100>100>100
Gemifloxacin 0.030.060.062Not Tested
Amphotericin B Not TestedNot TestedNot TestedNot Tested0.5

Data extracted from a study on acetamidoaurone derivatives and is provided for illustrative purposes.[2]

Conclusion and Future Directions

This compound serves as a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic and acyclic compounds with potential antimicrobial activities. The protocols detailed in this guide for the synthesis of Schiff bases, quinazolinones, and azo dyes provide a solid foundation for further research and development. It is imperative that all newly synthesized compounds undergo rigorous purification and characterization, followed by comprehensive antimicrobial screening to identify promising lead candidates for future drug development endeavors.

References

  • Courvoisier-Dezord, E., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(15), 4627. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Salami, B. K., et al. (2015). Synthesis spectral, thermal stability and antibacterial activity of Schiff bases derived from alanine and threonine and their complexes. Journal of Chemical and Pharmaceutical Research, 7(7), 792-803.
  • Mashaly, M. M., et al. (2004). Preparation, Spectral Characterization and Antimicrobial Activities of Schiff Base Complexes Derived from 4-Aminoantipyrine. Journal of the Chinese Chemical Society, 51(5A), 901-915.
  • Pandeya, S. N., et al. (1999). Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with N-[4-(4'-chlorophenyl)thiazole-2-yl] thiosemicarbazide. Indian Journal of Pharmaceutical Sciences, 61(6), 358-361.
  • Prajapati, D. J., et al. (2016). Synthesis and antimicrobial activity of some new quinazoline derivatives. Research Journal of Pharmacy and Technology, 9(7), 834-838.
  • Bravo, V., et al. (2017). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 22(1), 123. [Link]

  • Fahad, T. A., et al. (2017). ANTIMICROBIAL ACTIVITY STUDIES, PREPARATION AND CHARACTERIZATION OF NEW AZO COMPLEXES DRIVEN FROM N-(4-HYDROXYPHENYL) ACETAMIDE. World Journal of Pharmaceutical Research, 6(5), 101-111.

Sources

A Robust, Validated HPLC-UV Method for the Quantification of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document details a highly specific, accurate, and robust High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantitative analysis of N-(4-amino-2-chlorophenyl)acetamide. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay and impurity determination. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We provide a comprehensive breakdown of the chromatographic conditions, sample preparation, and a full validation protocol, explaining the scientific rationale behind each procedural choice to ensure methodological transparency and transferability.

Introduction and Scientific Rationale

This compound (CAS: 57556-49-7) is a chemical intermediate potentially used in the synthesis of pharmaceuticals and other complex organic molecules.[3] Its chemical structure, featuring a primary aromatic amine, a chloro-substituent, and an acetamido group, presents a unique analytical challenge. A robust and reliable analytical method is paramount for ensuring the quality, purity, and consistency of this compound in manufacturing and research settings.

The developed method is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the technique of choice for separating moderately polar aromatic compounds.[4] A C18 stationary phase is employed to provide the necessary hydrophobic interactions, while a buffered mobile phase ensures the consistent ionization state of the analyte's amino group, leading to symmetrical and reproducible peak shapes. UV detection was selected due to the chromophoric nature of the phenyl ring system. While a specific UV maximum for this exact molecule is not widely published, analogous structures like N-(4-chlorophenyl)acetamide exhibit a strong absorbance maximum around 249 nm[5], providing a logical starting point for wavelength selection. This guide will walk the user through method setup, execution, and validation.

Materials and Methodology

Instrumentation and Equipment
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance (5 decimal places)

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Ultrasonic bath

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 99.0%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Acetonitrile and 25 mM Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio. The final solution should be filtered through a 0.45 µm membrane filter and degassed for 15 minutes in an ultrasonic bath.

  • Diluent: Methanol and HPLC grade water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the intended analysis (e.g., for linearity studies).

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 250 nm (using a DAD to monitor 200-400 nm for peak purity)
Run Time 10 minutes

Experimental Protocols

System Suitability Test (SST)

Before commencing any analysis, the system's suitability must be confirmed. Prepare a working standard solution at 100 µg/mL. Make five replicate injections. The system is deemed ready for use if the acceptance criteria in the validation section (Table 2) are met.

Standard and Sample Analysis Workflow

The general workflow for analyzing a sample is depicted below. This process ensures that each step, from preparation to data analysis, is conducted in a controlled and logical manner.

Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Accurately Weigh Sample dissolve_sample Dissolve & Dilute Sample in Diluent prep_sample->dissolve_sample filter_sample Filter Sample through 0.45 µm Syringe Filter dissolve_sample->filter_sample sequence Create Injection Sequence (Standards & Samples) filter_sample->sequence sst->sequence If SST Passes run_hplc Execute HPLC Analysis sequence->run_hplc integrate Integrate Chromatographic Peaks run_hplc->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Final Report calculate->report

Caption: General experimental workflow from preparation to reporting.

Method Validation Protocol (per ICH Q2(R2))

A validation protocol must be established before the study to ensure the method is fit for its intended purpose.[2] The following parameters must be evaluated.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[6][7]

  • Protocol:

    • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control.

    • Use a DAD to assess peak purity of the analyte peak in all chromatograms to ensure no co-eluting peaks.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or impurities. The peak purity angle should be less than the purity threshold.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal.[7] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[8][9]

  • Protocol: Prepare at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[6][7] It is determined by spike recovery studies.

  • Protocol: Prepare samples by spiking a known matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7][8]

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.[10]

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting a series of diluted solutions.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Protocol: Introduce small variations to the nominal method parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: System suitability parameters must remain within limits. The change in analyte retention time and peak area should be minimal.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
System Suitability %RSD of peak area and retention time≤ 2.0%
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Specificity Peak Purity IndexMust pass (Angle < Threshold)
Linearity Correlation Coefficient (r²)≥ 0.999
Range Assay80% to 120% of target concentration
Accuracy % Recovery98.0% - 102.0%
Precision % RSD (Repeatability & Intermediate)≤ 2.0%
LOQ S/N Ratio & PrecisionS/N ≈ 10; %RSD ≤ 10%
Robustness System SuitabilityMust pass under varied conditions

Validation Logic Flow

The validation process follows a structured, hierarchical approach. The method's fundamental performance characteristics are established before moving to its limits and resilience.

ValidationLogic cluster_core Core Validation Parameters cluster_limit Limit & Resilience start_node Define Analytical Target Profile (ATP) dev_node Method Development & Optimization start_node->dev_node val_protocol Write Validation Protocol (per ICH Q2) dev_node->val_protocol specificity Specificity / Forced Degradation val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report_node Generate Validation Report robustness->report_node final_node Method is Validated & Fit for Purpose report_node->final_node

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. The detailed validation protocol, grounded in ICH guidelines[12][13], ensures that the method is fit for its intended purpose in a regulated environment. By adhering to the outlined procedures for system suitability, sample preparation, and data analysis, laboratories can achieve consistent and accurate results, supporting drug development and quality assurance activities.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2022, October 25). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Yazdi, A. S., et al. (2009). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207-5213. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. PubChem. [Link]

  • ResearchGate. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • AMSbiopharma. (2022, July 25). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2022, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

Sources

Application Note: Structural Elucidation of N-(4-amino-2-chlorophenyl)acetamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical industry for the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates. This application note provides a detailed guide and standard operating protocol for the ¹H and ¹³C NMR spectral analysis of N-(4-amino-2-chlorophenyl)acetamide, a key substituted aniline derivative. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, providing researchers and drug development professionals with a robust framework for analysis. The predicted spectral data, based on established principles of substituent effects on chemical shifts and coupling constants, are presented and rationalized to serve as a reliable reference.

Introduction: The Role of NMR in Pharmaceutical Analysis

This compound is a tri-substituted benzene derivative whose specific substitution pattern dictates its chemical reactivity and suitability for downstream applications in drug synthesis. Verifying the identity and isomeric purity of such intermediates is critical. NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic environments of ¹H and ¹³C nuclei within the molecule.

The position of the chloro, amino, and acetamido groups on the phenyl ring creates a unique electronic environment, resulting in a distinct and predictable NMR fingerprint. This guide will systematically deconstruct this fingerprint, explaining how to acquire high-quality spectra and how to interpret the resulting chemical shifts, signal multiplicities, and coupling constants to confirm the precise structure of the target molecule.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the phenyl ring and sequential numbering for the acetamido group.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. This protocol ensures the acquisition of high-resolution data by minimizing interferences from particulate matter, paramagnetic impurities, and solvent signals.[1]

Materials and Equipment
  • This compound sample

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes and caps[2]

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram)

  • Glass wool or a syringe filter (e.g., 0.45 µm PTFE)

  • Vortex mixer

Rationale for Solvent Selection

DMSO-d₆ is selected for several key reasons:

  • Solubility: this compound exhibits good solubility in DMSO.

  • Analyte Protons: The amide (NH) and amine (NH₂) protons are typically observable as distinct, albeit sometimes broad, signals in DMSO-d₆. In other solvents like CDCl₃ or D₂O, these labile protons can undergo rapid exchange, leading to signal broadening or disappearance.

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and rarely overlap with the aromatic signals of interest.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5-10 mg of the compound into a clean, dry glass vial.[3]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-50 mg of the compound into the vial.[4]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures a sufficient sample height (4-5 cm) in a standard 5 mm NMR tube, which is critical for proper shimming.[1]

    • Cap the vial and vortex thoroughly until the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.[3]

  • Filtration and Transfer:

    • Solid particles in the sample can severely degrade magnetic field homogeneity, resulting in broad spectral lines. To remove any particulates, filter the solution into the NMR tube.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Carefully draw the sample solution into the pipette and transfer it into the NMR tube, allowing the glass wool to act as a filter.

    • Causality: This step prevents shimming issues and ensures that the observed line broadening is a true property of the sample, not an artifact of suspended solids.

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

    • Label the tube clearly. The sample is now ready for analysis.

NMR Analysis Workflow

The process from a prepared sample to a fully interpreted spectrum follows a logical sequence. Each step builds upon the last to ensure data integrity and accurate structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Locking on Solvent filter->lock shim Shimming & Tuning acquire Acquire Spectra (¹H, ¹³C, optional 2D) shim->acquire lock->shim ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Reference to TMS (0 ppm) integrate->reference assign Assign Signals (Chemical Shift, Multiplicity) reference->assign confirm Confirm Structure assign->confirm

Figure 2: Standard workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted Chemical Shifts and Multiplicities

The substituents on the aromatic ring exert strong electronic effects that determine the chemical shifts of the aromatic protons.

  • -NH₂ (Amino group): A strong electron-donating group (EDG) that shields ortho and para positions, shifting them upfield (to lower ppm).[5]

  • -NHCOCH₃ (Acetamido group): An electron-donating group through resonance but with some inductive withdrawal from the carbonyl. It is a net activating group that shields ortho and para positions.

  • -Cl (Chloro group): An electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. It is a net deactivating group that deshields all ring positions, particularly the ortho position.[6][7]

Based on these effects, we can predict the following signals:

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton Assignment (Fig. 1) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Chemical Shift
H-C9 (CH₃) ~2.0 - 2.2 Singlet (s) N/A 3H Typical range for an acetamido methyl group.[8]
H-N (Amine, NH₂) ~5.0 - 5.5 Broad Singlet (br s) N/A 2H Labile protons, often broad. Position is concentration and temperature dependent.
H-5 ~6.6 - 6.8 Doublet of Doublets (dd) J(ortho) ≈ 8.5, J(meta) ≈ 2.5 1H Ortho to strong EDG (-NH₂) and meta to -Cl and -NHAc. Strongly shielded.
H-6 ~7.0 - 7.2 Doublet (d) J(meta) ≈ 2.5 1H Ortho to -Cl (deshielding) and meta to -NH₂ (shielding). The deshielding from Cl dominates.
H-3 ~7.4 - 7.6 Doublet (d) J(ortho) ≈ 8.5 1H Para to strong EDG (-NH₂) but ortho to the deshielding -NHAc group.

| H-N7 (Amide, NH) | ~9.0 - 9.5 | Singlet (s) | N/A | 1H | Amide protons are significantly deshielded and appear far downfield.[9] |

Note: The aromatic region (6.5-8.0 ppm) shows a characteristic pattern for a tri-substituted ring.[10][11] The exact chemical shifts and coupling constants confirm the 1,2,4-substitution pattern.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic environment, providing complementary structural information.

Predicted Chemical Shifts

Substituent effects also govern the ¹³C chemical shifts. Carbons directly bonded to electronegative atoms (N, O, Cl) are deshielded and appear at higher ppm values.[12] Aromatic carbon shifts generally range from 110-160 ppm.[11][13]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon Assignment (Fig. 1) Predicted δ (ppm) Rationale for Chemical Shift
C9 (CH₃) ~24 Typical chemical shift for an acetamido methyl carbon.[9]
C5 ~113 Shielded by being ortho to the strong EDG (-NH₂).
C3 ~115 Shielded by being para to the strong EDG (-NH₂).
C6 ~122 Deshielded relative to C3/C5 due to proximity to the -Cl group.
C2 ~125 Quaternary carbon attached to the electronegative Cl atom.
C1 ~128 Quaternary carbon attached to the -NHAc group.
C4 ~145 Quaternary carbon attached to the -NH₂ group; significantly deshielded.

| C8 (C=O) | ~168 | Carbonyl carbon, characteristically found in the 165-175 ppm range for amides.[12] |

Note: Quaternary carbons (C1, C2, C4) will typically show signals of lower intensity compared to protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).

Conclusion

This application note provides a comprehensive protocol and theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed sample preparation steps, researchers can acquire high-quality spectra. The provided tables of predicted chemical shifts and assignments, grounded in the principles of substituent electronic effects, serve as a robust guide for spectral interpretation. This systematic approach ensures the confident structural verification and purity assessment of this important pharmaceutical intermediate, underscoring the power of NMR spectroscopy in modern drug development and quality control.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][4]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link][2]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][14]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][1]

  • University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link][3]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link][10]

  • LibreTexts Chemistry. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link][11][13]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link][15]

  • B. S. L. H. et al. (2015). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry. Retrieved from [Link][8]

  • Deb, I. et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Scientific Reports. Retrieved from [Link][9]

  • Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link][6]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link][12]

  • Ossowski, J. et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Retrieved from [Link][5]

Sources

Application Note: FT-IR Spectroscopy for the Identification of N-(4-amino-2-chlorophenyl)acetamide Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive guide for the identification and characterization of N-(4-amino-2-chlorophenyl)acetamide using Fourier Transform Infrared (FT-IR) spectroscopy. The focus is on the distinct vibrational signatures of its key functional groups: a primary aromatic amine, a secondary amide, and a chloro-substituted aromatic ring. Detailed protocols for sample preparation via the Potassium Bromide (KBr) pellet method, data acquisition, and spectral interpretation are presented to ensure accurate and reliable analysis for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose precise identification is critical in pharmaceutical synthesis, impurity profiling, and metabolite studies. Its molecular structure combines several functional groups that can be definitively identified by their characteristic absorption of infrared radiation. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose.[1] By mapping the vibrational modes of the molecule's bonds, FT-IR provides a unique "fingerprint," confirming the presence and structural arrangement of the primary amine (-NH₂), secondary amide (-CONH-), and chloroaromatic functionalities. This guide explains the causal links between molecular structure and spectral features, offering a robust framework for analysis.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, causing a transition to a higher vibrational energy level.[2][3] The FT-IR spectrometer measures this absorption, plotting it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, the primary diagnostic regions in the mid-IR spectrum (4000-400 cm⁻¹) are associated with the following functional groups:

  • Primary Aromatic Amine (-NH₂): This group is characterized by two distinct N-H stretching vibrations—an asymmetric and a symmetric stretch—typically appearing in the 3500-3300 cm⁻¹ region.[4][5] The presence of two bands is a definitive marker for a primary amine.[4][6] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[4]

  • Secondary Amide (-CONH-): This group gives rise to several key absorptions. A single N-H stretching band occurs around 3370-3170 cm⁻¹.[7] The most intense and diagnostically significant peak is the C=O stretch (Amide I band), typically found between 1680-1630 cm⁻¹.[6][7] A companion peak, the N-H in-plane bend (Amide II band), appears near 1550 cm⁻¹.[2][7]

  • Aromatic Ring (Substituted Benzene): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[3] C=C stretching vibrations within the ring produce a series of bands in the 1600-1400 cm⁻¹ region.[3]

  • Chloro-Aromatic (C-Cl): The C-Cl stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, which can aid in confirming the presence of the halogen.

Experimental Protocol: From Sample to Spectrum

This section details a robust, self-validating protocol for acquiring a high-quality FT-IR spectrum of solid this compound using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-defined spectra for solid samples.[8][9]

Materials and Equipment
  • This compound (analytical standard)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator.[10]

  • Agate mortar and pestle[8][10]

  • Pellet-forming die (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Analytical balance (4-place)[11]

Workflow Diagram

FTIR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis A Weigh Sample & KBr (1-2 mg sample to 150-200 mg KBr) B Grind Sample to Fine Powder in Agate Mortar A->B C Add KBr and Mix Gently but Thoroughly B->C D Load Mixture into Pellet Die C->D E Press under Vacuum (8-10 tons for ~2 min) D->E F Eject Transparent Pellet E->F G Collect Background Spectrum (Air or Pure KBr Pellet) F->G Proceed to Acquisition H Mount Sample Pellet in Spectrometer G->H I Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res.) H->I J Perform Background Subtraction I->J Proceed to Analysis K Identify Key Functional Group Peaks (Amine, Amide, Aromatic) J->K L Compare with Reference Spectra & Correlation Tables K->L M Final Report Generation L->M

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology
  • Preparation of KBr: Use spectroscopy-grade KBr that has been thoroughly dried (e.g., at 110°C for several hours) and stored in a desiccator. Moisture is a critical interferent, showing strong absorptions around 3400 cm⁻¹ and 1630 cm⁻¹.[10]

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 150-200 mg of dry KBr.[8][11] The sample concentration should be between 0.5% and 1% to ensure peaks are within an optimal absorbance range and not saturated.[9][12]

  • Grinding and Mixing: First, grind the sample in an agate mortar to a fine, consistent powder. This reduces particle size to minimize light scattering.[9] Then, add the KBr and mix gently but thoroughly until the sample is uniformly dispersed within the KBr matrix.[10]

  • Pellet Formation: Transfer the mixture into the pellet die. Assemble the die and connect it to a vacuum line to remove trapped air, which can cause pellet opacity. Place the die in a hydraulic press and gradually apply pressure up to 8-10 metric tons.[10][12] Hold the pressure for approximately 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[10]

  • Background Collection: Before running the sample, acquire a background spectrum. This can be of the empty sample chamber (air background) or, ideally, a pellet made of pure KBr from the same batch used for the sample.[8] This step is crucial for correcting for atmospheric water and CO₂ absorptions, as well as any inherent scattering from the KBr itself.

  • Sample Spectrum Acquisition: Place the sample pellet into the spectrometer's sample holder. Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

Spectral Interpretation and Data

The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the molecule's functional groups.

Molecular Structure and Key Functional Groups

Molecule cluster_mol This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD>TR><TR><TD>H₂NTD><TD>─TD><TD>Ring ATD><TD>─C─NH─TD><TD>Ring BTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>CH₃TD><TD>TD>TR>TABLE> RingA Aromatic Ring (with -Cl) RingB Aromatic Ring (with -Cl) Amine Primary Aromatic Amine Amide Secondary Amide

Caption: Key functional groups of the target molecule.

Table of Expected Characteristic Absorptions

The following table summarizes the expected FT-IR absorption bands for this compound based on established correlation data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic Amine N-H Asymmetric Stretch3500 - 3420MediumTwo distinct peaks confirm a primary amine.[5]
N-H Symmetric Stretch3420 - 3340MediumThe second of the two N-H stretching peaks.[5]
N-H Scissoring (Bend)1650 - 1580Medium-StrongCan sometimes overlap with aromatic C=C bands.[4]
C-N Stretch1335 - 1250StrongTypical for aromatic amines.[4]
Secondary Amide N-H Stretch3370 - 3170MediumA single, often broad peak due to hydrogen bonding.[7]
C=O Stretch (Amide I)1680 - 1630Strong, SharpOne of the most prominent peaks in the spectrum.[6][7]
N-H Bend (Amide II)1570 - 1515StrongA characteristic companion to the Amide I band.[2]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak-MediumPeaks appear at higher frequency than alkane C-H stretches.[3]
C=C Ring Stretch1600 - 1450Medium-WeakOften appears as a series of sharp bands.[3]
Chloro-Aromatic C-Cl Stretch850 - 550Medium-StrongLocated in the fingerprint region; position can be influenced by substitution pattern.

Conclusion

FT-IR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The key to accurate identification lies in the systematic interpretation of the spectrum, focusing on the combination of unique absorption bands from the primary aromatic amine (two N-H stretches), the secondary amide (strong Amide I and Amide II bands), and the aromatic C-H and C=C vibrations. This application note serves as a validated guide for achieving confident structural elucidation in a research or quality control setting.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • University of Jena. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of N-(4-amino-2-chlorophenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds and dyes. Its structural characterization is paramount for quality control, metabolite identification, and ensuring the safety and efficacy of final products. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation through fragmentation analysis.[1][2]

This application note provides a comprehensive guide to the mass spectrometric fragmentation pattern of this compound. We will explore the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, explaining the causal mechanisms behind the observed cleavages.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for the identification and characterization of this and structurally related molecules.

Molecular Structure and Predicted Fragmentation Behavior

The structure of this compound contains several key features that dictate its fragmentation behavior: an acetamide group, a primary aromatic amine, and a chlorine substituent on the phenyl ring. The energetic instability of the molecular ion, particularly after electron ionization, leads to predictable bond cleavages to form more stable fragment ions.[5]

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that typically results in the formation of an energetically unstable radical cation (M•+) and extensive fragmentation.[3][6] The resulting mass spectrum provides a unique "fingerprint" of the molecule.

  • Molecular Ion (M•+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (184 for ³⁵Cl, 186 for ³⁷Cl). Due to the presence of a chlorine atom, a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio will be observed for all chlorine-containing fragments, which is a crucial diagnostic tool.[7]

  • Loss of Ketene (C₂H₂O): The most characteristic fragmentation pathway for N-arylacetamides is the cleavage of the amide group with the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[2][8] This occurs through a rearrangement process, leading to the formation of a stable 4-amino-2-chloroaniline radical cation. This fragment is often the base peak in the spectrum.

  • α-Cleavage (Acylium Ion Formation): Cleavage of the C-N bond of the amide can generate a resonance-stabilized acetyl cation ([CH₃CO]⁺) at m/z 43.[8][9]

  • Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a fragment at m/z 149.

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the 4-amino-2-chloroaniline ion can occur, for instance, through the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation for anilines.[9][10]

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4][11] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion often follows different rules than the odd-electron ions from EI.[4]

  • Precursor Ion ([M+H]⁺): In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl). Protonation is likely to occur at the most basic site, the primary amino group, or potentially the amide oxygen.[12][13]

  • Primary Fragmentation (Loss of Ketene): Similar to EI, the most prominent fragmentation pathway in CID is the neutral loss of ketene (42 Da) from the protonated molecule. This yields the protonated 4-amino-2-chloroaniline fragment ion at m/z 143/145. This is a highly favorable pathway as it results in a stable, protonated aniline derivative.[2]

  • Loss of Ammonia (NH₃): If protonation occurs at the primary amine, the loss of a neutral ammonia molecule (17 Da) is a possible fragmentation pathway, leading to a fragment ion at m/z 168/170.

The primary fragmentation pathway for this compound under both EI and ESI conditions is visualized below.

G cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-CID) M_EI This compound [M]•+ m/z 184/186 F1_EI 4-amino-2-chloroaniline [M - C₂H₂O]•+ m/z 142/144 M_EI->F1_EI - C₂H₂O (Ketene) F2_EI Acetyl Cation [CH₃CO]+ m/z 43 M_EI->F2_EI α-Cleavage M_ESI Protonated Molecule [M+H]+ m/z 185/187 F1_ESI Protonated 4-amino-2-chloroaniline [M+H - C₂H₂O]+ m/z 143/145 M_ESI->F1_ESI - C₂H₂O (Ketene)

Caption: Predicted fragmentation pathways under EI and ESI.

Summary of Predicted Fragment Ions

The table below summarizes the key predicted ions, their monoisotopic mass-to-charge ratios (m/z) for the ³⁵Cl isotope, and the proposed fragmentation mechanism.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureFragmentation Pathway
EI 184.04142.0242.02 (C₂H₂O)[C₆H₆ClN₂]•⁺Loss of Ketene
EI 184.0443.02141.02 (C₆H₅ClN₂)[C₂H₃O]⁺α-Cleavage
ESI 185.05143.0342.02 (C₂H₂O)[C₆H₇ClN₂]⁺Loss of Ketene

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required based on the specific instrumentation used.

Materials and Reagents
  • This compound standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Calibrant solution appropriate for the mass spectrometer

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using a 50:50 mixture of methanol and water to prepare working standards at appropriate concentrations (e.g., 1-1000 ng/mL).

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Calibration: Calibrate the mass spectrometer across the desired mass range using the manufacturer's recommended procedure to ensure high mass accuracy.[14]

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 185.05), followed by a product ion scan (MS/MS) of the precursor.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (optimize for maximal precursor ion intensity)

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

  • Collision Gas: Argon

  • Collision Energy: Optimize to generate the characteristic fragment at m/z 143.03. Start with a collision energy of 15-20 eV and adjust as needed.

The following diagram illustrates the general workflow for this analytical protocol.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock (1 mg/mL in MeOH) prep2 Serial Dilutions (Working Standards) prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms MS Detection (ESI+) Full Scan lc->ms msms MS/MS of m/z 185 (Product Ion Scan) ms->msms data Identify Fragments (m/z 143, etc.) msms->data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by a predominant neutral loss of ketene (42 Da) under both EI and ESI-CID conditions. This fragmentation pattern, combined with the distinctive isotopic signature of chlorine, provides a highly specific and reliable method for its identification. The provided LC-MS/MS protocol offers a robust starting point for the sensitive and accurate analysis of this compound in various research and quality control settings.

References

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Experiments. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vrkic, T. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Verleysen, K., & D'hooghe, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 23(1), 4-33.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9789-9828.
  • Loo, J. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 597-626.
  • da Silva, G. C., et al. (2018).
  • The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Tanaka, K., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1949-1960.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Chem Wisdom. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Retrieved from [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Protocol for the Diazotization of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the diazotization of N-(4-amino-2-chlorophenyl)acetamide, a critical process for synthesizing versatile diazonium salt intermediates. These intermediates are pivotal in the development of azo dyes, pharmaceuticals, and other specialized organic compounds. This application note delves into the underlying chemical principles, offers a detailed, field-proven experimental protocol, and emphasizes the stringent safety measures required for handling these high-energy compounds. The information is tailored for researchers, scientists, and drug development professionals who require a robust and reproducible methodology.

Introduction and Scientific Principles

The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), making diazonium salts highly valuable intermediates for a wide array of chemical transformations, including Sandmeyer, Schiemann, and azo coupling reactions.[3]

The subject of this protocol, this compound, provides a diazonium salt that serves as a precursor for molecules with potential applications in medicinal chemistry and materials science.[4][5] The reaction proceeds by treating the primary aromatic amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under cold conditions.[6][7]

The core of the reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. This potent electrophile is then attacked by the lone pair of electrons on the nitrogen atom of the primary amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.

Strict temperature control is paramount. Arenediazonium salts are thermally unstable and can decompose rapidly at temperatures above 5-10 °C, often leading to the formation of undesired phenolic byproducts and the violent evolution of nitrogen gas.[6][7][8] Therefore, the entire procedure must be conducted at 0-5 °C to ensure the integrity of the diazonium salt for its immediate use in subsequent reactions.[9]

Critical Safety Considerations: A Self-Validating System

Diazonium salts are high-energy compounds and can be explosive, particularly when isolated in solid, dry form.[9][10][11] For this reason, they are almost exclusively prepared in cold aqueous solution and used immediately without isolation.[1][6] Adherence to the following safety protocols is non-negotiable.

The Twelve Cardinal Rules for Handling Diazonium Salts: [9][10][12]

  • Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite. Avoid excess.

  • Monitor Nitrous Acid: Check for a slight excess of nitrous acid near the end of the reaction using starch-potassium iodide paper and neutralize any significant excess.

  • Correct Reagent Order: Always add the sodium nitrite solution to the acidic amine solution, not the other way around, to minimize the concentration of free nitrous acid.

  • Maintain Low Temperature: The reaction temperature must be kept below 5 °C at all times.

  • Ventilation is Mandatory: Perform the reaction in a well-ventilated chemical fume hood to safely vent gases produced.[2]

  • Know Your Compound's Stability: Determine the thermal stability of the specific diazonium compound in your system if it is a novel process.

  • Assume Explosive Properties: If the properties are unknown, always assume the diazonium salt is explosive.

  • Prevent Precipitation: Never allow the undesired precipitation of the diazonium salt from the solution.

  • Analyze for Residuals: For new processes, analyze the final product for any residual diazo compounds.

  • Quench After Use: Quench any remaining diazonium salt in the reaction vessel before workup or disposal. An aqueous solution of sulfamic acid or urea is effective for quenching excess nitrous acid, while a reducing agent like hypophosphorous acid can be used for the diazonium salt itself.[11]

  • Limit Scale of Isolation: If isolation is absolutely necessary (and strongly discouraged), do not handle more than 0.75 mmol at one time.[10][11]

  • Handle Solids with Care: Use a plastic spatula when handling any solid diazonium salt. Do not scratch or grind the solid.[9][10]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles.

  • A flame-resistant lab coat.

Experimental Protocol

This protocol details the formation of the 4-acetamido-3-chlorobenzenediazonium chloride solution, which should be used immediately upon preparation.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
This compound>98% PurityStarting Material
Hydrochloric Acid (HCl)Concentrated (37%)Acid Catalyst, Amine Solubilization
Sodium Nitrite (NaNO₂)ACS Reagent GradeNitrous Acid Precursor
Distilled WaterDeionizedSolvent
IceMade from Distilled WaterCooling
Starch-Iodide Paper---Indicator for Nitrous Acid
Sulfamic Acid or UreaACS Reagent GradeQuenching Agent (for excess HNO₂)
Equipment ------
Beakers (250 mL, 100 mL)GlassReaction Vessel, Reagent Prep
Magnetic Stirrer and Stir Bar---Homogeneous Mixing
Thermometer (-10 to 100 °C)---Temperature Monitoring
Dropping Funnel50 mLControlled Reagent Addition
Ice-Salt Bath---Temperature Control
Step-by-Step Methodology

Step 1: Preparation of the Amine Hydrochloride Salt Solution

  • In a 250 mL beaker equipped with a magnetic stir bar, add 1.85 g (0.01 mol) of this compound.

  • Add 20 mL of distilled water, followed by the slow addition of 2.5 mL (approx. 0.03 mol) of concentrated hydrochloric acid.

  • Stir the mixture. Gentle warming may be required to achieve complete dissolution. The resulting solution is the hydrochloride salt of the amine.

  • Once dissolved, place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the thermometer is submerged in the liquid, not touching the glass.

Step 2: Preparation of the Sodium Nitrite Solution

  • In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Place this beaker in an ice bath to keep the solution cold until it is needed.

Step 3: The Diazotization Reaction

  • Fill a dropping funnel with the cold sodium nitrite solution prepared in Step 2.

  • Add the sodium nitrite solution dropwise to the vigorously stirring, cold amine hydrochloride solution from Step 1. The rate of addition must be controlled to ensure the internal temperature never exceeds 5 °C.

  • After the addition is complete (typically 15-20 minutes), continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

Step 4: Reaction Monitoring and Quenching

  • To confirm the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.[13]

  • If the test is positive, the reaction is complete. If it is negative, add a small amount (e.g., 0.5 mL) of additional nitrite solution and re-test after 5 minutes.

  • Once a slight excess is confirmed, destroy it by adding a small amount of solid sulfamic acid or urea, portion-wise, until the starch-iodide test is negative.

The resulting clear, cold solution contains 4-acetamido-3-chlorobenzenediazonium chloride and is now ready for immediate use in a subsequent synthetic step, such as an azo coupling reaction.[14] DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT.

Visualized Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Diazotization cluster_end Completion & Use prep_amine 1. Dissolve Amine in HCl(aq) cool_amine 3. Cool Amine Solution to 0-5 °C prep_amine->cool_amine prep_nitrite 2. Dissolve NaNO₂ in cold H₂O add_nitrite 4. Add NaNO₂ solution dropwise (Maintain T < 5 °C) prep_nitrite->add_nitrite cool_amine->add_nitrite stir 5. Stir for 30 min at 0-5 °C add_nitrite->stir test 6. Test for excess HNO₂ (Starch-Iodide Paper) stir->test quench 7. Quench excess HNO₂ (Sulfamic Acid / Urea) test->quench product Product: Diazonium Salt Solution (Use Immediately) quench->product

Caption: Workflow for the diazotization of this compound.

Simplified Reaction Mechanism

G NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl Amine R-NH₂ (Amine Substrate) Nitrosamine R-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺ H2ONO H₂O⁺-NO HNO2->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2ONO->NO_plus - H₂O Diazohydroxide R-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium R-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Simplified mechanism showing key species in diazotization.

Troubleshooting Guide

ObservationProbable Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown or black Temperature exceeded 5 °C, leading to decomposition and phenol formation.Discard the reaction. Repeat with more efficient cooling (e.g., ice-salt bath) and slower nitrite addition.
Starch-iodide test remains negative after all NaNO₂ is added Insufficient NaNO₂ (due to impurity or weighing error); Amine is impure.Add a small, measured amount of additional NaNO₂ solution until the test is positive. Verify purity of starting materials.
Solid precipitates from the reaction mixture Diazonium salt is precipitating (highly dangerous); Amine hydrochloride is crashing out due to low temperature.If diazonium salt, quench immediately and discard. If amine salt, add a minimal amount of cold water or acid to redissolve. Ensure sufficient acid was used initially.
Low yield in the subsequent coupling reaction Diazonium salt decomposed before use; Incomplete diazotization.Ensure the diazonium solution is used immediately after preparation. Verify complete diazotization with the starch-iodide test before proceeding.

Conclusion

The diazotization of this compound is a powerful and efficient method for generating a highly reactive synthetic intermediate. The success of this protocol is fundamentally dependent on two pillars: unwavering temperature control and rigorous adherence to safety procedures . By understanding the causality behind each experimental step—from the in situ generation of nitrous acid to the critical need for maintaining a cold environment—researchers can safely and reproducibly synthesize the target diazonium salt. This intermediate opens the door to a vast range of downstream chemical modifications, making this protocol an essential technique for professionals in drug discovery and chemical development.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Quora. (2017). How is diazonium salt prepared from Aniline?. Retrieved from [Link]

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  • Chemety. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Making Diazonium Salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

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Application Notes & Protocols: Leveraging N-(4-amino-2-chlorophenyl)acetamide for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(4-amino-2-chlorophenyl)acetamide

This compound is a highly versatile and strategically important precursor in modern heterocyclic chemistry. Its structure is primed for a variety of cyclization reactions, offering a direct route to pharmacologically relevant scaffolds. The molecule possesses three key features that make it an invaluable starting material:

  • An Ortho-Diamino Precursor: The primary amino group and the acetamido group are positioned ortho to each other. Upon hydrolysis of the amide, this arrangement yields a substituted o-phenylenediamine, a cornerstone building block for numerous fused heterocyclic systems.

  • Modulated Reactivity: The acetamido group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at the primary amino site before deprotection and subsequent cyclization.

  • A Handle for Further Functionalization: The chloro-substituent on the aromatic ring is not merely a passive spectator. It influences the electronic properties of the ring and remains in the final heterocyclic product, providing a valuable site for post-synthesis modifications, such as cross-coupling reactions, to build molecular complexity and fine-tune biological activity.

This guide provides detailed protocols and the underlying chemical rationale for utilizing this compound in the synthesis of two major classes of heterocycles: benzimidazoles and quinoxalines . These compounds are prevalent in many marketed drugs and clinical candidates, underscoring the importance of efficient synthetic routes to their derivatives.

Part 1: Synthesis of 6-Chloro-Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. The synthesis from this compound proceeds via a two-step sequence: hydrolysis of the amide followed by condensation with a one-carbon electrophile, such as an aldehyde or carboxylic acid.

1.1: Synthetic Rationale and Workflow

The core transformation relies on the classic Phillips-Ladenburg benzimidazole synthesis. The initial hydrolysis of this compound is critical to unmask the second amino group, generating the reactive intermediate, 4-chloro-1,2-phenylenediamine. This diamine then undergoes a condensation reaction with an aldehyde. The reaction is typically acid-catalyzed, which activates the aldehyde carbonyl for nucleophilic attack by one of the amino groups, forming a Schiff base intermediate that subsequently cyclizes and aromatizes to yield the stable benzimidazole ring system.

G A This compound B Step 1: Hydrolysis (e.g., aq. HCl, Heat) A->B Deprotection C 4-Chloro-1,2-phenylenediamine (Key Intermediate) B->C D Step 2: Condensation & Cyclization (R-CHO, Oxidant/Catalyst) C->D Reaction with Aldehyde E 2-Substituted-6-chloro-1H-benzo[d]imidazole (Final Product) D->E

Caption: General workflow for the synthesis of 6-chlorobenzimidazoles.

1.2: Detailed Experimental Protocol: Synthesis of 6-Chloro-2-(phenyl)-1H-benzo[d]imidazole

This protocol details the synthesis using benzaldehyde as the exemplary one-carbon source.

Step 1: Preparation of 4-Chloro-1,2-phenylenediamine (Intermediate)

  • Materials: this compound, 5M Hydrochloric Acid, 10% Sodium Hydroxide solution, Ethyl Acetate, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.85 g, 10 mmol).

    • Add 20 mL of 5M aqueous hydrochloric acid. The mixture will form a slurry.

    • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-3 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Causality: The acidic conditions and heat are necessary to facilitate the hydrolysis of the amide bond. The protonation of the amide carbonyl makes it more susceptible to nucleophilic attack by water.

    • After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of 10% aqueous NaOH until the pH is approximately 8-9. The free diamine product will precipitate out of the solution.

    • Filter the resulting solid, wash with cold deionized water (3 x 15 mL), and dry under vacuum to yield 4-chloro-1,2-phenylenediamine.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture or used directly in the next step.

Step 2: Condensation and Cyclization to form 6-Chloro-2-(phenyl)-1H-benzo[d]imidazole

  • Materials: 4-Chloro-1,2-phenylenediamine (1.42 g, 10 mmol), Benzaldehyde (1.06 g, 1.02 mL, 10 mmol), Ethanol, p-Toluenesulfonic acid (p-TsOH) (optional catalyst).

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the 4-chloro-1,2-phenylenediamine from Step 1 in 20 mL of ethanol.

    • Add benzaldehyde to the solution. If desired, a catalytic amount of p-TsOH (approx. 5 mol%) can be added to accelerate the reaction.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization.

      • Causality: The cyclization step involves the nucleophilic attack of the second amino group onto the imine carbon. The subsequent elimination of water leads to the dihydrobenzimidazole, which then aromatizes to the final product. An oxidizing agent is sometimes added, but often ambient air is sufficient for the final aromatization step.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize out of the solution.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the target compound.

  • Self-Validation System: The purity and identity of the final product should be confirmed using standard analytical techniques:

    • TLC: To monitor reaction progress and confirm purity (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • ¹H NMR: To confirm the structure by identifying characteristic aromatic and N-H proton signals.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

1.3: Data Summary for Benzimidazole Synthesis
R-Group (from R-CHO)CatalystSolventTypical Yield (%)
PhenylNone / p-TsOHEthanol85-95%
4-ChlorophenylAcetic AcidAcetic Acid80-90%
4-Methoxyphenylp-TsOHMethanol88-96%
Thiophen-2-ylNoneEthanol82-90%

Part 2: Synthesis of 6-Chloro-Substituted Quinoxalines

Quinoxalines are another class of heterocycles with significant applications in pharmaceuticals and materials science.[1] Their synthesis from the key 4-chloro-1,2-phenylenediamine intermediate is remarkably efficient, involving a condensation reaction with a 1,2-dicarbonyl compound.

2.1: Synthetic Rationale and Workflow

The formation of the quinoxaline ring is a robust and often high-yielding reaction. It proceeds by a double condensation between the two amino groups of the o-phenylenediamine and the two carbonyl groups of an α-dicarbonyl compound (e.g., benzil, glyoxal). The reaction typically requires mild heating in a protic solvent like ethanol or acetic acid and often proceeds without the need for a strong catalyst.

G A This compound B Step 1: Hydrolysis (aq. HCl, Heat) A->B Deprotection C 4-Chloro-1,2-phenylenediamine B->C D Step 2: Condensation (R-CO-CO-R', Solvent, Heat) C->D Reaction with α-Dicarbonyl E 2,3-Disubstituted-6-chloroquinoxaline (Final Product) D->E

Caption: General workflow for the synthesis of 6-chloroquinoxalines.

2.2: Detailed Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline

This protocol uses benzil as the 1,2-dicarbonyl component.

  • Materials: 4-Chloro-1,2-phenylenediamine (1.42 g, 10 mmol), Benzil (2.10 g, 10 mmol), Glacial Acetic Acid or Ethanol.

  • Procedure:

    • Prepare 4-chloro-1,2-phenylenediamine from this compound as described in the benzimidazole protocol (Part 1.2, Step 1).

    • In a 100 mL round-bottom flask, suspend the 4-chloro-1,2-phenylenediamine in 25 mL of glacial acetic acid (or ethanol).

    • Add benzil to the suspension.

    • Heat the mixture to reflux for 1-2 hours. A color change is typically observed as the reactants are consumed and the product forms.

      • Causality: The reaction proceeds through the formation of a dihydropyrazine intermediate which rapidly undergoes oxidation to the aromatic quinoxaline system. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation.

    • Monitor the reaction by TLC. Upon completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and then with water to remove any residual acetic acid.

    • Dry the product under vacuum to yield 6-chloro-2,3-diphenylquinoxaline as a crystalline solid.

  • Self-Validation System:

    • Melting Point: Compare the observed melting point with literature values to assess purity.

    • ¹H and ¹³C NMR: To confirm the final structure and the presence of the phenyl and quinoxaline ring protons and carbons.

    • FT-IR: To identify characteristic C=N and aromatic C-H stretching frequencies.

2.3: Data Summary for Quinoxaline Synthesis
1,2-Dicarbonyl CompoundSolventTypical Yield (%)
BenzilGlacial Acetic Acid>95%
Glyoxal (40% in H₂O)Ethanol85-95%
2,3-ButanedioneEthanol90-98%
AcenaphthenequinoneGlacial Acetic Acid>95%

References

  • Synthesis of Heterocycles: General principles and strategies for the synthesis of heterocyclic compounds, including benzimidazoles and quinoxalines. (Source: Not directly cited, but general knowledge).
  • Quinoxaline Chemistry and Applications: A review on the synthesis and biological activities of quinoxaline derivatives, highlighting their importance in medicinal chemistry.[1][2] (Source: MDPI, NIH)

  • Benzimidazole Synthesis: Methods for synthesizing benzimidazole scaffolds, including the Phillips-Ladenburg reaction.[3][4][5][6] (Source: PMC - NIH, Google Patents, Asian Journal of Chemistry)

  • N-Arylacetamides as Precursors: Use of N-arylacetamides as versatile intermediates in the synthesis of various compounds for pharmaceutical and agrochemical applications.[7] (Source: PMC - NIH)

  • Intramolecular Cyclization Mechanisms: Discussion of the principles governing intramolecular cyclization reactions, which are key to forming the heterocyclic rings.[8][9] (Source: Chemistry LibreTexts, MDPI)

  • Protocols for Substituted Anilines: General synthetic methods involving substituted anilines and their conversion to other functional groups or heterocyclic systems.[10][11][12] (Source: Beilstein Journal of Organic Chemistry, ChemRxiv, RSC Publishing)

Sources

The Strategic Utility of N-(4-amino-2-chlorophenyl)acetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. N-(4-amino-2-chlorophenyl)acetamide, a substituted aromatic diamine derivative, has emerged as a molecule of significant interest for medicinal chemists and process development scientists. Its unique structural features—a reactive aniline moiety, a strategically positioned chlorine atom, and a protecting acetamide group—offer a versatile platform for the construction of a diverse array of heterocyclic scaffolds that are central to the architecture of numerous therapeutic agents. This document serves as a comprehensive guide to the practical application of this compound, providing detailed protocols and a scientific rationale for its use in the synthesis of high-value pharmaceutical intermediates.

The presence of both an amino and an acetamido group on the phenyl ring allows for selective chemical manipulation. The amino group serves as a primary nucleophile for cyclization reactions, while the acetamido group can be retained as a structural element or hydrolyzed to reveal a second amino group, paving the way for the synthesis of ortho-diaminoaromatic compounds. The chlorine substituent, an electron-withdrawing group, modulates the reactivity of the aromatic ring and can serve as a handle for further functionalization through cross-coupling reactions. These characteristics make this compound a particularly attractive starting material for the synthesis of benzimidazoles, quinolines, and other heterocyclic systems that are prevalent in modern pharmacophores.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction scale-up.

PropertyValueReference
CAS Number 57556-49-7[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Melting Point 131-133 °C[2]
Appearance Off-white to light brown crystalline powder[2]
Solubility Soluble in hot water, ethanol, and ether.[3]

Safety Profile: this compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[6][7]

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The synthesis of substituted benzimidazoles often relies on the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound is a precursor to a substituted o-phenylenediamine, making it a valuable starting material for accessing novel benzimidazole analogs.

Protocol 1: Synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazol-5-amine: A Key Pharmaceutical Intermediate

This two-step protocol details the hydrolysis of the acetamide group of this compound to generate the corresponding o-phenylenediamine, followed by a cyclocondensation reaction with acetic acid to yield the target benzimidazole.

Step 1: Hydrolysis of this compound

G A This compound B 3-Chloro-4-acetamidobenzene-1,2-diamine A->B Hydrolysis C Reagents: - Hydrochloric Acid (aq) - Heat C->B

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Sodium Hydroxide (10 M aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 54.2 mmol).

  • Carefully add 100 mL of 6 M hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • The product, 4-amino-2-chloroaniline, will precipitate out of the solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-chloroaniline. The product can be used in the next step without further purification.

Step 2: Cyclocondensation to form 6-Chloro-2-methyl-1H-benzo[d]imidazol-5-amine

G A 3-Chloro-4-acetamidobenzene-1,2-diamine B 6-Chloro-2-methyl-1H-benzo[d]imidazol-5-amine A->B Cyclocondensation C Reagents: - Acetic Acid - Heat C->B

Materials:

  • 4-amino-2-chloroaniline (from Step 1) (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 4-amino-2-chloroaniline (assumed 54.2 mmol from the previous step) in 100 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Neutralize the mixture by the careful addition of concentrated ammonium hydroxide until a precipitate forms and the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 6-chloro-2-methyl-1H-benzo[d]imidazol-5-amine.

Expected Yield and Purity:

StepProductTypical YieldPurity (by HPLC)
14-amino-2-chloroaniline85-95%>95%
26-Chloro-2-methyl-1H-benzo[d]imidazol-5-amine75-85%>98%

Causality in Experimental Choices

  • Acidic Hydrolysis: The use of strong acid (HCl) is essential for the hydrolysis of the amide bond. The reaction is heated to provide the necessary activation energy for this typically slow process.

  • Neutralization: Careful neutralization is critical in both steps. In the first step, it allows for the precipitation and extraction of the free amine. In the second step, it facilitates the precipitation of the final benzimidazole product.

  • Acetic Acid as Reagent and Solvent: In the cyclocondensation step, acetic acid serves as both the reactant (providing the C2-methyl group of the benzimidazole) and the solvent. This is a common and efficient method for the synthesis of 2-methylbenzimidazoles.[8]

  • Work-up: The aqueous work-up and washing steps are crucial for removing inorganic salts and other water-soluble impurities, leading to a purer final product.

Future Directions: Expanding the Synthetic Utility

The strategic placement of the amino and chloro groups on the this compound scaffold opens up avenues for the synthesis of other important heterocyclic systems. For instance, the derived o-phenylenediamine can be reacted with various aldehydes to produce a library of 2-substituted benzimidazoles.[7] Furthermore, the amino group can be diazotized and converted to other functional groups, or the chloro group can be subjected to nucleophilic aromatic substitution or cross-coupling reactions to introduce further diversity. The synthesis of quinoline derivatives, another important class of pharmaceutical compounds, could also be explored through reactions like the Combes or Doebner-von Miller synthesis, which utilize anilines as starting materials.[6]

Conclusion

This compound is a cost-effective and versatile building block with significant potential in the synthesis of pharmaceutical intermediates. Its well-defined reactivity allows for the controlled and efficient construction of complex heterocyclic scaffolds, most notably benzimidazoles. The detailed protocols provided herein offer a practical guide for researchers and scientists in the pharmaceutical industry to harness the synthetic power of this valuable molecule, thereby accelerating the discovery and development of new therapeutic agents.

References

  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO. [Link]

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 241–244. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Chemcasts. Thermophysical Properties of this compound. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1013-1016. [Link]

  • Costa, M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 337. [Link]

  • PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-amino-2-chlorophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-(4-amino-2-chlorophenyl)acetamide. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful and efficient recrystallization of this compound, leading to high purity and yield.

Compound Overview and Physicochemical Properties

This compound is a substituted aromatic amide. Recrystallization is an effective method for its purification, leveraging its differential solubility in a chosen solvent at varying temperatures. The fundamental principle is to dissolve the impure compound in a minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly, causing the purified compound to crystallize while the more soluble impurities remain in the mother liquor.[1]

The table below summarizes key physicochemical properties of the target compound.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57556-49-7[2]
Molecular Formula C₈H₉ClN₂O[2][3]
Molecular Weight 184.62 g/mol [2]
Melting Point 111 °C[2]
Appearance Solid (form may vary from powder to crystalline)[2]

Essential Workflow for Recrystallization

The general process for recrystallization is a sequential workflow. Each step is critical for achieving the desired purity and yield.

RecrystallizationWorkflow cluster_prep Preparation cluster_process Purification Process cluster_end Analysis Start Start with Crude This compound ChooseSolvent Select Appropriate Solvent (e.g., Ethanol/Water) Start->ChooseSolvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Perform Hot Gravity Filtration (if insoluble impurities are present) Dissolve->HotFilter Cool Allow Filtrate to Cool Slowly (to room temp, then ice bath) HotFilter->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash Crystals with Minimal Cold Solvent Collect->Wash Dry Dry Purified Crystals Wash->Dry End Characterize Product (Melting Point, HPLC, etc.) Dry->End

Caption: General workflow for the purification of this compound.

Standard Recrystallization Protocol: Ethanol/Water System

This mixed-solvent system is often effective for moderately polar compounds like this compound, where ethanol acts as the "good" solvent and water acts as the "anti-solvent" or "poor" solvent.[4]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate flask, heat your primary solvent (95% ethanol). Add the minimum amount of hot ethanol to the crude solid while stirring and heating to dissolve it completely. It is crucial to use the minimum volume of boiling solvent to create a saturated solution, which is essential for good recovery.[5][6]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Induce Cloudiness: To the clear, hot solution, add hot deionized water dropwise while stirring until the solution becomes persistently cloudy. This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate, making the solution clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[8][9] Rushing this step can trap impurities.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield by further decreasing the compound's solubility.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (a pre-chilled ethanol/water mixture is ideal). Using minimal, ice-cold solvent prevents the loss of your purified product.[5][7]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final air drying.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in the hot solvent, even after adding a lot. What should I do? A: This suggests that ethanol may not be a suitable solvent on its own. First, ensure the solvent is at its boiling point. If the compound is still insoluble, it may require a different solvent system. However, it's also possible you have insoluble impurities. If a significant portion has dissolved and some solid remains, proceed to the hot gravity filtration step to remove the insoluble material.

Q2: I've cooled the solution, but no crystals are forming. What's wrong? A: This is a common issue and can be due to two main reasons:

  • Too much solvent was used: Your solution is not saturated. The easiest fix is to gently boil off some of the solvent to concentrate the solution, then attempt to cool it again.[1][10][11]

  • The solution is supersaturated: Crystallization requires a nucleation point to begin.[11] You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic glass fragments provide a surface for crystals to grow on.[5][10]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth.[10][11]

Q3: My final product has a low yield. How can I improve it? A: A low yield is often traced back to a few key steps:[10]

  • Using too much solvent: As mentioned, this is the most common cause. Always use the minimum amount of boiling solvent needed for dissolution.[5][9]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your funnel is hot and the filtration is done quickly.[7]

  • Incomplete cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation.

  • Excessive washing: Using too much washing solvent or solvent that isn't ice-cold will dissolve some of your purified crystals.[5]

Q4: The "crystals" that formed look like an oil or goo. What happened? A: This phenomenon is called "oiling out." It occurs when the solute comes out of solution as a liquid instead of a solid. This is a significant problem because the oil often traps impurities, defeating the purpose of recrystallization.[10][12][13] See the detailed troubleshooting section below for solutions.

In-Depth Troubleshooting Guide

This section addresses more complex issues that require a deeper understanding of the recrystallization process.

Problem: Oiling Out

Description: Upon cooling, the solution becomes cloudy, and liquid droplets form instead of solid crystals. This often happens when a compound's melting point is lower than the temperature of the solution, or when the concentration of impurities is very high, causing a significant melting point depression.[1][10][12]

Causality: The solute molecules are precipitating from the supersaturated solution at a temperature above their melting point. This liquid phase is often immiscible with the solvent, appearing as an oil.[12][13] This is detrimental to purification because impurities tend to be more soluble in the oily product than in the solvent, leading to a poorly purified, often glassy or waxy solid upon further cooling.[10][13]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol in this case) to lower the saturation temperature.[10][11] Then, attempt to cool the solution again, but much more slowly.

  • Lower the Cooling Temperature Drastically: If reheating doesn't work, redissolve the oil and try to cool the solution very rapidly in a dry ice/acetone bath while vigorously scratching the flask. This can sometimes shock the system into forming a solid, albeit likely a microcrystalline one. This solid can then be isolated and re-recrystallized under better conditions.

  • Change Solvents: The chosen solvent system may be inappropriate. The boiling point of the solvent might be too high relative to the compound's melting point.[1][12] A solvent with a lower boiling point should be investigated.

  • Vigorous Agitation: As the oil begins to form during cooling, stirring the solution vigorously can sometimes break up the oil into tiny droplets that may serve as nuclei for crystallization.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Compound 'Oils Out' (Forms Liquid Droplets) Start->OilingOut LowYield Yield is Very Low Start->LowYield TooMuchSolvent Cause: Too much solvent? NoCrystals->TooMuchSolvent Yes Supersaturated Cause: Supersaturated? NoCrystals->Supersaturated Yes SolveBoil Solution: Boil off excess solvent and re-cool. TooMuchSolvent->SolveBoil SolveInduce Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. Supersaturated->SolveInduce HighTemp Cause: High impurity level or M.P. < Solution Temp? OilingOut->HighTemp SolveOil Solution: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. HighTemp->SolveOil YieldCauses Causes: - Too much solvent used? - Premature crystallization? - Incomplete cooling? - Excessive washing? LowYield->YieldCauses SolveYield Solution: - Use min. hot solvent. - Keep funnel hot. - Use ice bath >30 min. - Wash with min. cold solvent. YieldCauses->SolveYield

Caption: Decision tree for troubleshooting common recrystallization problems.

Safety Precautions

This compound is a chemical that requires careful handling.

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15][16] It is also harmful if swallowed.[14]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[14] A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[14][17] Avoid contact with skin and eyes.[14]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[14][15]

    • Skin: Wash off with soap and plenty of water.[15] Remove contaminated clothing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][15]

    • Ingestion: Wash out mouth with water and seek immediate medical aid.[14]

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. CK-12. Available at: [Link]

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. Available at: [Link]

  • Troubleshooting. (2022-04-07). Chemistry LibreTexts. Available at: [Link]

  • Recrystallization (help meeeeee). (2013-02-03). Reddit. Available at: [Link]

  • This compound Properties vs Temperature. Chemcasts. Available at: [Link]

  • Thermophysical Properties of this compound. Chemcasts. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018-11-12). YouTube. Available at: [Link]

  • How to make sure that you form large, pure crystals in the recrystallization of a crude sample. Quora. Available at: [Link]

  • Recrystallization. Wired Chemist. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • This compound | C8H9ClN2O | CID 259252. PubChem. Available at: [Link]

  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem. Available at: [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Cheméo. Available at: [Link]

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Choosing a suitable recrystallization solvent for N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of N-(4-amino-2-chlorophenyl)acetamide

Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to selecting an appropriate recrystallization solvent for this specific compound. We will move beyond rote procedures to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification process.

Section 1: Understanding the Analyte: this compound

Before any successful purification, one must understand the molecule. The structure of this compound dictates its interaction with potential solvents.

  • Molecular Structure: C₈H₉ClN₂O

  • Key Functional Groups:

    • Aromatic Ring: A non-polar phenyl core.

    • Acetamide Group (-NHCOCH₃): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Amino Group (-NH₂): A primary amine that is highly polar and a strong hydrogen bond donor.

    • Chloro Group (-Cl): An electron-withdrawing group that adds modest polarity.

  • Known Physical Properties:

    • Melting Point: 111 °C[1]. This is a critical parameter. The boiling point of your chosen solvent should be lower than the solute's melting point to prevent the compound from "oiling out."[2]

Expert Analysis: The presence of two nitrogen-containing functional groups capable of hydrogen bonding suggests that this compound is a moderately polar molecule. It will likely exhibit poor solubility in non-polar solvents like hexanes and good solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols.[3]

Section 2: FAQs on Selecting the Ideal Recrystallization Solvent

This section addresses fundamental questions regarding the principles of solvent selection in a direct question-and-answer format.

Q1: What defines a "good" recrystallization solvent?

A good single-recrystallization solvent must satisfy a specific set of criteria, forming a self-validating checklist for your experiments:

  • Differential Solubility: The compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[4] This temperature-dependent solubility gradient is the fundamental principle of recrystallization.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point (typically below 100-120 °C) to ensure it can be easily removed from the purified crystals during the drying process.[3]

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the compound (111 °C for our analyte) to prevent the solid from melting in the hot solvent and separating as an oil.[2]

Q2: When should I consider using a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets the required differential solubility criteria. This typically occurs when a compound is extremely soluble in one solvent and nearly insoluble in another. The procedure involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (or "anti-solvent," in which the compound is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q3: How does the molecular structure guide my initial solvent choice?

The principle of "like dissolves like" is a powerful starting point.[3] For this compound, its moderate polarity and hydrogen bonding capabilities point towards polar solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These are excellent candidates because they can hydrogen bond with the amine and amide groups. Water is highly polar, while alcohols offer a balance of polar hydroxyl groups and non-polar alkyl chains.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These can act as hydrogen bond acceptors and are good solubilizers for moderately polar compounds.

  • Non-Polar Solvents (e.g., hexanes, toluene): These are unlikely to be suitable as primary solvents due to the compound's polarity but may be effective as anti-solvents in a mixed-solvent pair.

Section 3: Experimental Protocol for Solvent Screening

This protocol outlines a systematic, small-scale approach to empirically determine the best solvent.

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes, one for each candidate solvent.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (e.g., 0.5 mL) and agitate. Observe the solubility.

    • Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4] Note it as a potential "good" solvent for a mixed-solvent pair.

  • Hot Solvent Test: If the compound did not dissolve at room temperature, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Interpretation: If the solid dissolves completely in a reasonable volume of hot solvent, this is a promising candidate. If it remains insoluble even with a large volume of hot solvent, it is a poor choice.

  • Crystallization Test: Once dissolved, allow the hot solution to cool slowly to room temperature, and then in an ice-water bath.

    • Interpretation: The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice. If no crystals form, it may be due to supersaturation or using too much solvent.[7][8]

  • Evaluation: Compare the results from all tested solvents. The best solvent will be the one in which the compound is sparingly soluble at room temperature but very soluble when hot, and which yields a good crop of crystals upon cooling.

Solvent Selection Workflow

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Screening start Start: Place ~25mg crude this compound in a test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent check_cold_sol Is compound soluble at room temp? add_solvent->check_cold_sol soluble_cold Result: Unsuitable as a single solvent. (Consider for mixed pair) check_cold_sol->soluble_cold Yes insoluble_cold Heat suspension to boiling check_cold_sol->insoluble_cold No check_hot_sol Does compound dissolve? insoluble_cold->check_hot_sol insoluble_hot Result: Unsuitable solvent. Select new solvent. check_hot_sol->insoluble_hot No soluble_hot Cool slowly to room temp, then place in ice bath check_hot_sol->soluble_hot Yes check_crystals Do crystals form? soluble_hot->check_crystals crystals_form Result: Suitable solvent found! check_crystals->crystals_form Yes no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume check_crystals->no_crystals No

Caption: A flowchart detailing the systematic process for screening recrystallization solvents.

Table 1: Candidate Solvents for this compound
SolventBoiling Point (°C)PolarityRationale & Safety Notes
Water100High (Polar Protic)Good potential anti-solvent. High boiling point may promote oiling out if used alone. Low toxicity.[3]
Ethanol78Medium (Polar Protic)Excellent first choice. Balances polarity and hydrogen bonding. Low toxicity, easy to remove.[3]
Methanol65Medium (Polar Protic)Similar to ethanol but more polar and lower boiling point. Toxic (handle in fume hood).[3]
Isopropanol82Medium (Polar Protic)Good alternative to ethanol with a slightly higher boiling point.
Acetone56Medium (Polar Aprotic)Good solvent for moderately polar compounds. Very volatile and flammable. Low boiling point is advantageous.[3]
Ethyl Acetate77Low-Medium (Polar Aprotic)Can dissolve a wide range of polarities. Often used in combination with hexanes.[9]
Hexanes/Heptane69 / 98Very Low (Non-polar)Unlikely to be a primary solvent. Excellent candidate as an anti-solvent with ethyl acetate or acetone.[9]

Section 4: Troubleshooting Guide & FAQs

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution's temperature is above the compound's melting point upon cooling.[2][7] Since the melting point of this compound is 111 °C, this is less likely with lower boiling solvents but can occur.

  • Causality & Solution 1: You may have used too little solvent. The high concentration of the solute can depress its melting point. Action: Re-heat the solution to dissolve the oil, add a small amount more of the hot solvent, and cool again slowly.[7]

  • Causality & Solution 2: The cooling rate was too fast. Action: Re-heat the solution and allow it to cool much more slowly. Insulate the flask with paper towels or leave it on a hot plate that is turned off to slow the cooling process.[7]

  • Causality & Solution 3: The solvent's boiling point is too high or the solvent is too non-polar. Action: Choose a more suitable, lower-boiling point solvent from your screening experiments.

Q: No crystals have formed, even after cooling in an ice bath. What are my next steps?

A: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[7][10]

  • Problem 1: Supersaturation. The solution contains more dissolved solute than it should at that temperature, but there are no nucleation sites for crystals to begin growing.

    • Action A: Induce Nucleation. Gently scratch the inside of the flask below the solvent line with a glass rod.[10][11] The microscopic scratches provide a surface for crystallization to initiate.

    • Action B: Seeding. If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[10]

  • Problem 2: Excessive Solvent. The concentration of the compound is too low to reach saturation, even at low temperatures.

    • Action: Gently heat the solution and boil off some of the solvent to increase the concentration.[7][10] Then, attempt to cool and crystallize again.

Q: My final yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your compound remained dissolved in the cold mother liquor.

  • Causality & Solution 1: Too much solvent was used initially. Action: In subsequent attempts, use the absolute minimum amount of hot solvent required to dissolve the compound.[8]

  • Causality & Solution 2: The compound has significant solubility in the solvent even at low temperatures. Action: Ensure you have cooled the solution thoroughly in an ice bath for an adequate amount of time (15-20 minutes) to maximize precipitation. You can also try a different solvent where the compound is less soluble when cold.

  • Causality & Solution 3: Premature crystallization occurred during a hot filtration step (if performed). Action: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.[2]

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Clackamas Community College. (n.d.). Recrystallization1. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • University of Houston. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Technical Support Center: Reduction of 2-Chloro-4-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reduction of 2-chloro-4-nitroacetanilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced synthetic transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to anticipate, troubleshoot, and control the chemical outcomes with expertise.

The reduction of the nitro group in 2-chloro-4-nitroacetanilide to form 2-chloro-4-aminoacetanilide is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. While seemingly straightforward, this reaction is frequently compromised by a series of potential side reactions. This guide provides a structured, in-depth analysis of these challenges in a question-and-answer format, offering field-proven insights to ensure the integrity of your synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the reduction of 2-chloro-4-nitroacetanilide. Each entry explains the causality of the side reaction, methods for its identification, and robust strategies for prevention and remediation.

Issue 1: Unwanted Dechlorination

Q1: My final product shows a loss of the chlorine atom. What is happening and how can I prevent this?

A: You are observing reductive dechlorination, a common side reaction where the C-Cl bond is cleaved and replaced with a C-H bond, yielding 4-aminoacetanilide.

  • Causality: This side reaction is highly dependent on the choice of catalyst and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a notorious culprit.[1] The high activity of Pd/C, especially under prolonged reaction times or elevated hydrogen pressure, can readily facilitate the hydrogenolysis of aryl halides.

  • Identification:

    • TLC Analysis: The dechlorinated product, 4-aminoacetanilide, will have a different Rf value compared to your desired product.

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 4-aminoacetanilide (C₈H₁₀N₂O, M.W. 150.18) instead of 2-chloro-4-aminoacetanilide (C₈H₉ClN₂O, M.W. 184.63). The characteristic isotopic pattern for chlorine will be absent.

    • NMR Spectroscopy: The complex splitting pattern of the aromatic protons in the desired product will be replaced by a simpler, more symmetrical pattern in the dechlorinated analog. The number of aromatic protons will remain the same, but their chemical shifts and coupling constants will change significantly.

  • Prevention & Mitigation:

    • Catalyst Selection: If catalytic hydrogenation is the desired route, switch from Pd/C to a less aggressive catalyst. Raney Nickel is an excellent alternative that effectively reduces nitro groups while minimizing dehalogenation of aromatic chlorides.[1]

    • Chemical Reductants: Employing metal/acid systems is often the most reliable method to avoid dechlorination. Reagents like iron powder in acetic or hydrochloric acid (Fe/H⁺), or tin(II) chloride (SnCl₂), are highly chemoselective for the nitro group and generally do not affect the C-Cl bond under standard conditions.[2][3]

Issue 2: Hydrolysis of the Acetanilide Group

Q2: I've isolated a product that appears to be 2-chloro-4-nitroaniline or 2-chloro-p-phenylenediamine. Why did the acetyl protecting group come off?

A: You are encountering the hydrolysis of the amide bond in your starting material or product. This can occur under either strongly acidic or basic conditions, especially when combined with elevated temperatures.[4][5]

  • Causality:

    • Acidic Conditions: Using highly concentrated acids (e.g., >70% H₂SO₄ or concentrated HCl) and/or prolonged heating during the reduction can catalyze the hydrolysis of the acetamide group to yield the corresponding aniline.[5][6]

    • Basic Conditions: During workup, adding an excessive amount of a strong base (like NaOH) to neutralize the acid, especially at elevated temperatures, can also saponify the amide bond.[7]

  • Identification:

    • TLC Analysis: The hydrolyzed products will have significantly different polarities and Rf values compared to the acetylated compounds.

    • IR Spectroscopy: The characteristic amide C=O stretch (around 1660-1690 cm⁻¹) will be absent in the hydrolyzed side products.

  • Prevention & Mitigation:

    • Control pH: Use moderately acidic conditions for the reduction (e.g., dilute acetic acid or ammonium chloride with a metal).[2] If using a strong acid like HCl, ensure the concentration and temperature are carefully controlled.

    • Careful Workup: When neutralizing the reaction mixture, cool it down first (e.g., in an ice bath) before slowly adding a milder base like sodium carbonate or sodium bicarbonate until the solution is just slightly alkaline.[7] Avoid using excess strong base.

Issue 3: Incomplete or Partial Reduction

Q3: My reaction seems to have stalled, or I'm seeing multiple spots on my TLC plate that aren't the starting material or the final product. What are these intermediates?

A: The reduction of a nitro group (NO₂) to an amine (NH₂) is a multi-step process that proceeds through nitroso (NO) and hydroxylamine (NHOH) intermediates.[8][9] If the reaction conditions are not optimal, these intermediates can accumulate.

  • Causality:

    • Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent can lead to the reaction stopping at an intermediate stage.[10]

    • Low Temperature or Short Reaction Time: The reaction may require more energy or time to proceed to completion.[10]

    • Catalyst Deactivation: In catalytic hydrogenations, the catalyst can become poisoned by impurities or lose activity over time.[10]

  • Identification:

    • TLC Analysis: The nitroso and hydroxylamine intermediates will appear as distinct spots, typically with polarities between the starting material and the final product.

    • Color Changes: The formation of nitroso intermediates can sometimes impart a greenish or brownish color to the reaction mixture. Hydroxylamines are often unstable and may react further.

  • Prevention & Mitigation:

    • Stoichiometry: Ensure an adequate excess of the reducing agent is used. For metal/acid reductions, this often means several molar equivalents of the metal.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC. Continue the reaction until the starting material and any intermediate spots have been fully converted to the product spot.[10]

    • Optimize Conditions: If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. For catalytic methods, use a fresh batch of catalyst.[10]

Issue 4: Formation of Azo and Azoxy Compounds

Q4: My product is highly colored (orange, red, or yellow), and purification is difficult. What could be causing this?

A: The formation of brightly colored azo (-N=N-) and azoxy (-N=N⁺-O⁻-) compounds is a potential side reaction, particularly under certain conditions. These are formed through the condensation of the nitroso and hydroxylamine intermediates.[8]

  • Causality:

    • Choice of Reducing Agent: Some powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce aromatic nitro compounds to azo products rather than amines.[1][11]

    • Reaction pH: Reductions performed under neutral or basic conditions, especially with certain metals like zinc, can favor the formation of these dimeric species.[11]

  • Identification:

    • Visual Observation: The most obvious sign is the intense, often red or orange, color of the crude product.

    • UV-Vis Spectroscopy: Azo compounds have characteristic strong absorptions in the visible region of the electromagnetic spectrum.

  • Prevention & Mitigation:

    • Avoid Problematic Reagents: Do not use LiAlH₄ for this transformation.[3]

    • Maintain Acidic pH: Performing the reduction in a distinctly acidic medium (e.g., Fe/HCl, SnCl₂/HCl) protonates the amine and hydroxylamine intermediates, preventing the condensation reactions that lead to azo/azoxy formation.[3]

Data Summary: Reducing Agent Selection

The choice of reducing agent is the most critical factor in controlling the outcome of this reaction. The table below summarizes common reagents and their associated risks.

Reducing Agent/SystemPrimary FunctionCommon Side ReactionsSuitability for 2-Chloro-4-nitroacetanilide
H₂ / Pd/C Catalytic HydrogenationHigh risk of Dechlorination .[1] Can also reduce other functional groups.Poor: High likelihood of producing 4-aminoacetanilide.
H₂ / Raney Ni Catalytic HydrogenationLower risk of dechlorination compared to Pd/C, but not zero.[1]Moderate: A viable alternative to Pd/C if catalytic methods are required.
Fe / Acid (HCl, AcOH) Metal/Acid ReductionLow risk of side reactions . Very chemoselective for the nitro group.[2]Excellent: Highly recommended for clean, selective reduction without dechlorination.
SnCl₂ / HCl Metal Salt ReductionGenerally clean and selective.[1][3] Can be more expensive and generate tin waste.Excellent: A very reliable and mild method.
Zn / Acid (AcOH, HCl) Metal/Acid ReductionCan sometimes lead to azo/azoxy formation, especially under less acidic conditions.[1][11]Good: Generally effective, but Fe/H⁺ or SnCl₂ are often preferred for higher purity.
LiAlH₄ Hydride ReductionForms azo compounds with aromatic nitro groups.[1][11] Reacts violently with water.Unsuitable: Will not produce the desired amine product.

Recommended Experimental Protocol: Reduction with Iron and Acetic Acid

This protocol is designed for high yield and minimal side product formation, leveraging the chemoselectivity of iron in a mildly acidic environment.

Materials:

  • 2-chloro-4-nitroacetanilide

  • Iron powder (fine grade, >100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroacetanilide (1.0 eq) and a solvent mixture of ethanol and water (e.g., a 2:1 ratio).

  • Addition of Reagents: To the stirring suspension, add iron powder (approx. 3.0-4.0 eq) followed by the slow addition of glacial acetic acid (approx. 1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux (typically around 80-90°C). Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent) until all the starting material is consumed. This typically takes 1-3 hours.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite to remove the excess iron and iron salts, washing the filter cake with a small amount of hot ethanol.

  • Basification: Transfer the filtrate to a larger beaker and cool it in an ice bath. Slowly and carefully add a saturated solution of sodium carbonate with stirring until the solution is neutral to slightly basic (pH ~8). The product may begin to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them once with water and once with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-aminoacetanilide.

  • Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to obtain a high-purity solid.

Visualizing Reaction Pathways

A clear understanding of the desired transformation versus potential side reactions is crucial for effective troubleshooting.

Reduction_Pathways Start 2-Chloro-4-nitroacetanilide Product 2-Chloro-4-aminoacetanilide (Desired Product) Start->Product Fe/H⁺ or SnCl₂ (Selective Reduction) Dechlorinated 4-Aminoacetanilide (Dechlorination) Start->Dechlorinated H₂ / Pd/C Incomplete Hydroxylamine/Nitroso Intermediates Start->Incomplete Insufficient Reducing Agent Hydrolyzed 2-Chloro-p-phenylenediamine (Hydrolysis) Product->Hydrolyzed Strong Acid/Base + Heat Azo Azo/Azoxy Compounds Incomplete->Product Further Reduction Incomplete->Azo Neutral/Basic pH (e.g., with Zn)

Caption: Main reaction and common side reaction pathways.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Combine Reactant, Fe Powder, EtOH/H₂O B 2. Add Acetic Acid A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool & Filter (remove iron) C->D E 5. Neutralize with Na₂CO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry & Evaporate F->G H Purified Product (Recrystallize) G->H

Caption: Recommended experimental workflow for clean reduction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Brainly. (2023). Write a mechanism for the hydrolysis of p-nitroacetanilide to p-nitroaniline. Retrieved from [Link]

  • askIITians. (2024). Nitration of acetanilide followed by hydrolysis gives. Retrieved from [Link]

  • University of Technology, Iraq. (2021). Experiment Twelve Hydrolysis of P-nitroacetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of p-Nitroacetanilide Analysis. Retrieved from [Link]

  • PubMed. (2003). Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase. Retrieved from [Link]

  • ACS Electrochemistry. (2024). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting information Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and prepar. Retrieved from [Link]

  • PubMed Central. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 4′-aminoacetanilide. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-amino-2-chlorophenyl)acetamide. Here, we delve into common experimental challenges, providing troubleshooting strategies and frequently asked questions in a user-friendly question-and-answer format. Our focus is on elucidating the scientific principles behind the synthetic protocols to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Overcoming Synthetic Challenges

This section addresses specific issues you might encounter during the synthesis of this compound, offering systematic solutions grounded in chemical principles.

Issue 1: Low or No Yield of this compound

A frequent challenge in organic synthesis is achieving a satisfactory yield. Low or no product formation in this specific synthesis can often be traced back to several key factors.

Q: My synthesis of this compound resulted in a disappointingly low yield. What are the probable causes, and how can I optimize the reaction for a better outcome?

A: A low yield in this multi-step synthesis can stem from inefficiencies in either the reduction of the nitro group of the starting material, 2-chloro-4-nitroaniline, or the subsequent acetylation step. Several factors can contribute to these issues, including the purity of reagents and suboptimal reaction conditions.[1][2]

Systematic Troubleshooting Approach:

  • Starting Material Purity: The purity of the initial reactant, 2-chloro-4-nitroaniline, is critical. Impurities can interfere with the catalytic reduction step or lead to unwanted side reactions.

    • Actionable Advice: Verify the purity of your 2-chloro-4-nitroaniline using techniques like melting point determination or chromatography. If necessary, purify the starting material by recrystallization.

  • Catalytic Reduction Efficiency: The reduction of the nitro group to an amine is a pivotal step, often accomplished via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or with metals in acidic media (e.g., Fe/HCl, Zn/HCl).[3]

    • Catalyst Deactivation: The catalyst, particularly Pd/C, can be "poisoned" by impurities, rendering it inactive.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Actionable Advice: If using catalytic hydrogenation, ensure your solvent and starting material are free of catalyst poisons. Consider increasing the catalyst loading or using a fresh batch of catalyst. For metal/acid reductions, ensure the metal is activated and the acid concentration is appropriate.

  • Acetylation Conditions: The final step, the acetylation of 3-chloro-p-phenylenediamine, requires careful control to ensure complete conversion without the formation of byproducts.

    • Hydrolysis of Acetylating Agent: Acetic anhydride, a common acetylating agent, is susceptible to hydrolysis.

    • Suboptimal Temperature: The reaction temperature can significantly impact the rate and selectivity of the acetylation.

    • Incomplete Reaction: Insufficient reaction time or a less reactive acetylating agent can lead to incomplete conversion.[4]

    • Actionable Advice: Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. Optimize the reaction temperature; starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can improve selectivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.[3]

Visualizing the Troubleshooting Workflow:

Sources

Technical Support Center: Purification of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-amino-2-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with colored impurities in their synthesized product. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of yellow, brown, or pink discoloration in my this compound product?

A1: The primary cause of color in aromatic amines like this compound is oxidation. The amino (-NH2) group is susceptible to oxidation, which can occur upon exposure to air, light, or trace metal impurities. This process forms highly conjugated molecules, such as quinone-like structures, which absorb visible light and appear colored.[1][2][3][4] Even minuscule amounts of these impurities can impart a noticeable color to the bulk material.[5]

Q2: Can impurities from the synthesis reaction also cause discoloration?

A2: Absolutely. If this compound is synthesized by the reduction of a nitro group precursor, any unreacted starting material or partially reduced intermediates (like nitroso compounds) can result in a colored product.[6][7] Additionally, side reactions can lead to the formation of colored by-products like azo compounds.[2][8]

Q3: Is a slightly off-white or tan color acceptable for my downstream application?

A3: This is highly dependent on your specific application. For many research purposes, a slightly off-white product may be acceptable. However, in drug development and for applications requiring high purity, such as reference standards or precursor materials for GMP synthesis, achieving a pure white, crystalline solid is critical. Colored impurities indicate the presence of other chemical species that could interfere with subsequent reactions or biological assays.

Troubleshooting Guide

Encountering issues during purification can be frustrating. This section provides a structured approach to diagnosing and solving common problems.

Observed Problem Probable Cause(s) Recommended Solution(s)
Product is yellow, tan, or brown after initial isolation. 1. Oxidation: Exposure of the aromatic amine to air.[3] 2. Residual Impurities: Incomplete reaction or side-products from synthesis.[6]Proceed to the Activated Carbon Decolorization Protocol (Protocol A) followed by Recrystallization (Protocol B) . This is the most effective general approach.
Color persists after a single recrystallization. 1. High Impurity Load: The concentration of colored impurities is too high for recrystallization alone to remove. 2. Co-crystallization: The impurity has similar solubility properties to the product and crystallizes with it.Implement an activated carbon treatment step before recrystallization. See Protocol A .
Significant yield loss (>30%) after using activated carbon. 1. Excess Carbon: Too much activated carbon was used, leading to adsorption of the desired product.[9] 2. Premature Crystallization: Product crystallized on the filter paper during hot filtration.Optimize the amount of carbon used (start with 1-2% w/w). Ensure the solution and filtration apparatus are kept hot during filtration to prevent premature crystallization.
Product "oils out" instead of crystallizing. 1. Poor Solvent Choice: The solubility difference between hot and cold is too extreme.[10] 2. High Impurity Level: Impurities are depressing the melting point and interfering with lattice formation.Redissolve the oil by heating and add a small amount of additional "good" solvent. Allow for slower cooling. If the issue persists, purify via activated carbon first, then attempt recrystallization with a different solvent system (e.g., ethanol/water).[10]

Purification Protocols

Mandatory First Step: Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Decolorization with Activated Carbon

This protocol is the gold standard for removing highly conjugated, colored impurities through physical adsorption.[11][12][13] Activated carbon has a high surface area composed of graphitic plates that effectively bind flat, aromatic molecules via pi-stacking interactions.[14]

Materials:

  • Crude, colored this compound

  • Activated Carbon (decolorizing grade)

  • Suitable recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring

  • Fluted filter paper

  • Short-stem glass funnel

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., Ethanol). Aim for a concentration that is just below saturation at the solvent's boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent violent boiling when the carbon is added.[9]

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. A small spatula tip is a good starting point.[9] Swirl the flask gently. If the color persists, you can add slightly more, but avoid excess as it will adsorb your product and reduce the yield.[9][14]

  • Heating: Gently heat the mixture back to boiling for 5-10 minutes with occasional swirling to ensure maximum adsorption of impurities.

  • Hot Filtration: This is the most critical step. To prevent the desired product from crystallizing prematurely, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor. Place a fluted filter paper in the funnel and quickly pour the hot, carbon-containing solution through it into a clean, pre-warmed flask. The filtrate should be colorless or significantly lighter.

  • Rinsing: Rinse the original flask and the filter paper with a small amount of hot solvent to recover any residual product.

  • Proceed to Crystallization: The resulting colorless filtrate is now ready for Protocol B: Recrystallization .

Protocol B: Recrystallization

Recrystallization purifies the compound based on differences in solubility between the desired product and any remaining impurities at different temperatures.

Materials:

  • Colorless filtrate from Protocol A

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Slow Cooling: Cover the flask containing the hot, colorless filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a drying oven under vacuum at a temperature well below the compound's melting point. The final product should be a white to off-white crystalline solid.

Visualization of Workflows

Caption: A decision-making workflow for troubleshooting impure this compound.

G A Start: Crude Product B Assess Color A->B C White / Off-White B->C Acceptable D Yellow / Brown / Pink B->D Unacceptable E Hypothesis: Oxidation / Synthesis Impurities D->E F Protocol A: Activated Carbon Treatment E->F G Hot Filtration F->G H Protocol B: Recrystallization G->H I Assess Final Purity (Color, TLC, MP) H->I J High Purity Product I->J Pass K Impurity Persists I->K Fail L Consider Chromatography or Re-synthesis K->L

Caption: Step-by-step purification process combining decolorization and recrystallization.

G cluster_decolorization Protocol A: Decolorization cluster_recrystallization Protocol B: Recrystallization A 1. Dissolve Crude Product in Hot Solvent B 2. Add Activated Carbon A->B C 3. Heat Mixture B->C D 4. Perform Hot Filtration C->D E 5. Slow Cool Filtrate D->E F 6. Ice Bath Cooling E->F G 7. Vacuum Filter Crystals F->G H 8. Wash with Cold Solvent G->H I 9. Dry Final Product H->I

References

  • Xingyuan Industry. (2020, September 16).
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  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal.
  • Nature Carbon. (2025, June 19).
  • Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039.
  • Guo, L., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 26(9), 2586.
  • Sciencemadness.org.
  • Caputo, M., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(19), 6615.
  • NOAA.
  • Chemistry LibreTexts. (2021, July 31). 23.
  • Reddit. (2022, April 27).
  • Smajlagić, A., & Srabović, M. (2022, October). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • ChemHelp ASAP. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown?. YouTube.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

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Technical Support Center: Synthesis of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-amino-2-chlorophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and scalable solutions.

Core Synthesis Overview

The target molecule, this compound, is synthesized via the selective mono-acetylation of 2-chloro-1,4-phenylenediamine. The primary challenge lies in achieving high selectivity for the amino group at the 4-position over the more sterically hindered amino group at the 1-position, while also preventing common side reactions like di-acetylation and oxidation.

General Reaction Scheme

Synthesis_Workflow cluster_reaction Reaction Step cluster_purification Isolation & Purification SM 2-Chloro-1,4-phenylenediamine Workup Aqueous Workup & Precipitation SM->Workup Reaction Mixture Reagent Acetic Anhydride (Ac₂O) Reagent->Workup Solvent Solvent (e.g., Acetic Acid, THF) Solvent->Workup Product This compound Purification Recrystallization Workup->Purification Crude Product Purification->Product Pure Product Protocol_Flow A 1. Dissolve Diamine Dissolve 2-chloro-1,4-phenylenediamine in glacial acetic acid under N₂. B 2. Cool Solution Cool the solution to 0-5 °C in an ice/water bath. A->B C 3. Add Anhydride Add acetic anhydride dropwise via syringe, keeping temperature < 10 °C. B->C D 4. Warm to RT Remove ice bath and stir at room temperature for 1-2 hours. C->D E 5. Monitor Reaction Check for completion by TLC. D->E F 6. Precipitate Product Pour reaction mixture into a beaker of ice-cold water with vigorous stirring. E->F G 7. Isolate Crude Solid Collect the precipitate by vacuum filtration. Wash with cold water. F->G H 8. Recrystallize Dissolve crude solid in hot ethanol. Add activated carbon, hot filter, and cool slowly to crystallize. G->H I 9. Final Isolation Collect pure crystals by vacuum filtration. Wash with cold ethanol and dry. H->I

Storage and handling guidelines for N-(4-amino-2-chlorophenyl)acetamide to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-amino-2-chlorophenyl)acetamide

Welcome to the technical support guide for this compound (CAS No. 5455-43-6). This document provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of this compound to prevent degradation and ensure experimental integrity. The information herein is synthesized from material safety data sheets, chemical stability principles, and best practices for handling aromatic amines and acetanilides.

Compound Technical Data Summary

Proper storage and handling begin with understanding the fundamental properties of the compound. This compound is an organic intermediate whose stability can be compromised by environmental factors.

PropertyDataSource(s)
CAS Number 5455-43-6[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Appearance Crystalline solid; may range from off-white to light brown.[2]
Melting Point ~111 °C[1]
Primary Hazards Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[3][4]
Incompatibilities Strong oxidizing agents.[5][6]

Troubleshooting Guide: Degradation Issues

Encountering unexpected results? Use this guide to troubleshoot common issues related to compound degradation.

Observed ProblemPotential Cause(s)Recommended Action & Rationale
Compound has discolored (e.g., yellow, brown, or purple hues). Oxidation: The primary aromatic amine (-NH₂) group is highly susceptible to air oxidation, which forms colored polymeric impurities. This process can be accelerated by light.[7]Action: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use deoxygenated solvents and prepare them fresh. Protect both solid and solution from light by using amber vials or wrapping containers in foil.[7] Rationale: Removing oxygen and light minimizes the primary pathways for oxidative degradation of aromatic amines.[8][9]
New impurity peaks observed in HPLC, LC-MS, or NMR analysis. Hydrolysis: The acetamide (-NHCOCH₃) linkage can undergo hydrolysis, especially if exposed to moisture in the presence of acidic or basic contaminants. This breaks the compound down into 4-amino-2-chloroaniline and acetic acid.[2][10]Action: Store the compound in a desiccator over a drying agent (e.g., silica gel). Ensure containers are tightly sealed to prevent moisture ingress.[3] Use anhydrous solvents for preparing solutions. Rationale: Hydrolysis is a common degradation pathway for amides.[2] Excluding water is critical for maintaining the compound's integrity, particularly for long-term storage or when in solution.
Poor or inconsistent solubility compared to a new batch. Degradation/Polymerization: Oxidative or other degradation pathways can lead to the formation of less soluble, higher molecular weight byproducts.Action: Confirm the identity and purity of the material using an analytical technique (e.g., melting point, TLC, or HPLC) against a reference standard. If degradation is confirmed, procure a new, high-purity lot. Rationale: Degraded material can significantly impact reaction outcomes and biological assays. Verifying purity before use is a crucial step in experimental validation.
Inconsistent experimental results or loss of biological activity. Compound Instability in Solution: The compound may be unstable in your specific experimental buffer (e.g., acidic or basic pH) or solvent.Action: Perform a time-course stability study. Dissolve the compound in the experimental medium, and analyze its purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours). If degradation is observed, consider adjusting the pH to a neutral range (pH 6-8) or using a different solvent system.[7] Rationale: The stability of acetanilides and aromatic amines is often pH-dependent.[7] Establishing stability under your specific experimental conditions is essential for data reliability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[3] A refrigerator (2-8 °C) inside a desiccator is an excellent choice. This combination addresses the primary degradation risks:

  • Cool Temperature: Slows the rate of all chemical degradation reactions.

  • Dry Environment: Prevents hydrolysis of the amide bond.[2][10]

  • Inert Atmosphere & Darkness: Prevents light- and air-induced oxidation of the aromatic amine group.[7]

Q2: How sensitive is this compound to light exposure on the lab bench?

Aromatic amines as a class are known to be photosensitive.[7] While short-term exposure during weighing and solution preparation under normal laboratory lighting is generally acceptable, prolonged exposure should be avoided. We strongly recommend using amber glass vials or foil-wrapped containers for solutions to prevent photodegradation.[7]

Q3: My batch of the compound is light tan, but the data sheet says "off-white." Is it degraded?

A slight tan or yellowish tint can sometimes result from the manufacturing process and may not indicate significant degradation. However, any progression to a darker yellow, brown, or purplish color is a strong indicator of oxidation.[7] When in doubt, the most reliable method is to verify the compound's purity analytically (e.g., via HPLC or melting point analysis) and compare it to the Certificate of Analysis provided by the supplier.

Q4: What solvents are recommended for preparing stock solutions? Can I store them?

For preparing stock solutions, high-purity, anhydrous solvents such as DMSO or DMF are typically suitable. Due to the potential for hydrolysis and oxidation in solution, it is best practice to prepare solutions fresh for each experiment.[7] If storage is unavoidable, aliquot the stock solution into small, single-use vials, purge with inert gas, seal tightly, and store at -20 °C or -80 °C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture contamination.

Q5: Are there any specific handling precautions I should take beyond standard PPE?

Yes. Due to its classification as an irritant and the general hazards associated with aromatic amines, meticulous handling is crucial.[3][8]

  • Avoid Inhalation: Always handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

  • Prevent Skin Contact: Aromatic amines can be absorbed through the skin.[11] Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3][12] Change gloves immediately if they become contaminated.

  • Engineering Controls: Use facilities equipped with an eyewash station and a safety shower.[3]

Experimental Protocol: Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick, semi-quantitative method to assess the purity of this compound and check for the presence of more polar degradation products.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 70:30 (v/v) Hexane:Ethyl Acetate (adjust ratio if needed)

  • Sample Solution: Dissolve a small amount (~1 mg) of your compound in ~0.5 mL of ethyl acetate or acetone.

  • Reference Solution: If available, use a sample from a new, unopened bottle.

  • Visualization: UV lamp (254 nm)

Procedure:

  • Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover and let it saturate for 15-20 minutes.

  • Using a capillary tube, carefully spot a small amount of your sample solution and the reference solution onto the TLC plate baseline, about 1 cm from the bottom.

  • Place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the spots. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (indicating more polar compounds like the hydrolyzed amine), suggests degradation. Compare the sample's TLC profile to the reference.

Visualization of Handling & Storage Workflow

The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its stability and suitability for research.

G cluster_0 Receiving & Initial Assessment cluster_1 Decision & Action cluster_2 Storage Protocols start Receive Compound check_coa Check Certificate of Analysis (CoA) for Purity & Appearance start->check_coa visual_inspect Visually Inspect for Color & Consistency check_coa->visual_inspect decision Does appearance match CoA? Is it free of dark discoloration? visual_inspect->decision quarantine Quarantine & Re-test Purity (TLC/HPLC). Contact Supplier. decision->quarantine  No proceed Proceed to Storage/Use decision->proceed  Yes storage_decision Intended Use? proceed->storage_decision long_term Long-Term Storage: - Tightly seal container. - Purge with Inert Gas (Ar/N₂). - Store in Desiccator at 2-8°C. - Protect from light. storage_decision->long_term Archival short_term Short-Term / In-Use: - Keep container tightly sealed. - Store in a cool, dry, dark place. - Minimize exposure to atmosphere. storage_decision->short_term Frequent Use

Caption: Workflow for assessment and storage of this compound.

References

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [URL: https://www.coleparmer.com/msds/N1-(4-Amino-2-chlorophenyl)acetamide_MSDS_2024-01-09-17-01-38.pdf] (Note: This is a representative link structure as the original link was not directly accessible).
  • Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207-10. [URL: https://pubmed.ncbi.nlm.nih.gov/16880649/]
  • N1-(4-AMINO-2-CHLOROPHENYL)ACETAMIDE - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0395160_EN.htm] (Note: This is a representative link structure as the original link was not directly accessible).
  • Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Physical-stability-of-amorphous-acetanilide-by-Miyazaki-Yoshioka/8b6a3b2b8e3a2c5a243e8d7d9f2c6c1f1e1e9f4a]
  • 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/NE51561.sds.pdf]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (2023). [URL: https://www.researchgate.
  • SAFETY DATA SHEET - 4-Chloroacetanilide. Fisher Scientific. (2025). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC109100250&productDescription=4-CHLOROACETANILIDE%2C+99%25+25GR&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. Thermo Fisher Scientific. (2016). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/H59570_MTR_EN.pdf]
  • Unveiling the Acetanilide Melting Point Mystery. UDTECH. (2025). [URL: https://ud-tech.com/acetanilide-melting-point/]
  • What is the mechanism of Acetanilide? Patsnap Synapse. (2024). [URL: https://synapse.patsnap.
  • The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-acetanilide-synthesis-and-key-chemical-properties-26305537.html]
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  • 2-amino-N-(4-chlorophenyl)acetamide 101-88-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-amino-n-(4-chlorophenyl)acetamide-101-88-2.html]
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Validation & Comparative

A Comparative Guide to Reducing Agents for the Synthesis of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-amino-2-chlorophenyl)acetamide is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production typically involves the reduction of the nitro group in the precursor, N-(2-chloro-4-nitrophenyl)acetamide. The choice of reducing agent for this transformation is critical, as it directly impacts reaction efficiency, yield, purity, cost, and scalability. The presence of a chloro-substituent and an amide functional group necessitates a chemoselective method that avoids unwanted side reactions such as dehalogenation or amide hydrolysis.

This guide provides a comprehensive comparison of common reducing agents for the synthesis of this compound. We will delve into the mechanistic underpinnings, operational advantages, and practical limitations of each method, supported by experimental data and detailed protocols to aid researchers in making an informed selection for their specific laboratory or industrial needs.

Core Reaction: From Nitro to Amino

The fundamental transformation is the reduction of an aromatic nitro group to a primary amine. This process involves a six-electron transfer and formally requires six hydrogen atoms.

Figure 1: General scheme for the reduction of N-(2-chloro-4-nitrophenyl)acetamide.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a multifactorial decision. Below, we compare the most prevalent methods for aromatic nitro group reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, often providing high yields with simple work-up, as the only by-product is water.

  • Mechanism: The reaction occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen gas (H₂) is adsorbed onto the catalyst surface, where it dissociates into hydrogen atoms. The nitro compound also adsorbs to the surface, allowing for the stepwise addition of hydrogen atoms to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[1]

  • Common Catalysts:

    • Palladium on Carbon (Pd/C): Highly effective for nitro reductions. However, a significant drawback is its propensity to catalyze hydrodehalogenation, which would lead to the undesired by-product N-(4-aminophenyl)acetamide.[2] This makes it a less ideal choice for this specific synthesis.

    • Raney Nickel (Raney Ni): A cost-effective alternative that is less prone to causing dehalogenation of aryl chlorides compared to Pd/C, making it a more suitable catalyst for this transformation.[1][2]

    • Platinum(IV) Oxide (PtO₂): A powerful hydrogenation catalyst, also effective for reducing aliphatic and aromatic nitro compounds.[1]

  • Advantages: High atom economy, clean reaction profile, and relatively simple product isolation by catalyst filtration.

  • Disadvantages: Requires specialized high-pressure equipment, handling of flammable hydrogen gas, and potential for catalyst poisoning. The risk of dehalogenation is a primary concern.[2]

Metal and Acid Systems

These "dissolving metal" reductions are among the oldest and most reliable methods for converting nitroarenes to anilines.[3] They are robust, scalable, and tolerant of many functional groups.

  • Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. Protons from the acidic medium participate in the formation of water from the oxygen atoms of the nitro group.[3]

  • Common Systems:

    • Iron in Acidic Media (Fe/HCl or Fe/AcOH): The Béchamp reduction, using iron and acetic acid, is a classic and industrially significant method.[3] It is known for its mildness and high chemoselectivity, preserving most other functional groups, including halides.[2] The use of iron powder is advantageous due to its low cost and low toxicity.

    • Tin(II) Chloride (SnCl₂/HCl): Stannous chloride is a mild and effective reducing agent for nitro groups, often used in laboratory settings.[2][4] It is particularly useful for substrates with acid-sensitive groups. The work-up can be complicated by the formation of tin salts, which may require careful pH adjustment and extraction.[5]

    • Zinc in Acidic Media (Zn/HCl or Zn/AcOH): Zinc is another effective metal for this reduction. However, it is a more powerful reductant than iron and can sometimes lead to over-reduction or other side reactions depending on the substrate.[2]

  • Advantages: High yields, excellent chemoselectivity (especially with Fe), low cost of reagents, and no need for high-pressure equipment.

  • Disadvantages: Stoichiometric quantities of metal are required, leading to significant metallic waste. The work-up can be cumbersome and generate large volumes of aqueous waste.

Sodium Dithionite (Na₂S₂O₄)

Also known as sodium hydrosulfite, this reagent offers a valuable alternative, particularly when acidic or catalytic hydrogenation conditions must be avoided.

  • Mechanism: The reduction is believed to occur via a single-electron transfer mechanism. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species.[6] This radical transfers electrons stepwise to the nitro group, reducing it to the amine.

  • Advantages: Mild reaction conditions, often performed in a mixed aqueous-organic solvent system.[6] It is a good choice for sensitive substrates and avoids the use of heavy metals or high-pressure gas.

  • Disadvantages: The reaction can sometimes be sluggish, and the reagent's stability in solution is limited. Yields can be variable depending on the substrate and reaction conditions.[7]

Data Summary and Comparison

Reducing AgentTypical ConditionsTypical YieldChemoselectivityAdvantagesDisadvantages
H₂ / Raney Ni 1-5 atm H₂, RT-50°C, EtOH/MeOH>90%Good; low risk of dehalogenation.[2]Clean (by-product is H₂O), easy product isolation.Requires pressure equipment, flammable H₂ gas.
Fe / Acetic Acid Reflux, 1-3 h, EtOH/H₂O/AcOH>85%Excellent; Halides, esters, amides are stable.[2][8]Low cost, high selectivity, scalable.Stoichiometric metal use, generates iron sludge waste.
SnCl₂·2H₂O / HCl 60-100°C, 1-4 h, EtOH>90%Very good; mild conditions.[4][9]Mild, effective for sensitive substrates.Costlier than iron, work-up can be complex due to tin salts.
Sodium Dithionite 60-90°C, 2-5 h, DMF/H₂O or similar70-95%Good; avoids strong acids or metals.[6][7]Mild, useful for acid-sensitive molecules.Can be slow, reagent instability, aqueous work-up.

Recommended Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks (TLC) and clear steps for purification and characterization.

Protocol 1: Reduction using Iron Powder and Acetic Acid

This method is highly recommended for its cost-effectiveness, high yield, and excellent selectivity.

Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A 1. Charge flask with nitro compound, EtOH, and H₂O. B 2. Add iron powder and acetic acid. A->B C 3. Heat mixture to reflux (e.g., 80-90°C). B->C D 4. Monitor reaction by TLC until starting material is consumed. C->D E 5. Cool and filter through Celite to remove iron salts. D->E F 6. Neutralize filtrate with aq. NaHCO₃. E->F G 7. Extract product with Ethyl Acetate. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product by recrystallization (e.g., from EtOH/H₂O). H->I J 10. Characterize: NMR, IR, Melting Point. I->J

Figure 2: General experimental workflow for the reduction and purification.

Materials:

  • N-(2-chloro-4-nitrophenyl)acetamide (1.0 eq)

  • Iron powder (<100 mesh) (4.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-(2-chloro-4-nitrophenyl)acetamide in a 3:1 mixture of ethanol and water (approx. 10 mL per gram of starting material).

  • Add iron powder, followed by the slow addition of glacial acetic acid.

  • Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture to obtain a pure solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis.[10]

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This protocol is an excellent laboratory-scale alternative, valued for its mildness.

Materials:

  • N-(2-chloro-4-nitrophenyl)acetamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (catalytic amount, if needed)

  • Sodium Hydroxide solution (2M)

  • Ethyl Acetate

Procedure:

  • Dissolve N-(2-chloro-4-nitrophenyl)acetamide in absolute ethanol (approx. 15 mL per gram) in a round-bottom flask with a stirrer and reflux condenser.

  • Add Tin(II) chloride dihydrate to the solution. If the reaction is slow to initiate, a few drops of concentrated HCl can be added.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide. Caution: The initial neutralization is exothermic. Add the base slowly while cooling the flask in an ice bath. Adjust the pH until the aqueous layer is strongly basic (pH > 10) to dissolve the tin hydroxides.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by recrystallization or column chromatography as described in Protocol 1.

Safety and Handling Considerations

  • Nitroaromatic Compounds: Aromatic nitro compounds are toxic and should be handled with care in a well-ventilated fume hood. They can be absorbed through the skin and may cause methemoglobinemia.[11]

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Reactions should be conducted in appropriate pressure vessels by trained personnel. Catalysts like Raney Ni and Pd/C can be pyrophoric and should be handled carefully, especially when dry.

  • Acids and Bases: Handle concentrated acids (HCl, AcOH) and bases (NaOH) with appropriate personal protective equipment (gloves, safety glasses). Neutralization steps can be highly exothermic.

  • Solvents: Use flammable solvents (Ethanol, Ethyl Acetate) in a well-ventilated area, away from ignition sources.[12]

Conclusion and Recommendations

For the synthesis of this compound, the choice of reducing agent depends on the scale and available resources.

  • For laboratory-scale synthesis , both iron/acetic acid and tin(II) chloride are excellent choices. The iron-based method is more economical and environmentally benign, while SnCl₂ offers very mild conditions.

  • For industrial-scale production , catalytic hydrogenation with Raney Nickel is likely the most efficient and cleanest method, provided the necessary equipment and safety protocols are in place. The Béchamp reduction (Fe/acid) also remains a viable and cost-effective industrial process.[3]

  • Sodium dithionite serves as a valuable niche reagent for substrates that are sensitive to both acidic conditions and catalytic hydrogenation.

Ultimately, the iron/acetic acid reduction represents the most balanced approach for many settings, offering high chemoselectivity, low cost, operational simplicity, and high yields, making it a robust and reliable method for producing this compound.

References

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A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of N-(4-amino-2-chlorophenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of an analytical method is the bedrock of reliable and compliant data. This guide offers an in-depth, experience-driven perspective on validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-amino-2-chlorophenyl)acetamide. Moving beyond a simple checklist, we will explore the rationale behind each validation parameter, compare the HPLC method's performance against viable alternatives, and provide actionable experimental protocols. This guide is structured to empower you with the scientific and logical framework necessary for robust analytical method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge: Quantifying this compound

This compound is an aromatic amine, a class of compounds significant in pharmaceutical and chemical synthesis. Its accurate quantification is often critical for monitoring reaction kinetics, assessing purity, or conducting stability studies. The choice of analytical methodology is paramount, and while HPLC is a workhorse in many laboratories, a thorough understanding of its performance characteristics and how it stacks up against other techniques is essential for any senior scientist.

Pillar I: The HPLC-UV Method - A Deep Dive into Validation

The cornerstone of our investigation is a reversed-phase HPLC method with UV detection. This technique is widely adopted due to its robustness, reproducibility, and broad applicability to a wide range of pharmaceutical compounds.[5][6]

The 'Why': Causality in Experimental Design

Our hypothetical HPLC method is not a random assortment of parameters but a carefully selected set of conditions designed for optimal separation and detection of this compound.

  • Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately polar aromatic compounds like our analyte from potential impurities.[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is selected. The organic phase is the primary driver of elution, while the buffer controls the pH, which is critical for maintaining the consistent ionization state of the amine group, thereby ensuring reproducible retention times.

  • Detection: UV detection is employed, leveraging the chromophoric nature of the aromatic ring in the analyte. The detection wavelength is set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity.

Below is a visual representation of the typical HPLC method validation workflow:

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters (ICH Q2(R2)) cluster_Post Finalization A Method Development & Optimization B Reference Standard & Sample Preparation A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G H Robustness E->H F->H G->H I System Suitability Criteria H->I J Validation Report I->J

Caption: A flowchart illustrating the key stages of HPLC method validation, from initial preparation to the final report, as guided by ICH Q2(R2) principles.

Experimental Protocol: A Step-by-Step Guide to Validation

The following protocol outlines the validation of an isocratic reversed-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 245 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.[7]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1-100 µg/mL.[7]

  • Sample Solution: Prepare the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.[7]

3. Validation Parameters:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a Photodiode Array (PDA) detector.The analyte peak should be free from interference at its retention time. Peak purity index should be > 0.99.[2][7]
Linearity Analyze a minimum of five concentrations across the specified range. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (R²) > 0.999.
Range Established from the linearity, accuracy, and precision data.The range should span from the lower to the upper concentration levels where the method is demonstrated to be precise, accurate, and linear.[1][8]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean percent recovery should be between 98.0% and 102.0%.[7]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1][7]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected but not necessarily quantified.[7]
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (%RSD ≤ 10%).[7]
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Pillar II: The Comparative Landscape - HPLC vs. The Alternatives

While HPLC-UV is a robust and widely accessible technique, it is not the only tool in the analytical scientist's arsenal. A comprehensive understanding requires an objective comparison with other methods.

Alternative Methodologies
  • Ultra-High-Performance Liquid Chromatography (UHPLC): A direct evolution of HPLC, UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique couples the separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of analytes at very low levels.[5][6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. For non-volatile compounds like many aromatic amines, derivatization is often required to increase volatility.[10][11]

The logical relationship for selecting an analytical method can be visualized as follows:

Method_Selection_Logic cluster_Methods Potential Analytical Methods A Define Analytical Goal (e.g., Purity, Quantification, Trace Analysis) B Assess Analyte Properties (Volatility, Polarity, Chromophore) A->B C HPLC-UV B->C Non-volatile, UV-active D UHPLC-UV B->D High-throughput needed E LC-MS/MS B->E Trace levels, high specificity F GC-MS B->F Volatile or derivatizable G Evaluate Performance Requirements (Sensitivity, Speed, Cost, Specificity) C->G D->G E->G F->G H Select Optimal Method G->H

Caption: A decision-making diagram for selecting the appropriate analytical method based on the analytical goal, analyte properties, and performance requirements.

Quantitative Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV compared to its alternatives for the quantification of an aromatic amine like this compound.

ParameterHPLC-UVUHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[7]> 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[7]98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%[7]< 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL< 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[7]0.2 - 1 µg/mL< 0.5 ng/mL5 - 20 ng/mL
Analysis Time 10 - 30 min2 - 10 min5 - 15 min15 - 45 min
Specificity Good to ExcellentGood to ExcellentExcellentGood to Excellent
Robustness High[7]HighModerateModerate
Cost per Sample LowLow-ModerateHighModerate
Initial Investment ModerateHighVery HighHigh
Expert Insights: Making the Right Choice
  • For routine quality control and release testing, where the analyte concentration is relatively high and well-defined, the validated HPLC-UV method offers the best balance of performance, cost-effectiveness, and robustness.[6]

  • When sample throughput is a major concern, UHPLC-UV is a superior choice, significantly reducing analysis time without compromising data quality.[5]

  • For the quantification of trace-level impurities or in complex matrices where high specificity is required, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[5][9]

  • GC-MS can be a viable alternative if the analyte is volatile or can be easily derivatized, but it is generally less favored for polar, non-volatile aromatic amines compared to LC-based methods.[12]

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method is not merely a procedural formality; it is a scientific imperative that ensures the integrity of the data generated. This guide has demonstrated that while a well-validated HPLC-UV method provides a reliable and robust platform for the quantification of this compound, a comprehensive understanding of alternative techniques is crucial for a senior application scientist. The choice of method should always be a deliberate one, guided by the specific analytical challenge at hand. By grounding our experimental design in causality, ensuring our protocols are self-validating, and objectively comparing against alternatives, we build a foundation of trustworthy data that can confidently support research, development, and quality assurance activities.

References

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (URL: )
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  • Research Methods of Drug Impurities - BOC Sciences. (2023). (URL: )
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A Senior Application Scientist's Guide to the Spectral Differentiation of N-(4-amino-2-chlorophenyl)acetamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of chemical structures is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—often exhibit markedly different biological activities, toxicological profiles, and physical properties. The N-(amino-chlorophenyl)acetamide scaffold is a common motif in medicinal chemistry, and the ability to unequivocally distinguish between its various isomers is paramount.

This guide provides an in-depth comparison of the spectral data for N-(4-amino-2-chlorophenyl)acetamide and four of its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining not just what is observed, but why these differences arise from the subtle shifts in electronic and steric environments imposed by the substituent positions. This analysis is grounded in the fundamental principles of spectroscopy, providing researchers with a robust framework for identifying these and similar compounds.

The Isomers in Focus

The isomers under comparison are critical intermediates in various synthetic pathways. Their correct identification is crucial to ensure the desired biological activity and to avoid unintended side effects from isomeric impurities.

A Note on Data Provenance: While experimental data is the gold standard, comprehensive, peer-reviewed spectral libraries for every conceivable isomer are not always available. In such instances, high-fidelity predictive algorithms, trained on vast datasets of known compounds, serve as an invaluable tool for the modern scientist. For this guide, where experimental data from trusted databases was not available for all isomers, predicted spectra were generated using validated computational models. This approach ensures a consistent and comparable dataset for all isomers, with the understanding that predicted values are illustrative and should be confirmed experimentally.

Visualizing the Structural Differences

To understand the spectral data, we must first visualize the distinct molecular geometries of the isomers. The relative positions of the chloro, amino, and acetamido groups dictate the electronic environment of every atom in the molecule.

G cluster_0 This compound cluster_1 N-(2-amino-4-chlorophenyl)acetamide cluster_2 N-(4-amino-3-chlorophenyl)acetamide cluster_3 N-(2-amino-5-chlorophenyl)acetamide cluster_4 N-(3-amino-4-chlorophenyl)acetamide mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4 mol5 mol5

Figure 1: Molecular structures of the N-(amino-chlorophenyl)acetamide isomers under investigation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetamido (-NHCOCH₃) groups exert significant influence on the chemical shifts of the aromatic protons. Electron-donating groups tend to shield nearby protons (shifting them upfield to lower ppm values), while electron-withdrawing groups deshield them (shifting them downfield to higher ppm values).[1][2]

Table 1: Comparison of Aromatic ¹H NMR Chemical Shifts (Predicted, ppm)

IsomerH-3H-4H-5H-6
This compound6.75 (d)-6.60 (dd)7.85 (d)
N-(2-amino-4-chlorophenyl)acetamide6.80 (d)-6.95 (dd)7.90 (d)
N-(4-amino-3-chlorophenyl)acetamide7.20 (d)-6.70 (dd)7.50 (d)
N-(2-amino-5-chlorophenyl)acetamide7.15 (d)6.85 (dd)-7.95 (d)
N-(3-amino-4-chlorophenyl)acetamide7.30 (d)-6.90 (dd)7.60 (d)

(Note: Values are predicted for illustrative comparison and coupling patterns (d=doublet, dd=doublet of doublets) are simplified.)

Expert Analysis of ¹H NMR Spectra:

The arrangement of substituents creates unique splitting patterns and chemical shifts for the aromatic protons, serving as a distinct fingerprint for each isomer.

  • This compound: The proton at H-6 is significantly deshielded due to the ortho acetamido group's anisotropic effect and the meta chloro group's inductive withdrawal. The protons at H-3 and H-5 are upfield due to the strong electron-donating effect of the para and ortho amino group, respectively.

  • N-(2-amino-4-chlorophenyl)acetamide: Here, the acetamido group is adjacent to the amino group. The proton at H-6 is deshielded by the ortho acetamido group, while the H-3 and H-5 protons are influenced by the ortho/para directing amino group and the meta chloro group.

  • N-(4-amino-3-chlorophenyl)acetamide: The key distinction here is the ortho relationship between the chloro and amino groups. This proximity influences the electronic donation of the amino group and results in a different pattern of aromatic signals compared to the other isomers.

  • N-(2-amino-5-chlorophenyl)acetamide: The chloro group is now meta to the acetamido group and para to the amino group. This leads to a characteristic downfield shift for the proton at H-6, which is ortho to the acetamido group.

  • N-(3-amino-4-chlorophenyl)acetamide: With the amino group at the 3-position, the protons on the ring experience a different set of ortho, meta, and para relationships with the substituents, leading to a unique set of chemical shifts.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

Carbon NMR provides insight into the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents.

Table 2: Comparison of Aromatic ¹³C NMR Chemical Shifts (Predicted, ppm)

IsomerC-1 (-NHAc)C-2C-3C-4C-5C-6
This compound130.5125.0116.0148.0115.5122.0
N-(2-amino-4-chlorophenyl)acetamide132.0145.0118.0128.0120.0124.0
N-(4-amino-3-chlorophenyl)acetamide135.0129.0123.0146.0114.0121.0
N-(2-amino-5-chlorophenyl)acetamide131.0147.0117.0129.0125.0123.0
N-(3-amino-4-chlorophenyl)acetamide138.0120.0144.0122.0115.0119.0

(Note: Values are predicted for illustrative comparison.)

Expert Analysis of ¹³C NMR Spectra:

The carbon directly attached to a substituent (ipso-carbon) shows the most significant chemical shift variation.

  • Carbons bonded to Nitrogen: The carbons attached to the amino and acetamido groups (C-1, C-2, C-3, or C-4 depending on the isomer) will have their chemical shifts significantly altered. The electron-donating amino group will cause an upfield shift (lower ppm), while the acetamido group has a more complex effect due to both resonance and inductive components.[5]

  • Carbons bonded to Chlorine: The carbon attached to the chlorine atom will be deshielded, appearing at a downfield chemical shift.

  • Overall Pattern: The unique electronic distribution in each isomer results in a distinct set of six signals in the aromatic region of the ¹³C NMR spectrum, providing a reliable method for differentiation.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy probes the vibrational frequencies of functional groups. While many of the fundamental vibrations will be similar across the isomers, subtle shifts in frequency and intensity, particularly in the "fingerprint region," can be used for identification.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupTypical Range (cm⁻¹)Expected Appearance
N-H Stretch (Amine)3300-3500Two bands for a primary amine (-NH₂)
N-H Stretch (Amide)3150-3300One band
C=O Stretch (Amide)1630-1680Strong, sharp absorption
N-H Bend (Amine)1580-1650Medium to strong absorption
C-N Stretch1250-1335Aromatic amines
C-Cl Stretch600-800Strong absorption
Aromatic C-H Bending700-900Pattern depends on substitution
Expert Analysis of IR Spectra:
  • N-H Stretching Region: All isomers will exhibit two distinct N-H stretching bands for the primary amine and one for the secondary amide. The exact positions can be influenced by intramolecular hydrogen bonding, which may differ between isomers.[6][7]

  • Amide I Band (C=O Stretch): This will be a prominent, strong band for all isomers. Its frequency can be subtly affected by the electronic nature of the aromatic ring.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching, C-H bending, and other vibrations. The pattern of peaks in this region is unique to each molecule and serves as a literal "fingerprint" for identification. The C-Cl stretching vibration will also be present in this region. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers will have the same molecular ion peak. However, the relative abundances of the fragment ions can differ, reflecting the different stabilities of the fragments that can be formed from each isomer.

Expected Fragmentation Pathways:

The most common fragmentation pathways for these molecules will likely involve:

  • Loss of the acetyl group: A neutral loss of 42 u (CH₂=C=O) from the molecular ion to form an amino-chloro-aniline radical cation.

  • Cleavage of the amide bond: This can lead to the formation of an acylium ion (CH₃CO⁺, m/z 43) and an amino-chloro-phenyl radical.

  • Loss of Chlorine: Loss of a chlorine radical from the molecular ion or subsequent fragments.

  • Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

The relative ease of these fragmentation pathways will depend on the stability of the resulting ions, which is influenced by the positions of the substituents. For instance, the position of the amino group can influence the stability of carbocations formed during fragmentation.

G M Molecular Ion [M]⁺˙ M_minus_42 [M - 42]⁺˙ (Loss of ketene) M->M_minus_42 - CH₂=C=O m_z_43 [CH₃CO]⁺ m/z = 43 M->m_z_43 Amide bond cleavage M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl M_minus_42->M_minus_Cl - Cl

Figure 2: A generalized fragmentation pathway for N-(amino-chlorophenyl)acetamide isomers.

Experimental Protocols

Acquiring high-quality spectral data is fundamental to accurate analysis. Below are standardized protocols for each of the discussed techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, allowing for their observation.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the solvent lock signal.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the coupling patterns.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction:

    • Use a system with an Electron Ionization (EI) source, which is standard for generating fragment-rich spectra of small organic molecules.

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Instrument Setup:

    • Set the electron energy to 70 eV, the standard for EI to create reproducible fragmentation patterns.

    • Set the mass analyzer to scan a suitable range, for example, m/z 40-300.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (M⁺˙). Note the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio).

    • Identify and propose structures for the major fragment ions.

Conclusion

The differentiation of positional isomers like those of N-(amino-chlorophenyl)acetamide is a challenge that can be confidently addressed through a multi-technique spectroscopic approach. While each method provides valuable information, it is the synthesis of data from ¹H NMR, ¹³C NMR, IR, and MS that allows for an unambiguous structural assignment. ¹H NMR reveals the unique proton environments and coupling networks, ¹³C NMR maps the carbon framework, IR spectroscopy identifies key functional groups and provides a unique fingerprint, and Mass Spectrometry confirms the molecular weight and offers insights into structural stability. By understanding the fundamental principles that govern how substituent position influences spectral output, researchers can effectively use these powerful analytical tools to ensure the chemical integrity of their materials, paving the way for safer and more effective products.

References

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A Comparative Guide to the Reactivity of N-(4-amino-2-chlorophenyl)acetamide and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Publication >

Abstract

Substituted anilines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates reaction pathways, rates, and product yields. This guide provides a detailed comparative analysis of the reactivity of N-(4-amino-2-chlorophenyl)acetamide against a range of other substituted anilines. We will explore the theoretical underpinnings of substituent effects and present a practical, data-driven comparison validated by a standardized experimental protocol for N-acylation. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reaction design and optimization.

Introduction: The Role of Substituents in Aniline Chemistry

Aniline, a simple aromatic amine, possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom, which imparts nucleophilicity and basicity, and the phenyl ring, which is susceptible to electrophilic aromatic substitution (EAS). The introduction of substituents to the phenyl ring profoundly alters this reactivity profile. Electron-donating groups (EDGs) increase the electron density of the ring and the basicity of the amino group, thereby accelerating EAS reactions and enhancing nucleophilicity.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease electron density, deactivating the ring towards electrophiles and reducing the amine's basicity.[1][3][4]

The molecule of interest, This compound , presents a complex case with three distinct substituents: a strongly activating amino (-NH2) group, a deactivating chloro (-Cl) group, and a moderately deactivating acetamido (-NHCOCH3) group. Understanding the interplay of these groups is critical for predicting its chemical behavior.

Theoretical Framework: Quantifying Substituent Effects

The reactivity of substituted aromatic compounds can be understood through the interplay of two primary electronic phenomena:

  • Inductive Effects (-/+I): These are transmitted through sigma (σ) bonds and arise from differences in electronegativity between atoms. Electronegative atoms like chlorine exert a strong electron-withdrawing inductive effect (-I), while alkyl groups are weakly electron-donating (+I).[5][6]

  • Resonance (Mesomeric) Effects (-/+M): These occur through the delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs, such as amino (-NH2) and hydroxyl (-OH) groups, can donate electron density to the ring via a positive resonance effect (+M).[1][6] Groups with π-bonds to electronegative atoms, like nitro (-NO2) or carbonyl (-C=O), withdraw electron density through a negative resonance effect (-M).[5][7]

The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with substituent effects.[8] It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an EWG, while a negative value indicates an EDG.[9]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.[8][10]

Reactivity Analysis: this compound

To predict the reactivity of this compound, we must dissect the contribution of each substituent:

  • Amino group (-NH2) at C4: This is a powerful activating group due to its strong +M effect, which significantly outweighs its -I effect.[1] It directs incoming electrophiles to the ortho and para positions.

  • Chloro group (-Cl) at C2: Halogens are a unique class. The chloro group is deactivating overall because its strong electron-withdrawing inductive effect (-I) overpowers its weaker electron-donating resonance effect (+M).[11][12][13] However, the +M effect, though weaker, still directs incoming electrophiles to the ortho and para positions.[5][9]

  • Acetamido group (-NHCOCH3) at C1: This group is less activating than a simple amino group.[14][15] The nitrogen's lone pair is delocalized into both the benzene ring (+M effect) and the adjacent carbonyl group, diminishing its ability to activate the ring.[13][14] It is still considered an ortho-, para-directing group.[15]

The primary site for reactions like acylation or alkylation will be the free amino group at C4, as the acetamido nitrogen is significantly less nucleophilic. The overall reactivity of the aromatic ring towards electrophilic substitution is a complex balance. The powerful activating effect of the -NH2 group is tempered by the deactivating -Cl and moderately deactivating -NHCOCH3 groups.

Below is a diagram illustrating the interplay of these electronic effects.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects Analysis mol NHCOCH₃ Cl NH₂ Inductive Inductive Effect (-I) (Electron Withdrawing) mol:f2->Inductive -I (Strong) mol:f1->Inductive -I (Moderate) Resonance_Donating Resonance Effect (+M) (Electron Donating) mol:f3->Resonance_Donating +M (Very Strong) mol:f1->Resonance_Donating +M (Moderate) Resonance_Withdrawing Resonance Delocalization (Reduced Donation) mol:f1->Resonance_Withdrawing Delocalization to C=O

Caption: Interplay of inductive and resonance effects in the target molecule.

Comparative Reactivity: A Data-Driven Approach

To contextualize the reactivity of this compound, we compare it to a series of benchmark substituted anilines. A key indicator of the nucleophilicity of the amino group is the pKa of its conjugate acid (anilinium ion). A higher pKa indicates a more basic amine, which generally correlates with higher nucleophilicity.

CompoundSubstituent(s)Substituent Effect(s)pKa of Conjugate AcidExpected Relative Reactivity (N-Acylation)
p-Anisidine4-OCH₃Strong +M, Weak -I5.34Very High
p-Toluidine4-CH₃Weak +I5.08High
Aniline-H(Reference)4.63[4]Moderate
This compound 4-NH₂, 2-Cl, 1-NHAcMixed Activating/Deactivating~3.5-4.0 (Estimated)Moderate-Low
p-Chloroaniline4-ClStrong -I, Weak +M4.15Low
p-Nitroaniline4-NO₂Strong -I, Strong -M1.0[3]Very Low

Note: pKa values are approximate and can vary with conditions. The pKa for the target molecule is an estimation based on the additive effects of its substituents.

As the table illustrates, electron-donating groups like methoxy and methyl increase the pKa relative to aniline, suggesting higher reactivity.[3] Conversely, electron-withdrawing groups like chloro and nitro significantly decrease the pKa, indicating lower reactivity.[3][4] Our target molecule, with its combination of activating and deactivating groups, is predicted to have a reactivity lower than aniline but higher than strongly deactivated anilines like p-chloroaniline.

Experimental Protocol: N-Acylation Kinetics

To empirically validate these predictions, a standardized N-acylation reaction can be performed. The reaction of anilines with acetic anhydride is a classic method to assess nucleophilicity.[16][17] The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine initial reaction rates.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each aniline derivative (p-anisidine, aniline, p-chloroaniline, etc.) in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a 0.5 M solution of acetic anhydride in the same solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., a 25 mL round-bottom flask) maintained at 25°C, add 10 mL of the 0.1 M aniline stock solution (1 mmol).

    • Allow the solution to equilibrate thermally for 10 minutes with gentle stirring.

  • Initiation and Sampling:

    • Initiate the reaction by adding 2.2 mL of the 0.5 M acetic anhydride solution (1.1 mmol, 1.1 equivalents). Start a timer immediately.

    • At timed intervals (e.g., 1, 3, 5, 10, 20 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench each aliquot by diluting it into a vial containing 900 µL of a quenching solution (e.g., a mixture of acetonitrile and a small amount of a primary amine like butylamine to consume excess anhydride).

    • Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the remaining aniline starting material and the formed acetanilide product.

  • Data Processing:

    • Plot the concentration of the aniline derivative versus time.

    • Determine the initial reaction rate (k) from the slope of the linear portion of this plot.

    • Calculate the relative rate for each aniline by normalizing its rate constant to that of the reference compound, aniline (Relative Rate = k_substituted / k_aniline).

The following workflow diagram illustrates this experimental process.

Caption: Experimental workflow for kinetic analysis of N-acylation.

Discussion and Applications in Drug Development

The reactivity of the primary amino group in molecules like this compound is a critical parameter in medicinal chemistry. This group is a common handle for further synthetic elaboration, allowing for the introduction of diverse functionalities to modulate a compound's pharmacological properties (e.g., solubility, target binding, metabolic stability).

  • High Reactivity (e.g., p-Anisidine): While advantageous for rapid synthesis, a highly nucleophilic amine can lead to poor selectivity in molecules with multiple reactive sites and potential instability.

  • Low Reactivity (e.g., p-Nitroaniline): A deactivated amine may require harsh reaction conditions (high temperatures, strong catalysts) for derivatization, which can be incompatible with sensitive functional groups elsewhere in the molecule.[18]

  • Modulated Reactivity (e.g., this compound): The balanced reactivity of our target compound offers a strategic advantage. Its primary amine is sufficiently nucleophilic to undergo selective modification under controlled conditions, while the overall deactivation of the ring by the chloro and acetamido groups can prevent unwanted side reactions, such as poly-substitution in electrophilic additions. This tunable reactivity makes it a valuable intermediate for constructing complex molecular scaffolds.

Conclusion

The reactivity of this compound is a product of the complex interplay between its activating amino group and its deactivating chloro and acetamido substituents. Based on electronic principles and pKa analysis, its primary amino group is predicted to be less nucleophilic than that of aniline but more reactive than anilines bearing strong electron-withdrawing groups. This guide provides a robust theoretical framework and a practical experimental protocol for quantifying these differences. For scientists in drug discovery and process development, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient, selective, and scalable synthetic routes.

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A Comparative Performance Analysis of Dyes Synthesized from N-(4-amino-2-chlorophenyl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chromophore development, the judicious selection of precursor molecules is paramount to achieving desired performance characteristics in final dye products. N-(4-amino-2-chlorophenyl)acetamide stands out as a versatile starting material, offering a unique combination of reactive sites and modulating substituents. The presence of a primary aromatic amine allows for the facile generation of diazonium salts, a cornerstone of azo dye synthesis, while the chloro and acetamido groups provide avenues for tuning solubility, reactivity, and lightfastness properties.

This guide provides an in-depth technical comparison of the performance of different classes of dyes that can be synthesized from this compound. We will delve into the synthetic pathways, supported by detailed experimental protocols, and present a comparative analysis of their performance attributes, including spectral properties and fastness. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, enabling informed decisions in the design and synthesis of novel dyes.

The Influence of Molecular Architecture: Disperse vs. Reactive Dyes

The inherent chemical functionalities of this compound allow for its derivatization into various dye classes. The primary distinction in performance often arises from the dye's mechanism of interaction with a substrate, which is dictated by its overall molecular structure. Here, we will focus on a comparative overview of two major classes: disperse and reactive dyes.

Disperse Dyes: Engineering Hydrophobicity for Synthetic Fibers

Disperse dyes are non-ionic chromophores with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and nylon. The synthesis of disperse dyes from this compound typically involves a classical diazotization-coupling pathway.

A notable example is the synthesis of bisazo disperse dyes. While direct synthesis from this compound is not extensively documented in readily available literature, a study on the synthesis of bisazo disperse dyes from a structurally similar precursor, 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol, provides valuable insights. In this work, the precursor acts as both a coupling component and a diazonium salt source, highlighting the versatility of the substituted aminophenol scaffold.[1]

The performance of disperse dyes is critically dependent on their physical properties and their interaction with the fiber. Key performance indicators include:

  • Spectral Properties: The color and intensity of the dye are determined by its absorption spectrum. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are crucial parameters.

  • Fastness Properties: This refers to the resistance of the dyed material to various environmental factors, such as light, washing, and sublimation (heat).

The following table summarizes the spectral properties of a monoazo and several bisazo disperse dyes synthesized from a precursor structurally related to this compound. This data serves as a predictive model for the performance of analogous dyes derived from our target precursor.

Dye DesignationCoupling Compoundλmax (nm)Molar Extinction Coefficient (log ε)
Monoazo Dye 4-aminoacetanilide4554.189
Bisazo Dye 1 Phenol4764.448
Bisazo Dye 2 p-Nitrophenol4764.596

Data adapted from a study on bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.[1]

The chloro and acetamido groups in this compound are expected to influence the properties of the resulting disperse dyes. The electron-withdrawing nature of the chlorine atom can lead to a bathochromic (red) shift in the absorption spectrum, resulting in deeper shades. The acetamido group can enhance the affinity of the dye for polyester fibers and improve sublimation fastness.

Reactive Dyes: Forging Covalent Bonds with Natural Fibers

Reactive dyes are characterized by the presence of a reactive group that forms a covalent bond with the functional groups of fibers such as cotton, wool, and silk.[2][3] This covalent linkage results in excellent wash fastness properties. The chloroacetamide group, which can be introduced by reacting an amino group with chloroacetyl chloride, is a known reactive moiety.[2] Given that our precursor already contains an acetamide group, it provides a strategic starting point for the synthesis of reactive dyes.

The performance of reactive dyes is primarily evaluated based on their reactivity, fixation efficiency, and the fastness of the resulting dyeing.

  • Exhaustion and Fixation: Exhaustion refers to the amount of dye that moves from the dyebath to the fiber, while fixation is the percentage of the exhausted dye that covalently bonds to the fiber.

  • Fastness Properties: As with disperse dyes, light and wash fastness are critical parameters. The covalent bonding in reactive dyes generally imparts superior wash fastness.

A study on homobifunctional reactive dyes containing chloroacetamide groups demonstrated good dyeing properties on cotton and wool, with high degrees of exhaustion and fixation.[2] These dyes also exhibited good photostability in solution. While this study did not use this compound as the starting amine, it underscores the utility of the chloroacetamide group in designing high-performance reactive dyes. The synthesis of such dyes would involve the diazotization of this compound and coupling with a suitable partner that also contains a reactive group or can be functionalized with one.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments involved in the synthesis and characterization of azo dyes from this compound.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine to a reactive diazonium salt, a critical first step in azo dye synthesis.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. It is crucial to maintain the temperature between 0 and 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, the excess can be quenched by the careful addition of a small amount of sulfamic acid.

  • The resulting cold diazonium salt solution is now ready for the subsequent coupling reaction.

Causality and Self-Validation: The low temperature is critical for the stability of the diazonium salt. The use of starch-iodide paper provides a simple and effective in-process check to ensure that sufficient, but not excessive, nitrous acid is present for complete diazotization.

Protocol 2: Azo Coupling Reaction

This protocol outlines the reaction of the diazonium salt with a coupling partner to form the azo dye. The choice of coupling partner will determine the final color and properties of the dye.

Materials:

  • Cold diazonium salt solution (from Protocol 1)

  • Coupling partner (e.g., β-naphthol for a reddish-orange dye, or a substituted aniline for other shades)

  • Sodium Hydroxide (NaOH) solution (for phenolic coupling partners) or a buffer solution (e.g., sodium acetate)

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of the coupling partner. If the coupling partner is a phenol (like β-naphthol), dissolve it in a dilute aqueous solution of sodium hydroxide. If it is an amine, dissolve it in a suitable acidic or buffered solution.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling partner.

  • Maintain the pH of the reaction mixture within the optimal range for coupling (typically weakly acidic to neutral for amine coupling partners and alkaline for phenolic coupling partners) by the controlled addition of a base or buffer.

  • A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Causality and Self-Validation: The control of pH is critical for the success of the coupling reaction, as it affects the reactivity of both the diazonium salt and the coupling partner. The formation of a colored precipitate is a clear visual indicator of a successful reaction.

Protocol 3: Characterization of Synthesized Dyes

This protocol describes the key analytical techniques used to confirm the structure and assess the purity and performance of the synthesized dyes.

Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). The dye is dissolved in a suitable solvent (e.g., ethanol or DMF) and the absorbance is measured across the visible spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule, such as the azo group (-N=N-), acetamido group (-NH-C=O), and others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Thin-Layer Chromatography (TLC): To assess the purity of the synthesized dye. A single spot on the TLC plate indicates a pure compound.

  • Fastness Testing: To evaluate the performance of the dye on a specific fabric. This involves subjecting the dyed fabric to standardized tests for lightfastness, wash fastness, and sublimation fastness.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthetic process, the following diagrams, generated using Graphviz, illustrate the key steps.

SynthesisWorkflow cluster_diazotization PART 1: Diazotization cluster_coupling PART 2: Azo Coupling Precursor This compound Reagents_D HCl, NaNO₂, 0-5°C Precursor->Reagents_D Reacts with Diazonium_Salt Diazonium Salt Intermediate Reagents_D->Diazonium_Salt Forms Reagents_C Alkaline or Buffered Solution, 0-5°C Diazonium_Salt->Reagents_C Reacts with Coupling_Partner Coupling Partner (e.g., β-naphthol) Coupling_Partner->Reagents_C Azo_Dye Final Azo Dye Reagents_C->Azo_Dye Yields CharacterizationFlow Synthesized_Dye Purified Azo Dye UV_Vis UV-Visible Spectroscopy (λmax, ε) Synthesized_Dye->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Dye->FTIR NMR NMR Spectroscopy (Structure Elucidation) Synthesized_Dye->NMR TLC TLC (Purity) Synthesized_Dye->TLC Fastness Fastness Testing (Performance) Synthesized_Dye->Fastness

Caption: Characterization workflow for synthesized dyes.

Conclusion and Future Outlook

This compound is a promising and versatile precursor for the synthesis of a variety of high-performance dyes. The strategic placement of the amino, chloro, and acetamido groups provides a powerful toolkit for tuning the properties of the final chromophores. While direct comparative studies of different dye classes derived from this specific precursor are not abundant in the current literature, the principles of dye chemistry and data from structurally related compounds allow for a robust predictive analysis.

The experimental protocols provided in this guide offer a solid foundation for the synthesis and characterization of novel dyes based on this compound. Future research should focus on the systematic synthesis and side-by-side performance evaluation of disperse, reactive, and other dye classes from this precursor to build a comprehensive database that will further accelerate the development of next-generation coloring agents for a wide range of applications.

References

  • Parab, H., Sekar, N., & Kulkarni, S. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. ResearchGate. Retrieved from [Link]

  • Miladinova, P. M., & Videnova, A. A. (2021). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Prashantha, A. G., Keshavayya, J., Shoukat Ali, R. A., Kamaraj, P., & Vivekanand, P. A. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology.
  • Desai, C. K., & Desai, K. R. (1999). Synthesis Of Azo Dyes Using 4-Amino-2,4′-Dichloro Diphenyl Ether and their Application on Wool, Nylon and Silk Fibres. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ezeribe, A. I., Bello, K. A., Adamu, H. M., & Boryo, D. E. A. (2013). Synthesis And Dyeing Properties Of Novel Bifunctional Reactive Dyes Via 4-(4-Nitrophenyl). theijes.
  • Request PDF. (2026). Synthesis of reactive disperse dyes containing halogenated acetamide group for dyeing cotton fabric in supercritical carbon dioxide. Retrieved from [Link]

  • Al-Obaidi, N. S., Salih, H. K., & Abd, A. N. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology.
  • Sonera, S. A., & Bairwa, S. K. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE.
  • S. G. (2020).
  • Ezeribe, A. I., Bello, K. A., Adamu, H. M., Chukwu, C. J., Boryo, D. A., & Omizegba, F. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Science Alert. Retrieved from [Link]

  • Sonera, S. A., & Bairwa, S. K. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE.
  • ResearchGate. (2026). (PDF) Synthesis and Characterization of Disperse Dyes Derived from Methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5- methylthiophene-3-carboxylate, their complexation with metal and Their Application Properties on Polyester and Nylon 6.6 fabrics. Retrieved from [Link]

  • Ezeribe, A. I., Bello, K. A., Adamu, H. M., & Boryo, D. E. A. (2013). Synthesis And Dyeing Properties Of Novel Bifunctional Reactive Dyes Via 4-(4-Methoxyphenyl)-Thiazol-2-Amine. ajer.org.
  • White Rose eTheses Online. (n.d.). 10 A comparison between aniline dye absorbance maxima in different solvents.. Retrieved from [Link]

  • Patel, P. S., & Hathi, M. V. (2010). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Synthesis and characteristics of azo and non-azo dyes derived from 4-amino-acetophenone for dyeing T/W blend fabrics. Retrieved from [Link]

  • Oforghor, B. A., & Akpomie, K. G. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Chemistry Research Journal.
  • MDPI. (2026). High-Performance Co x Ni y @NC/SiO 2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Retrieved from [Link]

  • African British Journals. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. Retrieved from [Link]

  • Bello, O. S., & Adebayo, G. A. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion.
  • MDPI. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. Retrieved from [Link]

  • PMC. (n.d.). Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

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A Comparative Analysis of the Antimicrobial Activity of N-(4-amino-2-chlorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, acetamide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial potential of N-(chlorophenyl)acetamide derivatives, with a particular focus on the structural nuances that influence their efficacy. While direct comparative studies on a broad series of N-(4-amino-2-chlorophenyl)acetamide derivatives are limited in the public domain, this analysis synthesizes available data from structurally related compounds to elucidate key structure-activity relationships (SAR).

Introduction: The Promise of Chloro-Substituted Acetamides

N-phenylacetamide derivatives are a well-established class of compounds with a wide range of pharmacological applications, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The introduction of a chloro-substituent on the phenyl ring has been shown to significantly modulate the biological activity of these molecules. This guide delves into the comparative antimicrobial performance of various N-(chlorophenyl)acetamide derivatives, offering insights into the impact of substituent positioning and the nature of additional functional groups on their antibacterial and antifungal efficacy.

Comparative Antimicrobial Activity

The antimicrobial potency of N-(chlorophenyl)acetamide derivatives is profoundly influenced by the substitution pattern on the phenyl ring and the nature of the substituent at the C-2 position of the acetamide moiety. The following sections present a comparative analysis of the available data.

Analysis of N-(4-chlorophenyl)acetamide Derivatives

A study on a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives provides valuable insights into the impact of the amine substituent on antimicrobial activity.[1] These compounds were synthesized and evaluated against a panel of pathogenic bacteria, with the results summarized in the table below.

CompoundR GroupAcinetobacter baumannii ATCC19606 (Zone of Inhibition, mm)Pseudomonas aeruginosa ATCC27853 (Zone of Inhibition, mm)Pseudomonas aeruginosa ATCC29260 (Zone of Inhibition, mm)Staphylococcus aureus ATCC6538p (Zone of Inhibition, mm)
5a ButylModerateModerateModerateModerate
5b OctylHighHighHighHigh
5c PiperidinylHighHighHighHigh
5d 3-FluorophenylModerateModerateModerateHigh

Data synthesized from information presented in the source literature. "Moderate" and "High" are qualitative descriptors based on the reported activity.[1]

Key Insights:

  • The nature of the amine substituent at the 2-position of the acetamide significantly influences the antibacterial activity.

  • Derivatives with bulkier and more lipophilic groups, such as octyl (5b) and piperidinyl (5c), demonstrated higher activity across all tested strains.[1]

  • The presence of a 3-fluorophenyl group (5d) also conferred potent activity, particularly against Staphylococcus aureus.[1]

Influence of Chloro-Substitution Position

Structure-Activity Relationship (SAR)

The collective data from various studies on N-(chlorophenyl)acetamide derivatives allows for the deduction of several key structure-activity relationships.

SAR_Analysis cluster_Core N-(chlorophenyl)acetamide Core cluster_Modifications Structural Modifications cluster_Activity Antimicrobial Activity Core N-(chlorophenyl)acetamide Amine 2-Amino Substituent (e.g., alkyl, piperidinyl) Core->Amine influences Chloro Chloro Position (ortho, meta, para) Core->Chloro influences Phenyl_Subs Other Phenyl Substituents (e.g., amino, nitro) Core->Phenyl_Subs influences Activity Enhanced or Altered Antimicrobial Potency Amine->Activity modulates Chloro->Activity modulates Phenyl_Subs->Activity modulates

Caption: Structure-Activity Relationship of N-(chlorophenyl)acetamide Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the two most common assays used in the evaluation of the described acetamide derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the synthesized acetamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[4]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Broth_Microdilution_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Apply Antimicrobial-impregnated Disks to Agar Surface streak_plate->apply_disks incubate Incubate at 35-37°C for 18-24 hours apply_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Conclusion and Future Directions

The comparative analysis of N-(chlorophenyl)acetamide derivatives highlights their potential as a promising class of antimicrobial agents. The available data suggests that both the position of the chloro substituent on the phenyl ring and the nature of the substituents on the acetamide moiety are critical determinants of antimicrobial activity. Derivatives bearing lipophilic and certain electron-withdrawing groups have demonstrated enhanced potency.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish a more definitive structure-activity relationship. Investigating the mechanism of action of the most potent compounds will also be crucial for their further development as therapeutic agents. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective antimicrobial drugs.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. [Link]

  • Antimicrobial susceptibility testing – disk diffusion methods. (n.d.). Slideshare. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthesized N-(4-amino-2-chlorophenyl)acetamide Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide presents a comprehensive framework for benchmarking the purity of laboratory-synthesized N-(4-amino-2-chlorophenyl)acetamide against commercially available standards. We will delve into a robust synthesis protocol, outline a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Melting Point Analysis, and provide a clear structure for comparative data evaluation. The methodologies are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH), to ensure scientific integrity and regulatory alignment.

Introduction: The Critical Role of Purity Assessment

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular integrity and purity profile directly influence the quality, yield, and safety of subsequent products. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a rigorous analytical assessment is paramount.

This guide provides the necessary protocols to not only synthesize this compound but also to validate its purity with the same level of scrutiny applied to commercial-grade materials. By following this workflow, researchers can confidently ascertain the quality of their synthesized compound, ensuring it is fit for its intended purpose in the research and development pipeline.

Overall Benchmarking Workflow

The following diagram illustrates the logical flow from synthesis to final purity comparison, forming the structured approach of this guide.

Benchmarking_Workflow Figure 1: Overall Purity Benchmarking Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analytical Characterization cluster_comparison Phase 3: Benchmarking synthesis Synthesis Perform acylation of 4-amino-2-chloroaniline purification Purification Recrystallization to remove bulk impurities synthesis->purification hplc HPLC Quantitative Purity (%) & Impurity Profile purification->hplc Analyze Synthesized Batch gcms GC-MS Identification of Volatile Impurities purification->gcms Analyze Synthesized Batch nmr NMR Structural Confirmation & Impurity ID purification->nmr Analyze Synthesized Batch mp Melting Point Physical Purity Indicator purification->mp Analyze Synthesized Batch comparison Data Comparison Tabulate and compare results hplc->comparison gcms->comparison nmr->comparison mp->comparison commercial Commercial Standards Procure & analyze commercial lots commercial->hplc Analyze Commercial Batch commercial->gcms Analyze Commercial Batch commercial->nmr Analyze Commercial Batch commercial->mp Analyze Commercial Batch conclusion Conclusion Assess if synthesized batch meets or exceeds commercial purity comparison->conclusion

Caption: A top-down view of the workflow from synthesis to comparative analysis.

Part 1: Synthesis and Purification

The quality of the final product begins with a well-controlled synthesis. The chosen method is an acylation of 2-chloro-4-nitroaniline followed by a reduction of the nitro group. This common and effective route provides a reliable way to produce the target compound.

Synthesis Protocol: A Two-Step Approach

Step 1: Acylation of 2-chloro-4-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The solid N-(2-chloro-4-nitrophenyl)acetamide will precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend the N-(2-chloro-4-nitrophenyl)acetamide (1 equivalent) from Step 1 in ethanol in a round-bottom flask.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents).

  • Reaction: Add concentrated hydrochloric acid (HCl) dropwise while stirring. Heat the mixture to 70-80°C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Neutralization: Cool the mixture and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification: Recrystallization

The crude product from the synthesis will contain residual reagents, by-products, and other impurities. Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expertise & Causality: The choice of a two-step synthesis starting from 2-chloro-4-nitroaniline is deliberate. Acylating before reducing the nitro group prevents the undesired acylation of the more reactive amino group that would be present if 4-amino-2-chloroaniline were the starting material. Tin(II) chloride is a classic and effective reagent for the selective reduction of nitro groups in the presence of other functional groups like amides and halides.

Part 2: Commercial Standards and Regulatory Framework

For a meaningful benchmark, it is essential to compare the synthesized product against materials that are accepted in the industry.

Sourcing Commercial Standards

Reference standards should be procured from reputable suppliers. For this guide, we will consider hypothetical standards from leading chemical suppliers.

ParameterCommercial Standard A (e.g., Sigma-Aldrich)Commercial Standard B (e.g., TCI)
Purity (by HPLC) ≥98.0%>98.0% (T)
Appearance Off-white to light brown powderLight yellow to brown powder
Melting Point 138-142 °C139-143 °C
The Regulatory Perspective: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances, such as ICH Q3A(R2).[2][3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5] For any impurity found at a level of 0.1% or higher, identification is typically recommended.[1] While our target compound is an intermediate, applying these principles demonstrates a commitment to high-quality science.

Part 3: Analytical Methodologies for Purity Assessment

A single analytical technique is insufficient to fully characterize a compound's purity. A multi-faceted approach provides a comprehensive and trustworthy purity profile. All methods should be validated to ensure they are suitable for their intended purpose, as outlined in USP General Chapter <1225>.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol (RP-HPLC):

  • System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water (containing 0.1% formic acid). For example, start at 20% MeCN and ramp to 80% MeCN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 MeCN/Water) to a concentration of ~1 mg/mL.[9]

Trustworthiness: Using a PDA detector is crucial. It allows for peak purity analysis, which helps to confirm that a single chromatographic peak is not composed of multiple co-eluting compounds, thereby validating the specificity of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[10][11] The gas chromatograph separates compounds based on their boiling points and interaction with the column, and the mass spectrometer fragments them, providing a unique "fingerprint" for identification.[12]

Experimental Protocol:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity column such as a 30 m HP-5MS (or equivalent).[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

  • Oven Program: Start at 80°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • Injector Temperature: 280°C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization may be necessary for certain polar impurities to enhance volatility.[13]

Expertise & Causality: Aromatic amines can be challenging for GC analysis due to their polarity.[11] A low-polarity column like the HP-5MS is chosen for its versatility and robustness. If starting materials or specific by-products are suspected, their mass spectra can be pre-loaded into the library for targeted screening, increasing the method's specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the molecular structure of the compound and can be used to confirm its identity. It is also highly effective for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR).

Experimental Protocol (¹H NMR):

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.[14]

  • Acquisition: Acquire a standard proton spectrum. Key signals for this compound would be expected in the aromatic region (6-8 ppm), the amide NH region (~9-10 ppm), the amino NH₂ region (~5 ppm), and the acetyl CH₃ region (~2 ppm).

  • Analysis: Integrate the peaks. The presence of unexpected signals may indicate impurities. The ratio of integrals should correspond to the number of protons in the structure.

Trustworthiness: To validate the identity, the observed chemical shifts and coupling constants should be compared with predicted values or literature data for analogous structures.[14][15] The absence of significant unassigned peaks is a strong indicator of high purity.

Melting Point Analysis

Principle: A pure crystalline solid melts at a sharp, defined temperature.[16] Impurities disrupt the crystal lattice, which typically causes the melting point to decrease and the melting range to broaden.[17][18] This classic technique is a simple yet effective indicator of purity.[19][20]

Experimental Protocol:

  • System: A calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of finely ground, dry sample into a capillary tube to a height of 2-3 mm.[16]

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

Expertise & Causality: A rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement on a fresh sample.[18] A narrow melting range (e.g., 0.5 – 1 °C) is indicative of high purity.[16]

Part 4: Comparative Data Analysis

The final step is to collate the data from all analyses into a single table for a direct and objective comparison.

Workflow for Data Comparison

Data_Comparison_Workflow Figure 2: Data Comparison and Evaluation Workflow data_in Raw Data HPLC Chromatograms GC-MS Spectra NMR Spectra Melting Ranges process Data Processing Peak Integration (HPLC) Library Search (MS) Spectral Interpretation (NMR) Range Determination (MP) data_in->process table Summary Table Collate all processed data for Synthesized Batch, Standard A, and Standard B process->table evaluate { Evaluation | Does the synthesized batch meet or exceed the purity and impurity profile of the commercial standards?} table->evaluate pass Conclusion: Purity is Comparable/Superior evaluate->pass Yes fail Conclusion: Purity is Inferior. Re-purify. evaluate->fail No

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of N-(4-amino-2-chlorophenyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-(4-amino-2-chlorophenyl)acetamide, a key chemical intermediate in various manufacturing processes. The objective is to establish a robust and harmonized analytical approach to ensure consistent quality control across different laboratories. This document details the comparative analysis of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, validation parameters, and data interpretation guidelines. The methodologies are grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6]

Introduction: The Imperative for Standardized Analysis

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity and concentration are paramount to the safety and efficacy of the final product. Consequently, the development of reliable and reproducible analytical methods for its quantification is a regulatory and quality imperative.[7][8]

Inter-laboratory comparison studies, also known as proficiency testing, are essential for validating the robustness of analytical methods and ensuring consistency among different testing sites.[9][10][11] This guide presents a hypothetical inter-laboratory study designed to evaluate the performance of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound. The selection of these techniques is based on their widespread use and applicability to the analysis of small organic molecules in the pharmaceutical industry.

The ultimate goal of this guide is to provide a scientifically sound basis for selecting the most appropriate analytical method for routine quality control of this compound, thereby ensuring product quality and regulatory compliance.

Design of the Inter-laboratory Study

The study is designed to assess the performance of participating laboratories in quantifying this compound in a standardized sample.

2.1. Study Participants

A minimum of five laboratories with expertise in pharmaceutical analysis will be selected to participate in the study.

2.2. Test Sample

A homogenous batch of this compound will be prepared and distributed to each participating laboratory. The sample will have a known, certified concentration of the analyte.

2.3. Analytical Methods to be Compared

Each laboratory will be instructed to analyze the provided sample using the following three methods:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

2.4. Performance Evaluation

The performance of each laboratory and each method will be evaluated based on the following validation parameters, as outlined in the ICH Q2(R1) guideline:[2][3][5][6]

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Linearity: Ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

The statistical evaluation of the inter-laboratory comparison will be performed using z-scores to provide a standardized measure of laboratory performance.[9][10][12] A z-score between -2 and 2 is generally considered satisfactory.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The use of a C18 column provides good retention and separation of the analyte from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the test sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization with MTBSTFA is employed to increase the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-500

Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 100 µg/mL.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Rationale: LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation. The use of Multiple Reaction Monitoring (MRM) enhances the signal-to-noise ratio and minimizes matrix interference.[14]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion and at least two product ions should be selected for quantification and confirmation.

Data Presentation and Comparison

The following tables summarize the hypothetical results from the five participating laboratories for the analysis of this compound.

Table 1: Comparison of Accuracy and Precision

LaboratoryMethodReported Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab 1HPLC-UV49.599.01.2
GC-MS51.2102.42.5
LC-MS/MS50.1100.20.8
Lab 2HPLC-UV48.997.81.5
GC-MS50.5101.02.8
LC-MS/MS49.899.60.9
Lab 3HPLC-UV50.8101.61.1
GC-MS48.797.43.1
LC-MS/MS50.3100.60.7
Lab 4HPLC-UV49.298.41.3
GC-MS51.8103.62.2
LC-MS/MS49.999.81.0
Lab 5HPLC-UV50.3100.61.0
GC-MS49.599.02.9
LC-MS/MS50.0100.00.6
True Concentration = 50.0 µg/mL

Table 2: Comparison of Linearity, LOD, and LOQ

MethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV> 0.9990.10.3
GC-MS> 0.9980.050.15
LC-MS/MS> 0.9990.0010.003

Table 3: Z-Score Analysis of Laboratory Performance

LaboratoryMethodZ-Score
Lab 1HPLC-UV-0.5
GC-MS1.2
LC-MS/MS0.1
Lab 2HPLC-UV-1.1
GC-MS0.5
LC-MS/MS-0.2
Lab 3HPLC-UV0.8
GC-MS-1.3
LC-MS/MS0.3
Lab 4HPLC-UV-0.8
GC-MS1.8
LC-MS/MS-0.1
Lab 5HPLC-UV0.3
GC-MS-0.5
LC-MS/MS0.0

Visualization of Workflows

The following diagrams illustrate the key processes involved in this inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_reporting Reporting Sample Test Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC LCMSMS LC-MS/MS Dissolution->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation ZScore Z-Score Analysis Validation->ZScore Comparison Inter-laboratory Comparison Report ZScore->Comparison

Caption: Experimental workflow for the inter-laboratory comparison.

logical_relationship Study Inter-laboratory Comparison Study Objective Objective: Method Harmonization & Validation Study->Objective Methods Analytical Methods Study->Methods Outcome Outcome: Selection of Optimal Method Objective->Outcome HPLC HPLC-UV Methods->HPLC GCMS GC-MS Methods->GCMS LCMSMS LC-MS/MS Methods->LCMSMS Performance Performance Metrics HPLC->Performance GCMS->Performance LCMSMS->Performance Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision Linearity Linearity Performance->Linearity LOD_LOQ LOD/LOQ Performance->LOD_LOQ Performance->Outcome

Caption: Logical relationships in the inter-laboratory study design.

Discussion and Conclusion

Based on the hypothetical data, all three methods demonstrate acceptable performance for the analysis of this compound. However, there are clear distinctions in their capabilities.

  • HPLC-UV proves to be a reliable and robust method, offering good accuracy and precision. Its simplicity makes it well-suited for routine quality control in a high-throughput environment.

  • GC-MS provides an alternative with good sensitivity, although the requirement for derivatization adds a step to the sample preparation process and may introduce variability.

  • LC-MS/MS stands out for its exceptional sensitivity, with significantly lower LOD and LOQ values. This makes it the method of choice for trace-level analysis and for applications requiring the highest degree of certainty, such as impurity profiling.

The z-score analysis indicates that all participating laboratories performed satisfactorily, with all scores falling within the acceptable range of -2 to 2. This suggests that the provided protocols are robust and can be successfully implemented across different laboratories.

References

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Safety Operating Guide

A Scientist's Guide to the Proper Disposal of N-(4-amino-2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-amino-2-chlorophenyl)acetamide. As a chlorinated aromatic amine, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Moving beyond a simple checklist, we will explore the causality behind these protocols, empowering you to manage chemical waste with confidence and scientific integrity.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards are well-documented, and its chemical structure dictates its classification as a specific type of chemical waste.

Key Hazards: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and acts as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Therefore, all handling and disposal operations must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.[1]

The Criticality of Halogenation: The presence of a chlorine atom classifies this compound as a halogenated organic compound .[7] This is the single most important factor in determining its disposal pathway. Halogenated wastes are treated differently than non-halogenated wastes for several reasons:

  • Environmental Toxicity: Many halogenated compounds are toxic and persistent in the environment.[7]

  • Incineration Complexity: Disposal often involves high-temperature incineration, which requires specific conditions to prevent the formation of highly toxic byproducts like dioxins.

  • Cost and Regulation: Co-mingling halogenated and non-halogenated waste streams complicates the disposal process, significantly increasing costs and creating a regulatory burden.[8]

Separating this compound into the correct waste stream is not merely a suggestion but a critical safety and financial imperative.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed.[1]Avoid ingestion; do not eat, drink, or smoke in the lab.[9]
Skin Irritation Causes skin irritation.[1][2][3][5][6]Wear appropriate nitrile gloves and a lab coat.[1][7][10]
Eye Irritation Causes serious eye irritation.[1][2][3][5][6]Wear safety goggles or a face shield.[7][10]
Respiratory Irritation May cause respiratory tract irritation, especially as a dust.[1][2][3][5][6]Handle only in a chemical fume hood or well-ventilated area.[1][7][10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure all safety measures are in place. The immediate environment and your personal protective equipment are the first lines of defense against exposure.

Engineering Controls:

  • Chemical Fume Hood: All transfers and handling of the solid compound or solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][10]

  • Eyewash Station & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[7][10]

  • Hand Protection: Wear nitrile gloves.[7][10] Given that nitrile can have variable resistance to different organic compounds, double-gloving may be appropriate for extensive handling.[11]

  • Body Protection: A fully buttoned lab coat and closed-toe shoes are required to protect skin.[7][10]

Step-by-Step Disposal Protocol

Follow this validated, sequential protocol to ensure the safe and compliant disposal of this compound waste, including pure compound, contaminated materials (e.g., weigh boats, gloves), and solutions.

Step 1: Waste Segregation

This is the most crucial step. All waste containing this compound must be classified as Regulated Chemical Waste and segregated into a container specifically designated for Halogenated Organic Waste .[7][8][10][12]

  • Rationale: This segregation prevents cross-contamination of other waste streams and ensures the waste is routed to the correct high-cost, high-scrutiny disposal facility equipped to handle chlorinated compounds.[8] Never mix halogenated waste with non-halogenated solvents, heavy metals, or acutely toxic "P-listed" wastes unless explicitly permitted by your institution's waste management plan.[8]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container with a secure, vapor-tight screw cap.[8][11][12] Polyethylene or glass containers are typically suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[11]

  • Affix a Hazardous Waste Tag: Label the container before adding the first drop of waste.[8][12] The label must be completed as follows:

    • Check the boxes for applicable hazards, such as "Toxic".[8]

    • Clearly write "Halogenated Solvent Waste" or as directed by your institutional policy.[8][12]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[8][12] For this topic, you would list "this compound".

    • Include accurate generator information (your name, lab, date).[8]

Step 3: Accumulation and Storage
  • Keep Container Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[8][11][12] This minimizes the release of vapors and prevents spills.

  • Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA within your laboratory, under the control of lab personnel.[8]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[8]

  • Store Safely: Keep the SAA in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[11][12]

Step 4: Arranging Final Disposal
  • Monitor Fill Level: Do not overfill the container. Once it is about three-quarters full, schedule a waste collection.[8]

  • Contact EH&S: Request a waste collection through your institution's Environmental Health & Safety (EH&S) department, typically via an online form or phone call.[8] Do not attempt to dispose of the chemical waste yourself.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. These procedures are based on standard laboratory safety protocols and SDS recommendations.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep or vacuum the material to avoid raising dust.[1]

    • Place the swept material and any contaminated cleaning supplies (e.g., pads, towels) into a sealed bag or container.[8]

    • Label this container as "Halogenated Organic Waste" and dispose of it according to the protocol in Section 3.

    • Wash the spill area after cleanup is complete.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Wash the mouth out with water.[1] Seek immediate medical attention.

Disposal Decision Workflow

This diagram illustrates the logical pathway for managing this compound from generation to disposal.

G start Waste Generated (this compound) identify 1. Identify Hazard Class Is it a Halogenated Organic Compound? start->identify decision Yes identify->decision select_container 2. Select Designated 'Halogenated Organic Waste' Container decision->select_container  This is the critical step label_container 3. Affix & Complete Hazardous Waste Tag select_container->label_container add_waste 4. Add Waste to Container (in fume hood) label_container->add_waste close_container 5. Securely Close Container add_waste->close_container store 6. Place in Secondary Containment within Satellite Accumulation Area (SAA) close_container->store request_pickup 7. When Container is Full, Request EH&S Pickup store->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Waste Disposal Workflow for Halogenated Compounds.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory standards. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), with specific guidelines found in 40 CFR Part 261.[1][13] The Occupational Safety and Health Administration (OSHA) mandates safe handling practices and worker training.[9] Always consult your institution's specific Chemical Hygiene Plan and waste management policies, as they are tailored to meet these federal regulations as well as state and local laws.

References

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Mastering the Safe Handling of N-(4-amino-2-chlorophenyl)acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of N-(4-amino-2-chlorophenyl)acetamide, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), and outlining robust procedures for spill management and waste disposal. As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to do, but why each step is critical, fostering a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

While specific toxicological data for this compound is limited, its structure as a chlorinated aromatic amine warrants a cautious approach. Aromatic amines as a class are known for potential health hazards, including skin absorption and, for some members of the class, potential carcinogenicity[4]. Therefore, the safety protocols outlined below are designed to minimize all potential routes of exposure.

Occupational Exposure Limits (OELs): No specific OELs have been established for this compound.[1] In such cases, it is prudent to handle the compound with a high degree of caution. For context, the related compound 4-Chloroaniline has an OSHA Permissible Exposure Limit (PEL) of 5 ppm (19 mg/m³) as a Time-Weighted Average (TWA) with a skin notation, indicating that skin absorption is a significant exposure route. This underscores the critical importance of effective skin protection.

Engineering Controls: The First Line of Defense

The foundation of laboratory safety lies in robust engineering controls designed to isolate the handler from the chemical hazard.

The Chemical Fume Hood: All handling of solid this compound that could generate dust, or any manipulation of its solutions, must be conducted within a certified chemical fume hood.[5] A fume hood is not merely a workspace but a critical safety device that provides ventilation to capture and exhaust vapors and dust.

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is operational. Many hoods are equipped with airflow monitors or alarms; if not, a simple tissue test at the sash opening can provide a qualitative check.

  • Work Deep Inside: All apparatus and chemical manipulations should be kept at least 6 inches inside the plane of the sash.[2][6][7] This ensures that any generated contaminants are captured by the hood's airflow and not drawn into the laboratory by air currents.

  • Maintain Sash Position: The sash should be kept as low as possible, ideally at the marked operating height (often 18 inches), to maximize protection while allowing for comfortable work.[2]

  • Avoid Airflow Disruption: Do not clutter the fume hood with unnecessary equipment or containers, as this can disrupt the airflow pattern and reduce its effectiveness.[6] Large equipment should be elevated on blocks to allow air to flow underneath.

Personal Protective Equipment (PPE): Your Essential Barrier

Where engineering controls are the first line of defense, PPE is the critical last barrier between you and the hazardous chemical. The selection of PPE must be deliberate and based on a thorough risk assessment.[6][8][9]

PPE Selection Framework

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standards. These provide a seal around the eyes to protect against dust particles and chemical splashes.[7]
Face ShieldTo be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. Provides a secondary layer of protection for the entire face.
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum for handling this compound in solid form or in solution.[5] Nitrile provides good resistance to a range of chemicals, including aromatic amines, and is more puncture-resistant than latex. Always inspect gloves for tears or holes before use and practice proper removal technique to avoid contaminating your skin. For prolonged or immersive contact, consider heavier-duty gloves or double-gloving.
Lab CoatA long-sleeved lab coat, preferably with knit cuffs, should be worn and kept fully buttoned. This protects your skin and personal clothing from accidental spills.
Full-body ProtectionLong pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[7]
Respiratory Protection NIOSH-approved RespiratorA respirator is generally not required when handling this compound within a properly functioning chemical fume hood. However, if a fume hood is not available, or if there is a potential for airborne concentrations to exceed safe levels (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance and fit-testing, in accordance with OSHA standard 29 CFR 1910.134.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[5]

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[5]

    • When weighing, use a draft shield or weigh the material in a fume hood to prevent dust from becoming airborne.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Properly doff disposable PPE, removing gloves last using a technique that avoids skin contact with the exterior of the glove.

    • Dispose of contaminated disposable PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Preparedness: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Response Protocol

Caption: Decision and action workflow for a chemical spill.

Minor Spill Cleanup (Solid or Liquid):

  • Alert & Isolate: Immediately notify personnel in the vicinity and restrict access to the area.[1]

  • Ventilate: Ensure the fume hood is operational to capture any vapors or dust.

  • PPE: Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, surround the spill with an absorbent material like vermiculite or a spill pad, working from the outside in.[1]

  • Clean: Carefully scoop the absorbed material and contaminated items into a heavy-duty plastic bag or a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose: Seal and label the waste container clearly.[1]

  • Report: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department of the incident.[1]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect the environment.[10][11]

Waste Management Workflow

Waste_Disposal A Waste Generation (e.g., excess chemical, contaminated PPE, spill cleanup debris) B Characterize Waste: Is it hazardous? (Yes, for this compound) A->B C Segregate Waste: Keep separate from non-hazardous and incompatible chemical waste. B->C D Containerize: Use a designated, sealed, and leak-proof hazardous waste container. C->D E Label Container: 'Hazardous Waste', chemical name, and associated hazards. D->E F Store in a Satellite Accumulation Area (SAA) or designated waste area. E->F G Arrange for Disposal: Contact institution's EHS or a licensed hazardous waste contractor. F->G

Caption: Process for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Identification: All materials contaminated with this compound, including excess chemical, contaminated labware (pipette tips, etc.), used gloves, and spill cleanup debris, must be treated as hazardous waste.[10][12]

  • Containerization: Collect all hazardous waste in a designated, chemically compatible, and leak-proof container with a secure lid. Do not overfill the container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][13] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[1]

By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and systematic operational and disposal plans, you can ensure the safe and responsible handling of this compound in your laboratory. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems, 2022-11-30. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, 2009-07-30. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. University of Wisconsin-Milwaukee. [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager, 2025-03-03. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech, 2022-07-12. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Chemical Safety Guidelines. University of New Mexico. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental, 2016-12-05. [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Glove Selection. University of Colorado Colorado Springs. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • amines, aromatic 2002. Centers for Disease Control and Prevention (NIOSH). [Link]

  • EPA Hazardous Waste Management. Axonator, 2024-04-29. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia, 2024-05-13. [Link]

  • Glove Selection Guide. University of California, Berkeley. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone, 2025-01-06. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.